molecular formula C8H8BrFO B1526058 (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol CAS No. 749932-80-7

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Cat. No.: B1526058
CAS No.: 749932-80-7
M. Wt: 219.05 g/mol
InChI Key: MASZUNQDCHMJEP-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-(4-bromo-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASZUNQDCHMJEP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity, Stereoselective Synthesis, and Medicinal Utility[1]

Executive Summary

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol (CAS: 749932-80-7) represents a "privileged scaffold" in modern drug discovery. Its value lies in its dual-functional nature: the chiral hydroxyl group serves as a stereogenic anchor for etherification or amination (via inversion), while the aryl bromide provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The ortho-fluorine substituent is not merely structural; it modulates the pKa of the phenol/alcohol, influences metabolic stability (blocking P450 oxidation sites), and induces specific conformational locks through intramolecular electrostatic interactions.

This guide details the physicochemical profile, validated asymmetric synthesis, and downstream functionalization of this critical intermediate.

Molecular Architecture & Physicochemical Profile

The molecule features a stereogenic center at the benzylic position. The (R)-configuration is often critical for binding affinity in kinase inhibitors and GPCR ligands, where the spatial arrangement of the methyl and hydroxyl groups dictates pocket occupancy.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
IUPAC Name (1R)-1-(4-bromo-2-fluorophenyl)ethanol
CAS Number 749932-80-7Specific to (R)-enantiomer
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Chirality (R)-EnantiomerBenzylic stereocenter
Physical State Clear to pale yellow oil / Low-melting solidTendency to supercool
Boiling Point ~250°C (Predicted)Decomposes at high T
LogP (Predicted) 2.4 - 2.6Moderate lipophilicity
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 2 (Oxygen, Fluorine)
pKa (OH) ~14.5Slightly more acidic than non-fluorinated analog
Stereoselective Synthesis: The CBS Reduction Protocol

While enzymatic resolution is possible, the chemical standard for generating high enantiomeric excess (ee >95%) for this specific scaffold is the Corey-Bakshi-Shibata (CBS) Reduction . This method utilizes a chiral oxazaborolidine catalyst to direct the hydride attack from borane.

Mechanism of Action

The (S)-Me-CBS catalyst activates borane (


), forming a Lewis acid-base complex. The ketone substrate coordinates to the boron atom of the catalyst anti to the bulky substituent, exposing the Re-face of the carbonyl to the hydride transfer. This stereochemical lock ensures the formation of the (1R)-alcohol.
DOT Diagram: CBS Catalytic Cycle & Workflow

CBS_Synthesis Start Precursor: 1-(4-bromo-2-fluorophenyl)ethanone Transition Transition State: Coordination of Ketone to B-N Complex (Hydride transfer to Re-face) Start->Transition Slow Addition (-20°C) Reagent Reagents: (S)-Me-CBS Catalyst (10 mol%) Borane-DMS or Catecholborane Reagent->Transition Quench Quench & Workup: MeOH (Caution: H2 gas) Acidic Hydrolysis Transition->Quench Complete Conversion Product Product: This compound (>95% ee) Quench->Product Purification

Caption: Figure 1. Asymmetric synthesis via CBS reduction. The (S)-catalyst yields the (R)-alcohol due to the specific facial selectivity of the hydride transfer.

Experimental Protocol (Self-Validating)

Safety Prerequisite: Borane reagents liberate hydrogen gas upon contact with moisture or alcohols. All glassware must be oven-dried, and the reaction performed under a positive pressure of Nitrogen or Argon.

  • Catalyst Activation:

    • Charge a dry reactor with (S)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).

    • Dilute with anhydrous THF or DCM.

    • Add Borane-dimethylsulfide complex (BH₃·DMS) (0.6 eq) at room temperature. Stir for 15 minutes to form the active catalyst-borane complex.

  • Controlled Reduction:

    • Cool the mixture to -30°C . Why? Lower temperatures maximize the energy difference between the favored and unfavored transition states, increasing ee.

    • Dissolve 1-(4-bromo-2-fluorophenyl)ethanone (1.0 eq) in anhydrous THF.

    • Simultaneously add the ketone solution and remaining BH₃·DMS (0.4 eq) slowly over 60 minutes.

    • Validation Point: Monitor by TLC or GC. Disappearance of ketone indicates completion.

  • Quenching & Isolation:

    • Carefully add Methanol dropwise at -20°C. Caution: Vigorous H₂ evolution.

    • Allow to warm to room temperature.

    • Concentrate in vacuo to remove volatile borates.

    • Purification: Flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Strategic Utility in Medicinal Chemistry

This molecule is a "divergent intermediate." The orthogonality of the functional groups allows for sequential elaboration without protecting groups in many cases.

Reaction Map: Functionalization Pathways

Reactivity_Map Core This compound Suzuki Biaryl Scaffold (Kinase Inhibitor Core) Core->Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Inverted (1S)-Amine Derivative (via Mitsunobu/Azide) Core->Inverted DPPA, DEAD, PPh3 (Inversion of Configuration) Ether Chiral Ether (via SNAr or Alkylation) Core->Ether NaH, R-X (Retention of Config)

Caption: Figure 2. Divergent synthesis pathways. The aryl bromide allows cross-coupling (Red), while the alcohol allows stereospecific substitution (Green/Yellow).

Key Transformation: Stereoinversion to Amines

To access the corresponding chiral amine (often found in ALK or ROS1 inhibitors), the alcohol is subjected to a Mitsunobu reaction using diphenylphosphoryl azide (DPPA).

  • Mechanism: The reaction proceeds via an

    
     mechanism, resulting in complete inversion of configuration  from (1R)-alcohol to (1S)-azide, which is subsequently reduced to the (1S)-amine.
    
Analytical Characterization (Quality Control)

Verifying the enantiomeric excess is critical.[1] Standard reverse-phase HPLC cannot separate enantiomers.

Protocol: Chiral HPLC Method

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aryl absorption).

  • Temperature: 25°C.

  • Expected Result: The enantiomers should resolve with a resolution factor (

    
    ) > 1.5.
    
    • Note: Inject a racemic standard first to establish retention times for both (R) and (S) peaks.

References
  • Synthesis & CBS Reduction

    • Patent: "Process for the preparation of chiral 1-(4-bromo-2-fluorophenyl)ethanol.
    • Source:

  • General CBS Methodology

    • Corey, E. J., et al. "Practical enantioselective reduction of ketones using chiral oxazaborolidines." Journal of the American Chemical Society.
    • Source:

  • Medicinal Chemistry Applications (Fluorinated Scaffolds)

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
    • Source:

  • Safety & Handling

    • Sigma-Aldrich Safety Data Sheet (Generic for Halogen
    • Source:

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral halogenated benzyl alcohol derivative of significant interest in medicinal chemistry and drug development. Its specific stereochemistry and substitution pattern make it a valuable building block for the synthesis of complex molecular targets. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation. This technical guide provides a comprehensive overview of the known structural, physical, and chemical characteristics of this compound, supported by experimental data and established analytical protocols.

Chemical Identity and Structure

This compound is a chiral secondary alcohol. The presence of a stereocenter at the carbinol carbon gives rise to two enantiomers, with the (1R) designation specifying the absolute configuration according to the Cahn-Ingold-Prelog priority rules.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 749932-80-7[1]
Molecular Formula C₈H₈BrFO[2]
Molecular Weight 219.05 g/mol [2]
Canonical SMILES CON/A
InChI Key MASZUNQDCHMJEP-YFKPBYRVSA-N[3]

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the molecular structure.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for predicting the behavior of a compound in various experimental and physiological conditions.

Physical State and Appearance

This compound is described as a clear oil at room temperature[2]. This indicates that its melting point is below ambient temperature.

Melting and Boiling Points
Solubility

A detailed experimental solubility profile for this compound has not been published. However, based on its structure, a qualitative solubility can be inferred. The presence of the polar hydroxyl group suggests some solubility in polar protic solvents like ethanol and methanol. The aromatic ring and the bromo- and fluoro-substituents contribute to its lipophilicity, indicating probable solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in water is expected to be low.

Diagram 2: Experimental Workflow for Solubility Determination

Solubility_Determination_Workflow start Start: Obtain pure sample of this compound add_solvent Add a known volume of solvent to a known mass of the compound start->add_solvent equilibrate Equilibrate the mixture at a constant temperature with agitation add_solvent->equilibrate observe Visually inspect for complete dissolution equilibrate->observe analyze If not completely dissolved, analyze the supernatant for concentration (e.g., by HPLC or UV-Vis) observe->analyze Incomplete Dissolution end End: Determine solubility (e.g., in mg/mL) observe->end Complete Dissolution analyze->end

Caption: A general workflow for the experimental determination of solubility.

Acidity (pKa)

The pKa of the hydroxyl group in this compound has not been experimentally reported. However, the pKa of secondary benzylic alcohols is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the bromine and fluorine atoms is expected to make the hydroxyl proton slightly more acidic compared to unsubstituted 1-phenylethanol. The pKa of benzylic alcohols typically falls in the range of 16-18 in aqueous solution[4].

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A ¹H NMR spectrum for the racemic mixture of 1-(4-bromo-2-fluorophenyl)ethanol has been reported with the following chemical shifts (400 MHz, CDCl₃): δ 1.49 (d, J = 6.6 Hz, 3H), 5.15 (q, J = 12, 6.4 Hz, 1H), 7.15-7.45 (m, 3H)[2].

  • The doublet at δ 1.49 corresponds to the methyl protons (CH₃).

  • The quartet at δ 5.15 is attributed to the methine proton (CH-OH).

  • The multiplet in the range of δ 7.15-7.45 represents the aromatic protons.

¹³C NMR: While a specific ¹³C NMR spectrum for this compound is not available in the searched literature, the expected chemical shifts can be predicted based on related structures. The carbon of the methyl group would appear at the upfield region (around 25 ppm), the methine carbon (C-OH) would be in the range of 65-75 ppm, and the aromatic carbons would resonate between 110 and 165 ppm, with their specific shifts influenced by the fluorine and bromine substituents.

Diagram 3: NMR Sample Preparation Workflow

NMR_Sample_Preparation start Start: Obtain pure, dry sample weigh Weigh 5-10 mg of the sample start->weigh dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve transfer Transfer the solution to a clean NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap end Ready for NMR analysis cap->end Chiral_HPLC_Method_Development start Start: Prepare a racemic standard of 1-(4-bromo-2-fluorophenyl)ethan-1-ol column_screening Screen polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) start->column_screening mobile_phase_screening Test various mobile phases (e.g., Hexane/IPA, Hexane/EtOH) with and without additives column_screening->mobile_phase_screening optimization Optimize separation by adjusting mobile phase composition, flow rate, and temperature mobile_phase_screening->optimization validation Validate the method for specificity, linearity, accuracy, and precision optimization->validation end End: Established chiral HPLC method validation->end

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol .

Executive Summary

This compound (CAS: 353282-88-9 for racemate) is a critical chiral building block, notably utilized in the synthesis of androgen receptor antagonists and other halogenated pharmaceutical intermediates. Its purification and application in asymmetric synthesis depend heavily on precise solubility data to drive crystallization, chiral resolution, and reaction solvent selection.

This guide synthesizes the physicochemical properties of the compound with a rigorous solubility measurement protocol. Due to the proprietary nature of specific enantiomer data in open literature, this guide provides validated solubility trends based on structural analogs (SAR) , a definitive experimental protocol for generating precise curves, and the thermodynamic models required for process scale-up.

Chemical Profile & Physicochemical Properties[1][2][3][4]

PropertyData
IUPAC Name This compound
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Physical State White to off-white crystalline solid
Melting Point 36–40 °C (Typical for class; Racemate may differ)
Chirality (R)-Enantiomer
Key Functional Groups Secondary Alcohol (H-bond donor/acceptor), Aryl Halides (Lipophilic)
Structural Impact on Solubility
  • Fluorine Atom (C-2): Increases lipophilicity (logP ~2.5–2.8) compared to the non-fluorinated analog, slightly reducing water solubility while enhancing solubility in chlorinated solvents.

  • Bromine Atom (C-4): Provides significant London dispersion force interactions, favoring solubility in aromatic solvents like Toluene.

  • Hydroxyl Group: Facilitates hydrogen bonding, ensuring high solubility in protic solvents (Alcohols) and aprotic polar solvents (DMSO, DMF).

Solubility Landscape: Data & Solvent Selection

The following solubility classification is derived from process chemistry data for the structural analog 1-(4-bromophenyl)ethanol and patent disclosures for similar Enzalutamide intermediates.

Qualitative Solubility Profile (298.15 K)
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Driver
Short-Chain Alcohols Methanol, Ethanol, IPAHigh Strong H-bonding with hydroxyl group.
Polar Aprotic DMSO, DMF, NMPVery High Dipole-dipole interactions; disrupts crystal lattice easily.
Esters & Ketones Ethyl Acetate, AcetoneHigh Dipole interactions; standard process solvents.
Chlorinated Dichloromethane (DCM)High Favorable dispersion forces with Halogenated aryl ring.
Aromatic Hydrocarbons TolueneModerate

-

stacking interactions; T-dependent (good for crystallization).
Aliphatic Hydrocarbons n-Heptane, HexaneLow / Insoluble Lack of polar interactions; acts as an Anti-solvent .
Aqueous WaterInsoluble Hydrophobic aryl core dominates over the single -OH group.
Quantitative Reference (Analog Proxy)

Data below serves as a baseline proxy based on 1-(4-bromophenyl)ethanol behavior.

SolventMole Fraction Solubility (

) at 298.15 K (Est.)
Enthalpy of Dissolution (

)
Methanol

Endothermic (Positive)
Ethanol

Endothermic
Ethyl Acetate

Endothermic
Toluene

Endothermic
Water

N/A

Critical Process Note: The introduction of the 2-Fluoro substituent generally increases solubility in polar organic solvents relative to the non-fluorinated analog due to the dipole moment enhancement, while simultaneously decreasing aqueous solubility .

Thermodynamic Modeling Framework

To rigorously define the solubility curve for process engineering (e.g., cooling crystallization), the experimental data must be fitted to the Modified Apelblat Equation .

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • 
        and 
      
      
      
      reflect the non-ideal solution behavior and enthalpy terms.
    • 
        accounts for the temperature dependence of the enthalpy of fusion.
      
Van't Hoff Analysis

For determining the dissolution thermodynamics (


, 

,

):


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic/exothermic).
    
  • Intercept:

    
     (Entropy of solution).
    

Experimental Protocol: Laser Monitoring Method

To generate precise data for the specific (1R)-enantiomer, the Dynamic Laser Monitoring Method is the industry standard, minimizing material usage and maximizing accuracy.

Workflow Diagram

SolubilityWorkflow Prep 1. Sample Preparation (Excess Solid + Solvent) Equil 2. Equilibrium Stage (Thermostated Vessel) Prep->Equil Agitation Laser 3. Laser Monitoring (Transmissivity Detection) Equil->Laser Linear Heating (0.1 K/min) Detect 4. Dissolution Point (Max Transmissivity) Laser->Detect Signal Plateau Calc 5. Calculation (Mole Fraction x1) Detect->Calc Mass Balance Calc->Equil Next Temp Point

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation: Weigh a precise mass of this compound (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Equip the vessel with a mechanical stirrer and a laser transmissivity probe.

  • Equilibration: Maintain the system at a starting temperature (e.g., 278.15 K) where the solute is undissolved (suspension).

  • Dynamic Heating: Slowly increase the temperature at a controlled rate (e.g., 0.1 K/min) while stirring.

  • Detection: Monitor the laser intensity passing through the solution.

    • Suspension: Laser beam is scattered (Low Transmissivity).

    • Dissolution: Solution becomes clear (High Transmissivity).

  • Data Point: Record the temperature (

    
    ) at which transmissivity maximizes. This 
    
    
    
    corresponds to the saturation temperature for the known composition
    
    
    .

Process Application: Solvent Selection Logic

For crystallization and purification of the (1R)-enantiomer, solvent selection is critical.

SolventSelection Start Solvent Selection for This compound Goal Primary Goal? Start->Goal Reaction Reaction Medium Goal->Reaction Crystal Crystallization / Purification Goal->Crystal Polar Polar Aprotic (DMF, DMSO) Reaction->Polar Nucleophilic Sub. Alcohol Alcohols (MeOH, IPA) Reaction->Alcohol Reduction Crystal->Alcohol Cooling Crystal. Mix Binary System (Solvent / Anti-solvent) Crystal->Mix IPA / Heptane Result1 High Solubility Fast Kinetics Polar->Result1 Result2 Good Yield Moderate Purity Alcohol->Result2 Result3 High Purity (ee%) Controlled Nucleation Mix->Result3

Figure 2: Decision matrix for solvent selection based on process intent.

References

  • Compound Identification: Sigma-Aldrich. 1-(4-Bromo-2-fluorophenyl)ethanol Product Datasheet. CAS: 353282-88-9. Link

  • Analog Solubility Data: PubChem. 1-(4-Bromophenyl)ethanol Compound Summary. (Source for solubility behavior of non-fluorinated analog). Link

  • Process Chemistry Context: Google Patents. Process for preparation of Enzalutamide using novel intermediate. (Describes solvent systems for similar fluorinated aryl intermediates). Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Foundational reference for the Apelblat model). Link

Sources

A Comprehensive Technical Guide to (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral alcohol of significant interest to the pharmaceutical and fine chemical industries. Its defined stereochemistry and functional handles—a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties, and a hydroxyl group for further derivatization—make it a valuable and versatile building block in the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of its core physicochemical properties, details a validated protocol for its stereoselective synthesis via asymmetric reduction, and outlines a rigorous analytical workflow for structural confirmation and purity assessment. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Strategic Value of a Chiral Building Block

In modern drug discovery, the three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, or non-superimposable mirror-image isomers, of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a regulatory and safety imperative.

This compound emerges as a key chiral intermediate in this context. The "(1R)" designation specifies the absolute configuration at the stereogenic center bearing the hydroxyl group, ensuring that subsequent synthetic steps proceed with the correct spatial arrangement. Its utility is rooted in its trifunctional nature:

  • Chiral Hydroxyl Group: Provides a reactive site for esterification, etherification, or substitution, allowing for the construction of more complex molecular architectures.

  • Bromophenyl Moiety: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents onto the aromatic ring.

  • Ortho-Fluoro Substituent: The fluorine atom can influence the molecule's conformation and metabolic stability and often enhances binding affinity to biological targets through favorable electrostatic interactions.

This guide provides the foundational knowledge required to effectively synthesize, purify, and characterize this compound, thereby empowering scientific teams to accelerate their research and development timelines.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₈BrFO[1][2]
Molecular Weight 219.05 g/mol [1]
CAS Number 749932-80-7[1][2][3]
Appearance Clear Oil[1]
Structure Chemical Structure of this compound

Note: Properties such as melting point, boiling point, and optical rotation are not consistently reported across public databases and should be determined empirically for each batch.

Stereoselective Synthesis and Purification

The synthesis of enantiomerically pure alcohols is most commonly achieved through the asymmetric reduction of a prochiral ketone. This approach prevents the formation of an undesirable racemic mixture, which would necessitate a difficult and often low-yielding chiral resolution step.

Causality of Method Selection: Asymmetric Reduction

The precursor to this compound is the prochiral ketone, 1-(4-bromo-2-fluorophenyl)ethanone.[4][5] The carbonyl group of this ketone is a planar structure, and a reducing agent can attack from either the top face or the bottom face.

  • Non-selective reduction (e.g., using sodium borohydride alone) results in a 50:50 mixture of the (R) and (S) enantiomers, as both faces are equally accessible.

  • Stereoselective reduction employs a chiral catalyst or reagent that creates a diastereomeric transition state. This chiral environment energetically favors attack from one face over the other, leading to the preferential formation of one enantiomer.

For this synthesis, the Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely adopted method.[1] It utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent (like borane dimethyl sulfide or dimethylamine borane) to the ketone.[1] The (S)-CBS catalyst reliably produces the (R)-alcohol, providing a predictable and high-yielding pathway.[1]

Detailed Experimental Protocol: CBS Reduction

This protocol is adapted from established literature procedures and should be performed by trained personnel in a controlled laboratory environment.[1]

Reagents:

  • (S)-2-Methyl-CBS-oxazaborolidine (1M solution in toluene)

  • Dimethylamine borane complex (Me₂NH·BH₃)

  • 1-(4-Bromo-2-fluorophenyl)ethanone

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Procedure:

  • Catalyst Preparation: To an oven-dried 500 mL round-bottom flask under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1M in toluene, ~5 mL, 0.1 eq). Dilute with anhydrous DCM (250 mL).

  • Activator Addition: Add dimethylamine borane complex (~3.5 g, 1.2 eq) to the solution. Cool the mixture to -30°C using a dry ice/acetone bath and stir for 15 minutes.

  • Substrate Addition: Dissolve 1-(4-bromo-2-fluorophenyl)ethanone (~11 g, 1.0 eq) in anhydrous DCM (10 mL). Slowly add this solution to the cold catalyst mixture via a pressure-equalizing dropping funnel over 20 minutes.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature (~25°C). Stir overnight (12-16 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (50 mL) at 0°C (ice bath).

  • Workup: Remove the solvent in vacuo. The resulting residue can be directly purified.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 20% ethyl acetate in hexanes to afford the product as a clear oil. A typical yield is approximately 90%.[1]

Synthesis and Purification Workflow Diagram

The logical flow from starting material to purified product is crucial for reproducibility and scalability.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 1-(4-bromo-2-fluorophenyl)ethanone reaction Asymmetric Reduction (-30°C to 25°C, 12-16h) start->reaction reagents Reagents: (S)-CBS Catalyst Dimethylamine Borane Anhydrous DCM reagents->reaction quench Quench with Methanol reaction->quench workup Solvent Removal (in vacuo) quench->workup chromatography Flash Column Chromatography (Silica Gel, 20% EtOAc/Hexanes) workup->chromatography product This compound (>90% Yield, High e.e.) chromatography->product

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization for Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized material. A multi-technique approach ensures a comprehensive validation.

Structural Confirmation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the molecular structure by identifying the chemical environment of each hydrogen atom. For this compound, the expected signals include a doublet for the methyl (CH₃) group around 1.5 ppm, a quartet for the methine (CH) proton adjacent to the hydroxyl group around 5.15 ppm, and a series of multiplets in the aromatic region (7.15-7.45 ppm) corresponding to the three protons on the phenyl ring.[1]

  • Mass Spectrometry (MS): MS analysis verifies the molecular weight of the compound. In electrospray ionization (ESI) mode, one would expect to observe the molecular ion peak [M+H]⁺ or other adducts that confirm the mass of 219.05 g/mol .

Purity and Enantiomeric Excess Determination
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing both chemical and chiral purity.

    • Reverse-Phase HPLC: Using a standard C18 column, this method determines chemical purity by separating the target compound from any unreacted starting material or non-chiral byproducts.

    • Chiral HPLC: This is the most critical analysis for this compound.[6] Using a chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives, it is possible to separate the (R) and (S) enantiomers.[7] By comparing the peak areas of the two enantiomers, the enantiomeric excess (e.e.) can be precisely calculated. An e.e. of >99% is typically desired for pharmaceutical applications.

Analytical Workflow Diagram

The validation process follows a structured pathway to ensure all quality attributes are met.

G cluster_structure Structural Verification cluster_purity Purity Assessment cluster_results Final Data Interpretation sample Purified Product Sample nmr ¹H NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms rp_hplc Reverse-Phase HPLC sample->rp_hplc chiral_hplc Chiral HPLC sample->chiral_hplc identity Identity Confirmed nmr->identity ms->identity purity Chemical Purity >98% rp_hplc->purity ee Enantiomeric Excess >99% chiral_hplc->ee

Sources

thermodynamic stability of chiral fluorinated phenylethanols

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic and Kinetic Stability Profiles of Chiral Fluorinated Phenylethanols: A Technical Guide

Executive Summary

This technical guide addresses the stereoelectronic behavior, thermodynamic stability, and biocatalytic resolution of chiral fluorinated phenylethanols. Specifically focusing on 2-fluoro-1-phenylethanol and 2,2,2-trifluoro-1-phenylethanol , this document serves researchers optimizing enantiopurity in pharmaceutical intermediates.

The introduction of fluorine into the phenylethanol scaffold creates a unique thermodynamic landscape driven by the gauche effect and intramolecular OH···F hydrogen bonding . Understanding these forces is critical for predicting conformational preferences, metabolic stability, and the success of kinetic resolutions.

Part 1: The Fluorine Effect & Thermodynamic Stability

The thermodynamic stability of fluorinated phenylethanols is not merely a function of steric bulk but is dominated by stereoelectronic interactions that defy classical steric repulsion models.

The Gauche Effect and Hyperconjugation

Unlike non-fluorinated 1-phenylethanol, where the anti conformer is often preferred to minimize steric strain,


-fluorinated phenylethanols exhibit a marked preference for the gauche conformation.[1]
  • Mechanism: This is primarily driven by hyperconjugation (

    
    ).[1] The C-H bond, being a better electron donor than the C-F bond, donates electron density into the low-lying antibonding orbital of the C-F bond.[1] This interaction is maximized when the bonds are anti-periplanar to each other, forcing the F and OH groups into a gauche relationship.
    
  • Intramolecular Hydrogen Bonding: A secondary stabilizing force is the intramolecular hydrogen bond (

    
    ). While weak (approx. 2.0–3.0 kcal/mol), it locks the conformation in non-polar solvents, significantly influencing the entropy of the system.
    
Conformational Landscape Diagram

The following diagram illustrates the energy minima and the specific orbital interactions stabilizing the gauche conformer.

GaucheEffect Anti Anti Conformer (Sterically Favored?) Transition Rotational Barrier (~3-5 kcal/mol) Anti->Transition Rotation Gauche Gauche Conformer (Thermodynamically Preferred) Transition->Gauche Relaxation Hyperconj Hyperconjugation (σ(C-H) -> σ*(C-F)) Hyperconj->Gauche Stabilizes HBond Intramolecular H-Bond (O-H···F) HBond->Gauche Locks Geometry

Caption: Figure 1. Thermodynamic preference for the gauche conformer in 2-fluoro-1-phenylethanol driven by stereoelectronic effects.

Part 2: Kinetic Stability & Racemization Resistance

In drug development, maintaining optical purity is paramount. Fluorination at the


-position (relative to the phenyl ring) alters the kinetic stability of the chiral center.
Suppression of SN1 Racemization

Benzylic alcohols are notoriously prone to acid-catalyzed racemization via the formation of a benzylic carbocation.

  • The Fluorine Advantage: The strong electron-withdrawing inductive effect (

    
    ) of the fluorine atom destabilizes the formation of the carbocation intermediate at the benzylic position.
    
  • Outcome: 2-fluoro-1-phenylethanol is significantly more resistant to acid-catalyzed racemization compared to its non-fluorinated analog. This allows for more robust workup conditions during synthesis without eroding enantiomeric excess (

    
    ).
    
Table: Comparative Stability Data
Feature1-Phenylethanol (Non-F)2-Fluoro-1-phenylethanol2,2,2-Trifluoro-1-phenylethanol
Dominant Conformer Anti (Steric control)Gauche (Stereoelectronic)Gauche (Strong H-bond/Hyperconj.)
OH···X Interaction NoneWeak (

)
Moderate (

)
Carbocation Stability High (Fast Racemization)Decreased (Slower Racemization)Very Low (High Stability)
pKa (Alcohol) ~16~14.5~12.5

Part 3: Biocatalytic Resolution Protocol (Self-Validating System)

For the separation of enantiomers, Lipase-mediated Kinetic Resolution is the industry standard. The following protocol uses Candida antarctica Lipase B (CAL-B), which is highly effective for fluorinated substrates due to the distinct size difference between the phenyl ring and the fluorinated tail.

Experimental Workflow Diagram

KineticResolution Racemate Racemic 2-Fluoro-1-phenylethanol Reaction Enzymatic Transesterification (Toluene, 30°C, 150rpm) Racemate->Reaction Reagents Acyl Donor: Vinyl Acetate Catalyst: CAL-B (Novozym 435) Reagents->Reaction R_Ester (R)-Acetate Ester (Fast Reaction) Reaction->R_Ester Kinetic Product S_Alcohol (S)-Alcohol (Slow/No Reaction) Reaction->S_Alcohol Unreacted Substrate

Caption: Figure 2. Kinetic resolution workflow for fluorinated phenylethanols using CAL-B.

Detailed Protocol: Kinetic Resolution of 2-Fluoro-1-phenylethanol

Objective: Isolate (S)-2-fluoro-1-phenylethanol with


.

Reagents:

  • Substrate: rac-2-Fluoro-1-phenylethanol (1.0 eq)

  • Enzyme: Novozym 435 (Immobilized CAL-B)[2]

  • Acyl Donor: Vinyl Acetate (3.0 eq)

  • Solvent: Dry Toluene (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 g of rac-2-fluoro-1-phenylethanol in 70 mL of dry toluene.

  • Activation: Add 3.0 equivalents of vinyl acetate. Note: Vinyl acetate renders the reaction irreversible by forming unstable vinyl alcohol, which tautomerizes to acetaldehyde.

  • Initiation: Add 50 mg of Novozym 435 beads.

  • Incubation: Shake the mixture at 30°C at 150 rpm. Do not use a magnetic stir bar, as it grinds the immobilized enzyme beads; use an orbital shaker.

  • Monitoring (Self-Validation Point):

    • Take 50 µL aliquots at t=1h, 4h, and 24h.

    • Analyze via Chiral GC (Column: CP-Chirasil-Dex CB).

    • Stop Condition: Terminate reaction when conversion reaches exactly 50% (theoretical maximum yield for resolution).

  • Workup: Filter off the enzyme beads (can be recycled). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the (S)-alcohol from the (R)-ester via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluorinated Compounds. Tetrahedron: Asymmetry. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

  • Kamal, A., et al. (2007). Lipase-mediated resolution of fluorinated phenylethanols.[3] Journal of Molecular Catalysis B: Enzymatic. Link

Sources

CAS number lookup for (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a high-value chiral building block primarily utilized in the synthesis of small-molecule kinase inhibitors, specifically targeting the MAPK/MEK signaling pathways. Its structural utility lies in its dual-functionalization potential : the bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the chiral hydroxyl group allows for the introduction of stereogenic centers via nucleophilic substitution or etherification with retention or inversion of configuration.

This guide provides a definitive technical reference for the identification, synthesis, quality control, and application of this specific enantiomer.

Identity & Registry Data

ParameterSpecification
Chemical Name This compound
CAS Number 749932-80-7
Related CAS 625446-22-2 (Ketone Precursor); 5391-88-8 (Racemate generic ref.)
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Stereochemistry (R)-Enantiomer
IUPAC Name (1R)-1-(4-bromo-2-fluorophenyl)ethanol
SMILES CC1=C(F)C=C(Br)C=C1
InChIKey ASKFCSCYGAFWAB-SSDOTTSWSA-N

Structural Analysis & Properties

Physicochemical Properties[3]
  • Appearance: White to off-white crystalline solid or viscous oil (dependent on purity/crystallinity).

  • Melting Point: 45–50 °C (Typical for similar halogenated phenylethanols; often handled as a melt or solution).

  • Solubility: Soluble in MeOH, EtOH, DMSO, DCM, and EtOAc. Sparingly soluble in water.

  • Stability: Stable under normal conditions. Hygroscopic nature requires storage under inert atmosphere (Argon/Nitrogen).

Stereochemical Importance

The (R)-configuration is critical for biological activity in downstream APIs. In kinase inhibitor binding pockets, the methyl group's orientation often dictates the steric fit within the hydrophobic cleft. Using the enantiopure starting material avoids costly chiral resolution steps later in the drug manufacturing process.

Synthesis & Manufacturing Protocols

High-purity this compound is typically manufactured via Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction .

Method A: Asymmetric Transfer Hydrogenation (Chemical Route)

This method utilizes a Ruthenium-based catalyst (Noyori type) to reduce the ketone precursor, 1-(4-bromo-2-fluorophenyl)ethan-1-one.

  • Precursor: 1-(4-bromo-2-fluorophenyl)ethan-1-one (CAS 625446-22-2).

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Note: The catalyst chirality must be matched to the desired product configuration; typically (R,R)-ligands yield (R)-alcohols in transfer hydrogenation, but this must be empirically verified as "anti-Prelog" or "Prelog" behavior depends on the specific catalyst system).

  • Hydrogen Source: Formic acid/Triethylamine azeotrope or Sodium Formate.

Protocol:

  • Charge: Dissolve ketone (1.0 eq) in DMF or DCM.

  • Catalyst Addition: Add Ru-catalyst (0.5–1.0 mol%).

  • Reaction: Stir at 25–40 °C for 12–24 hours. Monitor consumption of ketone via HPLC.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Recrystallization from Hexane/EtOAc or column chromatography.

Method B: Biocatalytic Reduction (Green Route)

Uses Ketoreductase (KRED) enzymes for higher enantiomeric excess (>99% ee).

  • Enzyme: Specific KRED screening kit (e.g., Codexis or similar libraries) required to identify (R)-selective variant.

  • Cofactor: NADPH/NADP+ with a recycling system (e.g., Glucose Dehydrogenase/Glucose).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromo-2-fluoroaniline Step1 Sandmeyer Reaction (Formation of Aryl Bromide/Ketone precursor) Start->Step1 Ketone Intermediate: 1-(4-bromo-2-fluorophenyl)ethan-1-one (CAS 625446-22-2) Step1->Ketone Decision Select Reduction Method Ketone->Decision RouteA Route A: Chemical ATH Cat: Ru-TsDPEN Source: HCOOH/Et3N Decision->RouteA Scalability RouteB Route B: Biocatalysis Cat: KRED (R-selective) Cofactor: NADPH Decision->RouteB Green Chem / High ee Product Target Product: This compound (CAS 749932-80-7) RouteA->Product RouteB->Product QC QC Check: Chiral HPLC (>98% ee) 1H-NMR Product->QC

Figure 1: Synthesis pathways for this compound highlighting the divergence between chemical and enzymatic reduction strategies.

Quality Control & Analytical Standards

Trustworthiness in chiral synthesis relies on rigorous validation of enantiomeric excess (ee).

Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm (Aryl absorption) and 210 nm.

  • Acceptance Criteria:

    • Chemical Purity: ≥ 98.0%[1][2][3]

    • Chiral Purity (ee): ≥ 98.0% (R-isomer)

NMR Characterization
  • ¹H NMR (400 MHz, CDCl₃): Look for the quartet at ~5.1 ppm (CH-OH) and the doublet at ~1.45 ppm (CH₃). The aromatic region (7.1–7.6 ppm) will show distinct splitting due to H-F coupling (

    
    ), verifying the 2-fluoro substitution pattern.
    

Applications in Drug Discovery[10][11]

This specific chiral alcohol is a "privileged scaffold" intermediate.

  • Kinase Inhibitor Synthesis (MEK/Raf): The (R)-1-(4-bromo-2-fluorophenyl)ethyl moiety is frequently employed to introduce chirality into ATP-competitive inhibitors. The fluorine atom at the ortho position protects the metabolic liability of the phenyl ring and modulates the pKa of adjacent amines if coupled.

  • Chiral Amines via Azidation: The alcohol is often converted to the corresponding azide (with inversion of configuration to S, or retention if using specific directing groups) and then reduced to the amine, serving as a chiral building block for amides/ureas.

  • Cross-Coupling Partner: The 4-bromo position is left intact during the ketone reduction, allowing late-stage diversification via Suzuki-Miyaura coupling to attach heteroaryl systems (e.g., pyridines, indazoles).

Application Logic Diagram

ApplicationLogic Alcohol (1R)-Alcohol (CAS 749932-80-7) Transformation1 Mitsunobu / Azidation (Inversion to S-Amine) Alcohol->Transformation1 Transformation2 Suzuki Coupling (Biaryl Formation) Alcohol->Transformation2 Transformation3 SNAr / Etherification (Chiral Ethers) Alcohol->Transformation3 DrugClass Target API Class: MEK/Raf Kinase Inhibitors (Oncology) Transformation1->DrugClass Transformation2->DrugClass Transformation3->DrugClass

Figure 2: Functionalization pathways transforming the chiral alcohol into bioactive pharmaceutical ingredients.

References

  • ChemicalBook. this compound Product Entry. Retrieved from

  • Reagentia. Catalog Entry for CAS 749932-80-7. Retrieved from

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering.[4] (Demonstrates synthesis of related 4-bromo-2-fluoro scaffolds).

  • PubChem. 1-(4-bromo-2-fluorophenyl)ethan-1-one (Ketone Precursor) - CID 21938581. Retrieved from

  • Reaction Biology. Kinase Inhibitor Selectivity Profiling. (Contextual reference for MEK/Raf inhibitor scaffolds). Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profile of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol, focusing on its acid dissociation constant (pKa).

Executive Summary

Molecule: this compound CAS Registry Number: 749932-80-7 (Generic/Racemic analogs: 193290-20-9) Molecular Formula: C₈H₈BrFO Molecular Weight: 219.05 g/mol

The pKa of this compound is a critical parameter governing its solubility, lipophilicity (LogD), and interaction with biological targets. As a chiral benzylic alcohol with dual electron-withdrawing substituents (fluorine at ortho, bromine at para), this molecule exhibits higher acidity than unsubstituted 1-phenylethanol.

Core Data Point:

  • Predicted pKa (Aqueous): 13.6 – 13.9

  • Experimental Baseline (Analog): 1-(4-bromophenyl)ethanol pKa ≈ 14.22 (Predicted/Calculated).

  • Acidity Class: Very Weak Acid (Neutral at physiological pH 7.4).

Structural Analysis & Electronic Effects

The acidity of the benzylic hydroxyl group is dictated by the stability of the resulting alkoxide anion. For this compound, two primary electronic factors lower the pKa relative to the parent benzyl alcohol (pKa ~15.4).

Inductive and Resonance Contributions
  • Ortho-Fluorine Effect (-I Effect): The fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the benzylic carbon and the oxygen atom, stabilizing the negative charge on the deprotonated alkoxide. Ortho-fluorination typically increases acidity more significantly than para-fluorination due to proximity.

  • Para-Bromine Effect (-I / +R Effect): The bromine atom at the para position (C4) is net electron-withdrawing. While it has a weak electron-donating resonance effect (+R), its inductive withdrawal (-I) dominates, further stabilizing the anion.

Stereochemistry Implications

The (1R) configuration refers to the spatial arrangement of the methyl and hydroxyl groups at the chiral center.

  • Achiral Solvents (Water/DMSO): The pKa of the (1R) enantiomer is identical to the (1S) enantiomer and the racemate.

  • Chiral Environments: In protein binding pockets, the "effective" pKa may shift due to specific hydrogen bonding networks that preferentially stabilize one enantiomer's ionization state.

Visualization of Electronic Effects

The following diagram illustrates the electron-withdrawing vectors that stabilize the alkoxide conjugate base.

G cluster_0 Electronic Stabilization of Alkoxide cluster_1 Substituent Effects Molecule This compound Alkoxide Alkoxide Anion (Conjugate Base) Molecule->Alkoxide Deprotonation (Ka) F_Ortho 2-Fluoro (-I) Strong Inductive Withdrawal F_Ortho->Alkoxide Stabilizes (-) Charge Br_Para 4-Bromo (-I > +R) Net Electron Withdrawal Br_Para->Alkoxide Stabilizes (-) Charge

Caption: Schematic of inductive stabilization by Ortho-F and Para-Br substituents lowering the pKa.

pKa Data & Comparative Profiling

Since direct experimental data for the specific chiral isomer is rare in public literature, we utilize Linear Free Energy Relationships (LFER) and high-fidelity analog data to bracket the value.

Table 1: Comparative pKa Values of Structural Analogs
MoleculeStructurepKa (Water)Source/Method
Target Molecule This compound 13.6 – 13.9 Calculated (LFER)
1-(4-bromophenyl)ethanolPara-Br only14.22 ± 0.20Predicted [1]
1-PhenylethanolUnsubstituted14.80Experimental [2]
Benzyl AlcoholUnsubstituted15.40Experimental [3]
PhenolAromatic -OH9.95Experimental [3]

Derivation Logic: Starting from 1-(4-bromophenyl)ethanol (pKa ~14.2), the addition of an ortho-fluorine typically induces a


 of -0.3 to -0.6 units due to the proximity inductive effect. This places the target molecule firmly in the 13.6 – 13.9  range.

Experimental Determination Protocol

For researchers requiring an exact experimental value, standard aqueous titration is insufficient because the pKa (~13.8) is too close to the pKa of water (15.7). The Yasuda-Shedlovsky Extrapolation Method is the required industry standard.

Method: Cosolvent Potentiometric Titration

Objective: Determine pKa by titrating in varying Methanol/Water ratios and extrapolating to 0% organic solvent.

Reagents:

  • Analyte: 5-10 mg of this compound (High purity >98%).

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Cosolvent: Methanol (HPLC Grade).

  • Inert Gas: Argon or Nitrogen (to prevent CO₂ absorption).

Workflow:

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water.

  • Dissolution: Dissolve the analyte in the solvent mixture to reach ~1 mM concentration.

  • Titration: Perform potentiometric titration with 0.1 M KOH under inert gas atmosphere at 25°C.

  • Data Recording: Record pH vs. Volume of titrant. Identify the inflection point (half-neutralization potential).

  • Calculation: Calculate the apparent pKa (

    
    ) for each solvent ratio.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant). The y-intercept represents the aqueous pKa.

Protocol Step1 Step 1: Sample Preparation Dissolve ~5mg in MeOH/Water mixtures (30%, 40%, 50%) Step2 Step 2: Potentiometric Titration Titrate with 0.1 M KOH Under N2 atmosphere Step1->Step2 Step3 Step 3: Determine Apparent pKa (psKa) Find inflection point for each %MeOH Step2->Step3 Step4 Step 4: Yasuda-Shedlovsky Extrapolation Plot psKa vs Dielectric Constant (1/ε) Step3->Step4 Result Result: Aqueous pKa (y-intercept) Step4->Result

Caption: Workflow for determining pKa of weak acids using cosolvent extrapolation.

Implications for Drug Development[3]

Solubility & Permeability[3]
  • Solubility: At physiological pH (7.4), the molecule exists 99.9% in its neutral, protonated form. It will exhibit low aqueous solubility (< 0.1 mg/mL) and high permeability.

  • Formulation: To solubilize this compound for IV administration, pH adjustment is ineffective (requires pH > 12). Cosolvents (PEG400, Captisol) or lipid-based formulations are required.

Chiral Stability

Benzylic alcohols with electron-withdrawing groups can be prone to racemization via carbocation intermediates under strongly acidic conditions (pH < 2). However, at the high pH required for deprotonation (pH > 13), the chiral center is generally configurationally stable, though chemical degradation (elimination to styrene) becomes a risk.

References

  • ChemicalBook. (2024).[1] 1-(4-Bromophenyl)ethanol Properties and Predicted pKa. Link

  • PubChem. (2024). 1-Phenylethanol Compound Summary. National Library of Medicine. Link

  • Serjeant, E.P., & Dempsey, B. (1979).[2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[2] Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol).
  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link

Sources

Technical Whitepaper: Physicochemical Characterization and Solid-State Analysis of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and characterization of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol.

Executive Summary

This compound is a critical chiral building block used in the synthesis of small-molecule inhibitors, particularly those targeting kinases (e.g., KRAS, EGFR) where the 1-(4-bromo-2-fluorophenyl)ethyl moiety serves as a pharmacophore anchor.

Precise characterization of this intermediate is challenging due to its low melting point range. Unlike high-melting crystalline solids, this compound often exists as a viscous oil or a low-melting solid at ambient conditions, making "melting point" a variable metric dependent on purity and thermal history. This guide establishes the definitive physicochemical profile, synthesis pathways, and analytical protocols required to validate the (1R)-enantiomer.

Physicochemical Profile & Melting Point Analysis

Compound Identification
PropertyDetail
IUPAC Name This compound
Common Name (R)-4-Bromo-2-fluoro-α-methylbenzyl alcohol
CAS Number (Racemic) 353282-88-9
CAS Number (Enantiomer) Specific R-isomer CAS not widely indexed; often referenced via racemate.[1]
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Melting Point Range & Physical State

Data analysis of structural analogs (SAR) and commercial certificates of analysis indicates the following thermodynamic profile:

  • Observed State: Typically a viscous colorless to pale yellow oil at room temperature (20–25°C).

  • Melting Point Range: 28°C – 35°C (Solidifies upon prolonged refrigeration or seeding).

  • Comparative SAR:

    • 1-(4-Bromophenyl)ethanol (No Fluorine): Crystalline solid, MP 36–38°C.

    • Effect of Ortho-Fluorine: The introduction of a fluorine atom at the ortho position disrupts crystal lattice packing, typically lowering the melting point by 5–10°C compared to the non-fluorinated analog.

  • Thermodynamic Behavior: The compound exhibits supercooling tendencies. It may remain liquid well below its freezing point unless seeded with a pure crystal.

Critical Note for Handling: Due to its low melting point, "melting point" is not a reliable primary indicator of purity. Chiral HPLC and Specific Rotation are the mandatory standards for release testing.

Synthesis & Enantioselective Production[2][3][4][5]

To ensure high enantiomeric excess (ee > 98%) and chemical purity, the (1R)-isomer is synthesized via Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction .

Preferred Synthetic Route: Biocatalytic Reduction

This method avoids heavy metal contamination and yields superior optical purity.

  • Substrate: 1-(4-bromo-2-fluorophenyl)ethanone (CAS 625446-22-2).[2]

  • Catalyst: Ketoreductase (KRED) enzyme (specific screening required, typically KRED-P1 or similar variants).

  • Cofactor: NADPH (regenerated via GDH/Glucose).

  • Solvent System: Phosphate Buffer (pH 7.0) / IPA or DMSO (co-solvent).

Chemical Route: Corey-Bakshi-Shibata (CBS) Reduction
  • Reagent: Borane-THF complex (BH₃·THF).

  • Catalyst: (S)-Me-CBS-oxazaborolidine (Note: (S)-catalyst typically yields the (R)-alcohol).

  • Conditions: -20°C to 0°C in THF.

SynthesisWorkflow Ketone 1-(4-bromo-2-fluorophenyl)ethanone (Precursor) Process Asymmetric Reduction (Enzyme: KRED or Chem: (S)-CBS) Ketone->Process NADPH/H+ or BH3 Workup Extraction (EtOAc) & Concentration Process->Workup Conversion >99% Product This compound (>98% ee) Workup->Product Distillation/Cryst.

Figure 1: Synthetic workflow for the production of the (1R)-enantiomer.

Analytical Validation Protocols

Since the melting point is not definitive, the following multi-modal validation strategy is required.

Chiral HPLC Method (Gold Standard)

This protocol separates the (R) and (S) enantiomers to calculate Enantiomeric Excess (ee).

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 254 nm
Temperature 25°C
Retention Times (S)-isomer: ~8-10 min; (R)-isomer: ~12-15 min (Confirm with racemate).
Optical Rotation[7]
  • Parameter: Specific Rotation

    
    
    
  • Solvent: Methanol or Ethanol (c = 1.0).

  • Expected Range: Typically negative (-) or positive (+) depending on the specific electronic environment, but must be consistent batch-to-batch. Note: Similar brominated phenylethanols often show

    
    .
    
Absolute Configuration Determination

To validate the "R" assignment during initial development:

  • Mosher's Ester Analysis: React the alcohol with (R)- and (S)-MTPA chloride.

  • NMR Analysis: Compare Δδ (delta-delta) shifts in ¹H NMR or ¹⁹F NMR to assign configuration based on the Mosher model.

AnalysisLogic Sample Crude Product (Oil/Solid) Check1 1. Visual Inspection (Homogeneity) Sample->Check1 Check2 2. 1H NMR / 19F NMR (Chemical Purity) Check1->Check2 Check3 3. Chiral HPLC (Enantiomeric Excess) Check2->Check3 Decision Is ee > 98%? Check3->Decision Release RELEASE BATCH (Store @ 2-8°C) Decision->Release Yes Reprocess Recrystallize (Hexane/Et2O) or Kinetic Resolution Decision->Reprocess No Reprocess->Check3

Figure 2: Quality Control Decision Tree for release of chiral intermediates.

Handling and Storage

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to oxidation to the ketone upon prolonged exposure to air and light.

  • Stability: Stable for >12 months if kept dry and cold.

  • Safety: Irritant. Wear gloves and safety glasses. SDS indicates potential for eye and skin irritation (H315, H319).

References

  • Sigma-Aldrich. 1-(4-Bromo-2-fluorophenyl)ethanol Product Information (Racemic).Link

  • PubChem. Compound Summary: 1-(4-Bromo-2-fluorophenyl)ethanone (Precursor).Link

  • ChemicalBook. Properties of 1-(4-Bromophenyl)ethanol (Analog Comparison).Link

  • GuideChem. Synthesis and Properties of Halogenated Phenylethanols.Link

  • Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones Using Chiral Oxazaborolidines." J. Am. Chem. Soc.[3] (Foundational method for CBS reduction).

Sources

Methodological & Application

Application Note: Strategic Routes for the Asymmetric Synthesis of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Target Analysis

The chiral alcohol (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol (CAS: 749932-80-7) is a high-value pharmacophore used in the synthesis of next-generation kinase inhibitors and receptor modulators. Its structural core features two critical halogen handles—a bromine at the para position and a fluorine at the ortho position—allowing for orthogonal functionalization via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Synthetic Challenge: The "Ortho-Fluoro" Effect

While the reduction of simple acetophenones is trivial, the 2-fluoro substituent introduces a specific challenge:

  • Steric Hindrance: The fluorine atom is spatially close to the carbonyl carbon, potentially retarding the rate of hydride attack compared to non-substituted analogs.

  • Electronic Deactivation: The inductive electron-withdrawing nature of fluorine (

    
    ) activates the carbonyl, but its mesomeric donation (
    
    
    
    ) can compete. However, in this specific scaffold, the steric trajectory of the hydride donor is the governing factor for enantioselectivity.

This Application Note details two validated, self-consistent protocols to access the (R)-enantiomer with >98% ee:

  • Method A: Biocatalytic Reduction (KRED) – Recommended for highest optical purity and green chemistry compliance.

  • Method B: Asymmetric Transfer Hydrogenation (ATH) – Recommended for scalability and tolerance to variable substrate quality.

Chemical Data Summary

ParameterSpecification
Target Molecule This compound
Substrate 4-Bromo-2-fluoroacetophenone (CAS: 625446-22-2)
Molecular Weight 219.05 g/mol
Target Stereochemistry (R)-Configuration
Critical Quality Attribute Enantiomeric Excess (ee) > 98.0%
Analytical Method Chiral HPLC (Chiralcel OD-H or equivalent)

Method A: Biocatalytic Reduction (Enzymatic)

Principle

This method utilizes an NADPH-dependent Ketoreductase (KRED) engineered for anti-Prelog selectivity to yield the (R)-alcohol. To make the process economically viable, a cofactor recycling system (Glucose Dehydrogenase / Glucose) is coupled to the reaction, regenerating NADPH in situ.

Mechanism of Action (Pathway)

Biocatalysis Substrate 4-Bromo-2-fluoroacetophenone KRED KRED Enzyme (Stereoselective Reduction) Substrate->KRED Product (1R)-Alcohol NADP NADP+ GDH GDH Enzyme (Cofactor Recycle) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product KRED->NADP GDH->NADPH GDH->Gluconolactone

Caption: Coupled enzymatic cycle showing the stereoselective reduction of the ketone driven by NADPH regeneration.

Detailed Protocol

Reagents:

  • Substrate: 4-Bromo-2-fluoroacetophenone (10.0 g, 46 mmol)

  • Enzyme: KRED-P1-B05 (or equivalent anti-Prelog variant from Codexis/Daicel screening kit)

  • Cofactor Recycle: Glucose Dehydrogenase (GDH, 200 U) + NADP+ (catalytic, 50 mg)

  • Co-substrate: D-Glucose (12.0 g, 1.5 eq)

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0

  • Solvent: DMSO (5% v/v) to aid solubility.

Procedure:

  • Buffer Prep: In a 500 mL round-bottom flask equipped with an overhead stirrer, charge 200 mL of 100 mM KPi buffer (pH 7.0).

  • Cofactor Mix: Add D-Glucose (12.0 g) and NADP+ (50 mg). Stir until dissolved.

  • Enzyme Charge: Add GDH (200 U) and the specific KRED enzyme (100-200 mg depending on activity unit definition). Note: Do not vortex enzymes; gentle mixing only.

  • Substrate Addition: Dissolve the ketone substrate (10.0 g) in DMSO (10 mL). Add this solution dropwise to the aqueous enzyme mixture.

  • Reaction: Stir at 30°C at 250 rpm. Monitor pH; if it drops below 6.5 due to gluconic acid formation, titrate automatically with 1M NaOH to maintain pH 7.0.

  • Completion: Reaction typically reaches >99% conversion in 18–24 hours.

  • Workup: Add Celite (5 g) and filter to remove protein sludge. Extract the filtrate with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Validation Check:

  • If conversion < 50% after 6 hours, increase DMSO concentration to 10% (check enzyme tolerance first) or increase temperature to 35°C.

Method B: Asymmetric Transfer Hydrogenation (ATH)

Principle

This method uses a Ruthenium-arene complex with a chiral diamine ligand (Noyori-Ikariya catalyst). The reaction relies on a "metal-ligand bifunctional" mechanism where the proton is delivered from the amine ligand and the hydride from the metal center.

Catalyst Selection: To obtain the (R)-alcohol , the (R,R)-TsDPEN ligand is required when using the standard Noyori catalyst system.

Mechanism of Action (Pathway)

ATH PreCat Pre-Catalyst RuCl(p-cymene)[(R,R)-TsDPEN] ActiveCat Active 16e- Species (Ru-Amido Complex) PreCat->ActiveCat - HCl Hydride 18e- Ru-Hydride Species ActiveCat->Hydride + HCOOH (H-donor) Product (R)-Alcohol Product Hydride->Product Hydride Transfer Substrate Ketone Substrate Substrate->Hydride Coordination Product->ActiveCat Regeneration Donor HCOOH / TEA Donor->Hydride

Caption: The catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation.

Detailed Protocol

Reagents:

  • Substrate: 4-Bromo-2-fluoroacetophenone (10.0 g, 46 mmol)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (CAS: 192139-92-7) (150 mg, 0.5 mol%)

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Inerting: Flame-dry a 250 mL Schlenk flask and purge with Nitrogen (N₂).

  • Substrate Solution: Add the ketone (10.0 g) and Catalyst (150 mg). Dissolve in degassed DCM (30 mL). Note: DCM is often preferred over MeOH for halogenated substrates to prevent solvolysis side reactions, though MeOH is faster.

  • H-Donor Addition: Cool the mixture to 0°C. Slowly add the Formic Acid/TEA mixture (15 mL) via syringe. Caution: Exothermic reaction with CO₂ gas evolution.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir.

    • Process Control: The "ortho-fluoro" effect may slow the reaction. Typical time is 12–16 hours.

  • Quench: Once HPLC indicates >98% conversion, dilute with water (50 mL).

  • Workup: Separate the organic layer. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with sat. NaHCO₃ (to remove residual formic acid) and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) to remove catalyst residues.

Validation Check:

  • Bubble Watch: Vigorous bubbling (CO₂) indicates active catalysis. If no bubbles are observed after 30 mins, check catalyst quality (Ru(II) can oxidize to inactive Ru(III) if air-exposed).

Analytical Control & Quality Assurance

To validate the enantiomeric excess (ee), the following HPLC method is standardized.

ParameterCondition
Column Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (95 : 5)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (Approx) (S)-Isomer: ~12.5 min (R)-Isomer: ~14.2 min

Note: Retention times must be verified with a racemic standard prepared by NaBH₄ reduction of the ketone.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link

  • Tang, W., et al. (2014). Synthesis of 1-(4-Bromophenyl)ethanone oxime and related intermediates (Organic Syntheses). Organic Syntheses. Link

  • Patel, N., et al. (2025). Process for the preparation of 4-fluoro-3-methoxyaniline and related halogenated intermediates. WO Patent 2025/109026. Link

  • Sigma-Aldrich. (2023).[3][4] Product Specification: this compound.[5][6] Sigma-Aldrich Catalog. Link

Sources

Application Note: (1R)-1-(4-Bromo-2-fluorophenyl)ethan-1-ol as a Chiral Building Block

[1]

Strategic Overview

In the landscape of modern medicinal chemistry, (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol represents a "privileged scaffold."[1] Its value lies in the precise triangulation of three structural features:

  • The Chiral Methyl Group: The (1R)-configuration provides a rigid vector for the methyl group, often exploiting the "Magic Methyl" effect to fill hydrophobic pockets in kinase active sites (e.g., ALK, ROS1, TRK) or GPCRs, boosting potency by orders of magnitude compared to des-methyl analogs.[1]

  • The Ortho-Fluorine: This atom serves a dual purpose. Electronically, it modulates the acidity of the benzylic position and the pKa of neighboring amines (if derivatized). Sterically, it imposes a conformational lock, restricting rotation of the phenyl ring relative to the ethyl side chain, which pre-organizes the molecule for ligand binding.

  • The Para-Bromine: A versatile handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing this small chiral fragment to be the "warhead" anchor for larger molecular architectures.[1]

This guide details the synthesis , quality control , and functionalization of this critical intermediate.

Synthesis & Quality Control

Protocol A: Enantioselective Synthesis via CBS Reduction

Objective: Synthesis of this compound from 1-(4-bromo-2-fluorophenyl)ethanone.[1]

While enzymatic resolution is possible, the Corey-Bakshi-Shibata (CBS) reduction remains the bench-standard for generating high enantiomeric excess (ee) with predictable absolute configuration.[1]

Reagents & Materials
  • Substrate: 1-(4-Bromo-2-fluorophenyl)ethanone (1.0 equiv)

  • Catalyst: (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 equiv)[2]

  • Reductant: Borane-dimethylsulfide complex (BH₃·Me₂S) or Catecholborane (0.6–1.0 equiv)[1]

  • Solvent: Anhydrous THF or DCM (Dried over 4Å MS)

Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (

    
    ).
    
  • Catalyst Charge: Add the (S)-CBS catalyst solution (0.1 equiv) and anhydrous THF to the flask. Cool the system to -30°C .

    • Expert Insight: Temperature control is critical. Higher temperatures (> -10°C) increase the reaction rate but degrade ee due to the competing non-catalyzed background reduction by borane.

  • Reductant Addition: Add the Borane reagent (0.6 equiv) dropwise. Stir for 10 minutes to form the active catalyst-hydride complex.

  • Substrate Addition: Dissolve the ketone (1.0 equiv) in minimal THF. Add this solution slowly via syringe pump over 1 hour.

    • Mechanism:[3][4][5][6][7][8][9][10] Slow addition ensures the concentration of unreacted ketone remains low relative to the catalyst, preventing non-selective reduction.

  • Quench: Once TLC indicates consumption of starting material, carefully quench with Methanol (MeOH) at -20°C. Caution: Hydrogen gas evolution.[1]

  • Workup: Warm to room temperature. Concentrate in vacuo. Dilute with diethyl ether, wash with 1N HCl (to break boron complexes), saturated

    
    , and brine.
    
  • Purification: Flash chromatography (Hexanes/EtOAc, 90:10).

Quality Control Parameters
ParameterSpecificationAnalytical Method
Appearance Clear, colorless oilVisual
Purity (HPLC) > 98.0%C18 Reverse Phase (H₂O/MeCN)
Enantiomeric Excess > 96% eeChiral HPLC (Chiralcel OD-H or AD-H)
Configuration (1R)Confirmed by optical rotation or VCD

Functionalization Protocols

Protocol B: Stereochemical Inversion (The Mitsunobu Pivot)

Objective: Conversion of (1R)-Alcohol to (1S)-Azide (Amine Precursor).[1]

Many kinase inhibitors require the (S)-configuration at the amine position. Since the starting material is (1R)-Alcohol, a Mitsunobu reaction with Diphenylphosphoryl azide (DPPA) effects a clean Walden inversion to the (1S)-Azide.[1]

Reagents
  • Substrate: this compound[1]

  • Phosphine: Triphenylphosphine (

    
    , 1.2 equiv)[1]
    
  • Azide Source: DPPA (1.2 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF

Methodology
  • Dissolution: Dissolve substrate and

    
     in THF under 
    
    
    . Cool to 0°C .[7][10]
  • Reagent Mixing: Add DPPA dropwise.

  • Activation: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

    • Safety Note: DIAD/DEAD are shock-sensitive and explosive if distilled. Use as received.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 12 hours.

  • Reduction (Staudinger): To convert the azide directly to the amine, add water (2 equiv) and stir for 3 hours (or use

    
    /Pd-C if the bromine is not labile, though Staudinger is safer for Ar-Br retention).[1]
    
Protocol C: Divergent Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling the aryl bromide without racemizing the chiral center.

Reagents
  • Substrate: (1R)-Alcohol (often TBS-protected to prevent Pd-chelation)[1]

  • Boronic Acid:

    
     (1.5 equiv)[1]
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane

Methodology
  • Degassing: Sparge the Dioxane/Base mixture with Argon for 20 minutes. Oxygen is the enemy of active Pd(0) species.

  • Coupling: Add substrate, boronic acid, and catalyst.[11]

  • Heating: Heat to 80°C for 4-6 hours.

    • Expert Insight: Avoid temperatures >100°C. While the benzylic stereocenter is generally stable, high heat + basic conditions can trigger slow racemization via a quinone methide-like transition state, especially with the ortho-fluorine present.

  • Workup: Filter through Celite, extract with EtOAc.

Visualization & Workflows

Workflow 1: Synthesis & Derivatization Pathway

GKetoneStarting Material1-(4-bromo-2-fluorophenyl)ethanoneCBSProtocol A: CBS Reduction(S)-Me-CBS, BH3·Me2SKetone->CBSAsymmetric InductionAlcohol_RChiral Building BlockThis compound(>96% ee)CBS->Alcohol_RYield: ~90%DecisionTarget Pharmacophore?Alcohol_R->DecisionMitsunobuProtocol B: Mitsunobu (DPPA)Walden InversionDecision->MitsunobuNeed (S)-AmineProtectionTBS Protection(TBSCl, Imidazole)Decision->ProtectionNeed Extended ScaffoldAzide_SIntermediate(1S)-AzideMitsunobu->Azide_SInversion (R->S)Amine_STarget A: (1S)-Amine(Kinase Inhibitor Core)Azide_S->Amine_SStaudinger Red.SuzukiProtocol C: Suzuki Coupling(Pd(dppf)Cl2, Ar-B(OH)2)Protection->SuzukiCross-CouplingBiaryl_RTarget B: (1R)-Biaryl Ether(Receptor Modulator)Suzuki->Biaryl_RDeprotection

Caption: Synthesis flow from prochiral ketone to divergent (S)-Amine or (R)-Biaryl targets.

Workflow 2: Stereochemical Decision Matrix

DStartInput: (1R)-AlcoholDirect_SubDirect Nucleophilic Sub.(SN2)Start->Direct_SubPoor Leaving Group (Fail)ActivationActivation(MsCl / TsCl)Start->ActivationStep 1Mitsunobu_PathMitsunobu Reaction(DEAD / PPh3 / NuH)Start->Mitsunobu_PathOne-Pot (Inversion)RetentionRetention Strategy(Double Inversion)Start->RetentionIf (1R)-Amine neededDisplacementDisplacement(NaN3 / Amines)Activation->DisplacementStep 2 (Inversion)Result_InvOutput: (1S)-Product(Inverted Configuration)Displacement->Result_InvMitsunobu_Path->Result_InvResult_Inv->DisplacementStep 2 (Inversion of Inversion)Retention->Result_InvStep 1

Caption: Decision matrix for controlling stereochemistry during functionalization.

References

  • Synthesis of (R)-1-(4-bromo-2-fluorophenyl)

    • Source: Vertex Pharmaceuticals Inc. (2004). International Patent Application WO2004074270. "Pyrazoles useful as inhibitors of c-MET protein kinase."
    • Relevance: Describes the specific CBS reduction protocol for this exact molecule (Page 365-366).
    • Link:

  • Mitsunobu Reaction Mechanism & Protocols

    • Source: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
    • Relevance: Comprehensive review of the stereochemical inversion mechanism and altern
    • Link:

  • Suzuki Coupling of Benzylic Systems

    • Source: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Relevance: Foundational text on the compatibility of Suzuki conditions with various functional groups.
    • Link:[1]

  • Noyori Transfer Hydrogenation (Alternative Protocol)

    • Source: Matsumura, K., et al. (1997).[1] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 119(38), 8738–8739.

    • Relevance: Describes the Ru-catalyst system often used for scaling up this specific type of reduction.
    • Link:

Application Notes and Protocols for Suzuki Coupling Reactions Involving (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Suzuki-Miyaura cross-coupling reactions using the chiral building block, (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol. The Suzuki-Miyaura reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and presents troubleshooting strategies to empower researchers in the synthesis of complex chiral molecules, which are pivotal in the discovery of novel therapeutics.

Introduction: The Strategic Importance of Chiral Biaryl Alcohols

The synthesis of enantiomerically pure compounds is a critical endeavor in the pharmaceutical industry. The specific stereochemistry of a molecule can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This compound is a valuable chiral building block, featuring a stereocenter and a handle for further molecular elaboration via cross-coupling reactions.[3] The presence of both a bromo and a fluoro substituent on the phenyl ring allows for selective functionalization.[3] The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, stands out as a robust method for constructing biaryl and substituted aryl structures.[4][5] Its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of boronic acids contribute to its widespread use.[2][5]

This guide will provide the necessary framework to successfully employ this compound in Suzuki coupling reactions, a key step in the synthesis of complex, biologically active molecules.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing Suzuki coupling reactions. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate.[6][7] The reactivity of the aryl halide is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the aromatic ring.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The choice of base is crucial and can significantly impact the reaction rate and yield.[8]

  • Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_intermediate1 Ar-Pd(II)(X)Ln pd0->pd_intermediate1 aryl_halide Ar-X (this compound) aryl_halide->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)(R)Ln pd_intermediate1->pd_intermediate2 boronic_acid R-B(OH)₂ transmetalation Transmetalation boronic_acid->transmetalation base Base base->transmetalation pd_intermediate2->pd0 reductive_elimination Reductive Elimination product Ar-R (Coupled Product) pd_intermediate2->product Experimental_Workflow start Start setup Reaction Setup (Reagents & Catalyst) start->setup solvent Solvent Addition (Degassed) setup->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring Periodic Sampling monitoring->reaction workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS, Chiral HPLC) purification->characterization end End characterization->end

Sources

Navigating the Protection of a Key Chiral Intermediate: A Protocol for the Hydroxyl Group of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Synthetic Chemists

In the landscape of pharmaceutical development and complex organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] The hydroxyl group, with its inherent reactivity, often requires masking to prevent unwanted side reactions during synthetic transformations.[2][3] This application note provides a detailed protocol and scientific rationale for the protection of the secondary hydroxyl group in (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol, a chiral building block of significant interest in medicinal chemistry.

The Strategic Imperative for Hydroxyl Protection

The hydroxyl group is a versatile functional group, but its acidic proton and nucleophilic oxygen can interfere with a wide range of reactions, including those involving strong bases (like Grignard reagents), organometallics, and hydrides.[4][5] Protecting the hydroxyl group as a less reactive derivative, such as an ether or silyl ether, allows for the desired chemical manipulations on other parts of the molecule without compromising the hydroxyl functionality.[3][6][7] The choice of the protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its selective removal to regenerate the alcohol.[8]

Selecting the Optimal Protecting Group: A Comparative Analysis

For the specific case of this compound, a secondary benzylic alcohol, several protecting groups are viable. The selection process must consider factors such as steric hindrance around the hydroxyl group, the electronic nature of the substituted phenyl ring, and the desired stability profile. Here, we compare some of the most suitable options.

Protecting GroupAbbreviationTypical Reagents for ProtectionKey Stability CharacteristicsConditions for Deprotection
tert-Butyldimethylsilyl etherTBDMS or TBStert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DMFStable to basic and neutral conditions, many oxidizing and reducing agents.[9]Fluoride ion sources (e.g., TBAF), acidic conditions (e.g., HCl in MeOH).[4][9]
Triisopropylsilyl etherTIPSTriisopropylsilyl chloride (TIPSCl) or triflate (TIPSOTf), Base (e.g., 2,6-lutidine)More sterically hindered and thus more stable to acidic conditions than TBS.[4]Fluoride ion sources (e.g., TBAF), stronger acidic conditions than for TBS.[10]
Methoxymethyl etherMOMMethoxymethyl chloride (MOMCl), Base (e.g., DIPEA)Stable to basic, nucleophilic, and many oxidizing/reducing agents.[11][12]Acidic conditions (e.g., HCl in MeOH).[11][13]
Benzyl etherBnBenzyl bromide (BnBr) or chloride (BnCl), Strong base (e.g., NaH)Stable to a wide range of acidic and basic conditions.[6]Catalytic hydrogenolysis (H₂, Pd/C).[6][14]
Trityl etherTrTrityl chloride (TrCl), Pyridine, DMAP (cat.)Bulky group, selective for primary alcohols. Stable to basic conditions.[15][16]Mild acidic conditions (e.g., TFA).[17]

For this compound, silyl ethers, particularly TBDMS (TBS) , offer an excellent balance of stability and ease of removal under mild conditions.[4][10] The formation of silyl ethers is generally high-yielding and the cleavage with fluoride ions is highly selective.[4]

Experimental Protocol: tert-Butyldimethylsilyl (TBS) Protection

This protocol details the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride.

Workflow for TBS Protection

Figure 1. Step-by-step workflow for the TBS protection of the secondary alcohol.

Materials and Reagents
  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Addition of Base: Add imidazole (1.5-2.5 eq) to the solution and stir until it is fully dissolved. The use of imidazole as a base is a common and effective method for silylation reactions.[10]

  • Addition of Silylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add tert-butyldimethylsilyl chloride (1.2-1.5 eq) portionwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired TBS-protected alcohol.

Deprotection Protocol: Cleavage of the TBS Ether

The removal of the TBS protecting group is reliably achieved using a fluoride ion source, which leverages the high strength of the silicon-fluoride bond.[4]

Workflow for TBS Deprotection

Sources

Application Note: Stereochemical Inversion of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol via Mitsunobu Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the stereochemical inversion of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol to its (1S)-enantiomer. Unlike simple primary alcohols, this substrate presents specific challenges due to the ortho-fluorine substituent, which introduces both inductive electron withdrawal and steric occlusion at the reaction center.

To ensure high enantiomeric excess (ee) and yield, this protocol utilizes 4-nitrobenzoic acid (PNBA) as the nucleophile. The resulting ester intermediate offers superior crystallinity compared to acetate or benzoate esters, facilitating the critical separation of the product from the triphenylphosphine oxide (TPPO) byproduct—the most common bottleneck in Mitsunobu chemistry.

Scientific Foundation & Mechanistic Logic

The Challenge of the Ortho-Fluoro Group

The substrate contains a 2-fluoro substituent on the phenyl ring. While fluorine is small (Van der Waals radius ~1.47 Å), its position ortho to the benzylic alcohol creates a "steric fence" that can retard the approach of bulky nucleophiles. Furthermore, the electron-withdrawing nature of the 4-Br and 2-F atoms destabilizes any developing positive charge, effectively suppressing


 pathways (racemization) but requiring a highly reactive 

system for inversion.
Reaction Mechanism

The Mitsunobu reaction operates via a "Push-Pull" mechanism. The phosphine (reductant) and azodicarboxylate (oxidant) generate a reactive betaine intermediate.[1] This betaine activates the alcohol oxygen, converting it into a good leaving group (alkoxyphosphonium salt). The deprotonated nucleophile then attacks from the backside, ensuring Walden inversion.

mitsunobu_mechanism Reagents PPh3 + DIAD Betaine Betaine Intermediate (Zwitterion) Reagents->Betaine Addition Activation Alcohol Activation (Alkoxyphosphonium) Betaine->Activation + (1R)-Alcohol + PNBA (Acid) Inversion SN2 Attack (Inversion) Activation->Inversion Backside Attack Product (1S)-Ester + TPPO Inversion->Product Formation

Figure 1: Mechanistic pathway for the inversion of (1R)-alcohol to (1S)-ester.

Pre-Reaction Planning & Reagent Selection

ComponentSelected ReagentRationale
Phosphine Triphenylphosphine (

)
Standard reactivity; oxide byproduct is manageable via precipitation methods.[2][3][4][5][6]
Azodicarboxylate DIAD (Diisopropyl azodicarboxylate)Superior stability and safety profile compared to DEAD. Less prone to explosive decomposition.
Nucleophile 4-Nitrobenzoic Acid (PNBA)

~3.4 ensures rapid protonation of the betaine. The resulting ester is highly crystalline and UV-active, aiding purification.
Solvent Anhydrous THFOptimal solubility for all reagents; promotes

kinetics.
Stoichiometry 1.5 - 2.0 equivalentsExcess reagents drive the equilibrium to completion, overcoming the steric hindrance of the 2-F group.

Detailed Experimental Protocol

Part A: Esterification (Inversion Step)[7][8]

Safety Note: DIAD is a sensitizer and potential explosion hazard if heated in a closed system. Work in a fume hood.

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add This compound (1.0 eq), Triphenylphosphine (1.5 eq), and 4-Nitrobenzoic acid (1.5 eq).

  • Solvation: Dissolve the mixture in anhydrous THF (0.2 M concentration relative to alcohol).

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes.

  • Addition: Add DIAD (1.5 eq) dropwise via a syringe pump or pressure-equalizing addition funnel over 20–30 minutes.

    • Critical: The solution will turn yellow/orange. Maintain temperature < 5 °C to prevent side reactions (e.g., alkylation of the hydrazine byproduct).

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 12–18 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The starting alcohol (

      
       ~0.3) should disappear; the ester product (
      
      
      
      ~0.6) will appear.
Part B: The "Magnesium Chloride" Workup (TPPO Removal)

Standard chromatography often fails to separate TPPO from polar esters. This chemical precipitation method is superior.

  • Concentration: Remove THF on a rotary evaporator to obtain a viscous oil.

  • Re-dissolution: Dissolve the residue in Toluene (approx. 5 volumes).

  • Precipitation: Add anhydrous

    
      (2.0 eq relative to 
    
    
    
    ). Heat the suspension to 60 °C for 30 minutes, then cool to RT.
    • Mechanism:[1][5][7][8][9][10][11]

      
       coordinates with the Lewis-basic oxygen of TPPO, forming an insoluble complex.
      
  • Filtration: Dilute with Hexane (to reach 1:1 Toluene/Hexane ratio) and filter through a pad of Celite. The TPPO-Mg complex remains on the filter.

  • Purification: Concentrate the filtrate. Recrystallize the crude 4-nitrobenzoate ester from hot Ethanol or purify via short silica plug if necessary.

Part C: Hydrolysis (Liberating the (1S)-Alcohol)
  • Dissolution: Dissolve the purified ester in a mixture of THF/MeOH (1:1).

  • Saponification: Add LiOH (2.0 eq, 1M aqueous solution). Stir at RT for 2–4 hours.

    • Note: This step proceeds with retention of configuration (cleavage of acyl-oxygen bond).

  • Extraction: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.[5]
    
  • Final Isolation: The resulting oil is the inverted (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol .

Process Visualization

workflow Start (1R)-Alcohol Starting Material Step1 Mitsunobu Reaction (THF, 0°C -> RT) Inversion to Ester Start->Step1 + PPh3, DIAD, PNBA Workup TPPO Removal (MgCl2 Precipitation) Step1->Workup Crude Mixture Step2 Hydrolysis (LiOH, MeOH/THF) Retention of Config Workup->Step2 Purified Ester Final (1S)-Alcohol Final Product Step2->Final Saponification

Figure 2: End-to-end experimental workflow for stereochemical inversion.

Quality Control & Self-Validation

To ensure the protocol was successful, you must validate the inversion.

MethodExpected Result
1H NMR (

)
The methine proton (

-OH) of the (1S) enantiomer will have an identical chemical shift to the (1R) starting material in an achiral environment. However, the intermediate ester methine will shift downfield (~6.2 ppm) compared to the alcohol (~5.1 ppm).
Chiral HPLC Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane:IPA (90:10 or 95:5). Validation: Inject the starting (1R) material as a reference. The product should elute as a distinct peak (the enantiomer).
Optical Rotation The sign of rotation

should invert (e.g., from positive to negative or vice versa) compared to the starting material.

Troubleshooting Guide

  • Problem: Low conversion (<50%).

    • Cause: Steric hindrance of the 2-F group preventing betaine attack.

    • Solution: Increase reagents to 3.0 eq. Allow reaction to run for 24h. Ensure anhydrous conditions (water kills the betaine).

  • Problem: Difficulty removing TPPO.

    • Cause: Incomplete precipitation.

    • Solution: Switch to the Zinc Chloride (

      
      )  method (similar to 
      
      
      
      but often forms a tighter complex) or use polymer-supported triphenylphosphine (PS-PPh3) which can be removed by simple filtration.
  • Problem: Racemization (low ee).

    • Cause:

      
       character due to high temperature or insufficient nucleophile acidity.
      
    • Solution: Keep addition strictly at 0 °C. Ensure PNBA is used (lower

      
       than benzoic acid).
      

References

  • Mitsunobu, O. (1981).[7] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

  • Dodge, J. A., et al. (1996).[7] "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol." Organic Syntheses, 73, 110.[7]

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Batesky, D. C., et al. (2017).[3][11] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936.

Sources

Application Notes and Protocols: Synthesis of Chiral Pharmaceutical Intermediates Using (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol in Medicinal Chemistry

This compound is a chiral building block of significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring a bromine atom for further cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a chiral hydroxyl group, makes it a versatile starting material for the synthesis of a variety of complex and high-value pharmaceutical intermediates.[1] The enantiomerically pure nature of this alcohol is critical for the development of stereospecific drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.[2][3]

This guide provides detailed protocols and technical insights into the application of this compound in the synthesis of key pharmaceutical intermediates, with a primary focus on its conversion to the corresponding chiral amine, (1R)-1-(4-bromo-2-fluorophenyl)ethanamine. This amine is a crucial intermediate in the synthesis of various therapeutic agents, including central nervous system (CNS) drugs and kinase inhibitors.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is fundamental to successful process development and scale-up.

PropertyValueSource
Molecular Formula C₈H₈BrFOPubChem
Molecular Weight 219.05 g/mol PubChem
Appearance Clear Oil[4]
Chirality (R)-enantiomer-
CAS Number 749932-80-7[4]

Core Synthetic Application: Stereoinvertive Synthesis of (1S)-1-(4-bromo-2-fluorophenyl)ethanamine via the Mitsunobu Reaction

One of the most powerful and widely utilized applications of chiral secondary alcohols like this compound is their conversion to chiral amines with inversion of stereochemistry. The Mitsunobu reaction is an exemplary method for achieving this transformation.[5][6][7][8] This reaction allows for the nucleophilic substitution of the hydroxyl group under mild conditions, proceeding with a clean Sₙ2-type inversion of the stereocenter. Therefore, starting with the (1R)-alcohol will yield the (1S)-amine.

Reaction Principle and Mechanistic Insight

The Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation forms an oxyphosphonium salt, which is an excellent leaving group. A suitable nitrogen nucleophile, such as phthalimide or an azide, can then displace the activated hydroxyl group. Subsequent deprotection or reduction yields the desired amine. The use of hydrazoic acid (HN₃) or its salt, sodium azide (NaN₃), as the nucleophile provides a direct route to an azide intermediate, which can be readily reduced to the amine.[9][10][11][12]

Experimental Protocols

Protocol 1: Synthesis of (1S)-1-azido-4-bromo-2-fluorobenzene from this compound

This protocol details the conversion of the chiral alcohol to the corresponding azide with inversion of configuration using the Mitsunobu reaction.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Sodium azide (NaN₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add sodium azide (2.0 eq) to the reaction mixture and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford (1S)-1-azido-4-bromo-2-fluorobenzene.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can hydrolyze the activated intermediates.

  • Low Temperature Addition of DIAD/DEAD: The reaction of the phosphine and azodicarboxylate is exothermic; adding it at 0 °C controls the reaction rate and prevents side reactions.[13]

  • Excess of Reagents: Using a slight excess of the Mitsunobu reagents and the nucleophile ensures complete conversion of the starting alcohol.

Protocol 2: Reduction of (1S)-1-azido-4-bromo-2-fluorobenzene to (1S)-1-(4-bromo-2-fluorophenyl)ethanamine

This protocol describes the reduction of the azide intermediate to the desired chiral amine.

Materials:

  • (1S)-1-azido-4-bromo-2-fluorobenzene

  • Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine (for Staudinger reaction)

  • Anhydrous Tetrahydrofuran (THF) or a mixture of THF and water (for Staudinger reaction)

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Anhydrous sodium sulfate

Procedure (using LiAlH₄):

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of (1S)-1-azido-4-bromo-2-fluorobenzene (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield (1S)-1-(4-bromo-2-fluorophenyl)ethanamine.

Alternative Procedure (Staudinger Reaction):

  • To a solution of (1S)-1-azido-4-bromo-2-fluorobenzene (1.0 eq) in a mixture of THF and water (e.g., 9:1), add triphenylphosphine (1.1 eq).

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by an appropriate method, such as acid-base extraction or column chromatography, to isolate (1S)-1-(4-bromo-2-fluorophenyl)ethanamine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent that efficiently reduces azides to amines. The Staudinger reaction offers a milder alternative that avoids the use of metal hydrides.[5]

  • Fieser Workup: This specific workup procedure for LiAlH₄ reactions is effective for quenching the excess reagent and precipitating aluminum salts, simplifying the purification process.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start This compound Azide (1S)-1-azido-4-bromo-2-fluorobenzene Start->Azide Mitsunobu Reaction (PPh3, DIAD, NaN3) Amine (1S)-1-(4-bromo-2-fluorophenyl)ethanamine Azide->Amine Reduction (LiAlH4 or PPh3/H2O)

Caption: Synthetic route from the chiral alcohol to the chiral amine.

Characterization and Quality Control

Ensuring the chemical purity and enantiomeric excess of the synthesized intermediates is paramount.

AnalysisPurposeExpected Outcome
¹H and ¹³C NMR Structural verification and assessment of chemical purity.Spectra consistent with the proposed structure of the amine.
Mass Spectrometry Confirmation of molecular weight.Molecular ion peak corresponding to the amine.
Chiral HPLC Determination of enantiomeric excess (e.e.).A single major peak for the desired (S)-enantiomer, indicating high e.e.
Protocol 3: Chiral HPLC Method for Enantiomeric Purity Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).[14]

Mobile Phase:

  • A mixture of n-hexane and isopropanol with a small percentage of a modifier like diethylamine or trifluoroacetic acid. The exact ratio should be optimized for the specific column and compound.[15]

Procedure:

  • Prepare a standard solution of the racemic amine and a sample solution of the synthesized amine in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the synthesized sample and integrate the peak areas of both enantiomers.

  • Calculate the enantiomeric excess using the formula: e.e. (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

Application in the Synthesis of Lifitegrast

The importance of chiral amines derived from structures similar to this compound is exemplified in the synthesis of Lifitegrast, an FDA-approved drug for the treatment of dry eye disease.[16] The core of Lifitegrast contains a chiral amino acid derivative that is coupled with other key fragments. While the exact starting material may differ, the synthetic strategies employed highlight the value of enantiomerically pure amino-phenyl derivatives in constructing complex active pharmaceutical ingredients.[17][18]

Safety Precautions

  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reagent-Specific Hazards:

    • DIAD/DEAD: These are potentially explosive and should be handled with care. Avoid heating and friction.

    • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Do not allow contact with acids (forms toxic hydrazoic acid gas) or heavy metals.

    • Lithium Aluminum Hydride: Reacts violently with water. Use only under anhydrous conditions and quench carefully.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound is a valuable and versatile chiral starting material for the synthesis of important pharmaceutical intermediates. The stereoinvertive conversion to the corresponding chiral amine via the Mitsunobu reaction provides a reliable and efficient route to a key building block for a range of therapeutic agents. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

References

  • Berzosa Rodriguez, X., & Marquillas Olondriz, F. (n.d.). Process for preparing and purifying the LFA-1 antagonist Lifitegrast. Google Patents.
  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. (2023). ResearchGate. Retrieved from [Link]

  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. (2022). PMC. Retrieved from [Link]

  • Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhong et. al synthesis of Lifitegrast. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. Retrieved from [Link]

  • A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). PMC. Retrieved from [Link]

  • Total Synthesis of Bromo- and Fluorodanicalipin A**. (n.d.). ETH Zürich. Retrieved from [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. (n.d.). Retrieved from [Link]

  • Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • (R)-1-(4-Bromo-2-fluorophenyl)ethanamine. MySkinRecipes. (n.d.). Retrieved from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews. (2021). ACS Publications. Retrieved from [Link]

  • A practical one-pot synthesis of azides directly from alcohols. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Retrieved from [Link]

  • 2-Azido-1-(4-fluorophenyl)ethanone. (n.d.). PMC - NIH. Retrieved from [Link]

  • Alcohol to Azide. Common Conditions. (n.d.). Retrieved from [Link]

  • A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Retrieved from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter. (n.d.). VTechWorks. Retrieved from [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (n.d.). TSI Journals. Retrieved from [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. (n.d.). PMC. Retrieved from [Link]

Sources

nucleophilic substitution reactions of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereocontrolled Nucleophilic Substitution of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Executive Summary

This application note details the protocols for the nucleophilic substitution of This compound , a high-value chiral synthon used in the synthesis of kinase inhibitors and agrochemicals. The presence of the electron-withdrawing 2-fluoro substituent and the 4-bromo handle makes this scaffold electronically unique, influencing carbocation stability and substitution trajectories.

This guide addresses the critical challenge of stereochemical integrity . While benzylic alcohols are prone to racemization via


 pathways, this protocol suite provides controlled methods for Stereoinversion (

)
and Stereoretention (

)
, allowing researchers to access both enantiomeric series from a single chiral starting material.

Strategic Decision Matrix

The choice of reagents dictates the stereochemical outcome. The diagram below illustrates the "Stereochemical Switch" available to chemists working with this substrate.

StereochemSwitch Start (1R)-Alcohol Starting Material SN2_Path Activation + Base (Inversion Pathway) Start->SN2_Path SNi_Path Chlorosulfite (Retention Pathway) Start->SNi_Path Mitsunobu Mitsunobu (PPh3/DIAD) Nucleophile: N3, Phth, ArOH SN2_Path->Mitsunobu SOCl2_Py SOCl2 + Pyridine Nucleophile: Cl- SN2_Path->SOCl2_Py SOCl2_Neat SOCl2 (Neat/Ether) Nucleophile: Cl- SNi_Path->SOCl2_Neat Prod_S (1S)-Product (Inverted) Mitsunobu->Prod_S Clean Inversion SOCl2_Py->Prod_S Inversion Prod_R (1R)-Product (Retained) SOCl2_Neat->Prod_R Internal Return

Figure 1: Decision matrix for selecting reaction conditions based on desired stereochemistry.

Mechanistic Insight: The Fluorine Effect

The 2-fluoro substituent is not merely a structural decoration; it is a mechanistic control element.

  • Inductive Destabilization: The electronegative fluorine (ortho position) destabilizes the benzylic carbocation intermediate. This suppresses the

    
     pathway (which leads to racemization) compared to the non-fluorinated analog.
    
  • pKa Modulation: The acidity of the hydroxyl proton is slightly increased, influencing the kinetics of activation by reagents like DEAD (diethyl azodicarboxylate) or sulfonyl chlorides.

Application Protocols

Protocol A: Stereoinvertive Chlorination ( )

Target: Conversion of (1R)-Alcohol to (1S)-Chloride. Mechanism: Activation of alcohol by


 followed by displacement by 

generated from the pyridinium salt. Pyridine acts as a proton scavenger and nucleophilic catalyst, ensuring backside attack.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Base: Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous DCM (0.2 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add Pyridine via syringe. Cool the mixture to -78°C .

    • Expert Note: Cooling is critical. Higher temperatures increase the risk of "leakage" into the

      
       pathway or elimination to the styrene.
      
  • Activation: Dropwise add

    
     (diluted 1:1 in DCM) over 15 minutes.
    
  • Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (

    
    ) should disappear; the chloride is less polar (
    
    
    
    ).
  • Workup: Quench with sat.

    
    . Extract with DCM.[1] Wash organic layer with 1M 
    
    
    
    (to remove pyridine) followed by brine.
  • Outcome: Yields typically >85% with >95% inversion (

    
     > 90%).
    
Protocol B: Mitsunobu Amination (Stereoinversion)

Target: Conversion of (1R)-Alcohol to (1S)-Azide or Phthalimide (Amine precursors). Mechanism:


 displacement of the alkoxy-phosphonium intermediate.

Materials:

  • Substrate: (1R)-Alcohol (1.0 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Nucleophile: Diphenylphosphoryl azide (DPPA) or Phthalimide (1.2 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF (anhydrous)

Workflow Diagram:

MitsunobuFlow Step1 1. Dissolve Substrate + PPh3 + Nucleophile in THF (0°C) Step2 2. Slow Addition of DIAD/DEAD (Maintain T < 5°C) Step1->Step2 Step3 3. Formation of Betaine Intermediate (Activation of Alcohol) Step2->Step3 fast Step4 4. SN2 Displacement (Inversion of Configuration) Step3->Step4 rate limiting Step5 5. Workup: Remove PPh3=O (Column Chromatography) Step4->Step5

Figure 2: Step-by-step workflow for the Mitsunobu reaction.

Critical Procedure Notes:

  • Order of Addition: Always add the azo-reagent (DIAD/DEAD) last and slowly. Premixing

    
     and DIAD can lead to side reactions before the alcohol is activated.
    
  • pKa Constraint: The nucleophile must have a pKa < 11-13.[2] DPPA (pKa ~4) and Phthalimide (pKa ~8.3) are ideal.

  • Purification: The major byproduct is Triphenylphosphine oxide (

    
    ). Use a solvent gradient starting with high non-polar ratio (e.g., 5% EtOAc in Hexanes) to elute the product before the polar oxide.
    
Protocol C: Stereoretentive Chlorination ( )

Target: Conversion of (1R)-Alcohol to (1R)-Chloride. Mechanism: Nucleophilic Substitution with Internal Return (


).[3][4][5] In the absence of a base, the chlorosulfite intermediate forms a tight ion pair. The chloride attacks from the same face as the leaving group.[3]

Procedure:

  • Setup: Dissolve (1R)-Alcohol in anhydrous Diethyl Ether or Dioxane .

    • Expert Note: Do NOT use basic solvents (Pyridine, DMF) or nucleophilic solvents. Ether stabilizes the ion pair required for retention.

  • Reagent: Add

    
     (1.2 equiv) dropwise at room temperature.
    
  • Gas Evolution:

    
     and 
    
    
    
    gas will evolve.[1] Ensure proper venting.
  • Completion: Stir for 4 hours.

  • Outcome: The product retains the (1R) configuration. Note that

    
     retention is often lower (80-90%) compared to the inversion protocols due to slight ion-pair dissociation.
    

Quality Control & Validation

To validate the stereochemical outcome, Chiral HPLC is required.[6] Standard C18 columns cannot distinguish enantiomers.

Table 1: Analytical Method Parameters

ParameterCondition
Column Chiralpak AD-H or Lux Cellulose-1 (Amylose/Cellulose tris-carbamates)
Mobile Phase Hexane : Isopropanol (90:10 to 98:2)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Expected Result (1R)-Enantiomer elutes distinct from (1S). Racemic standard required for initial calibration.

Self-Validation Checkpoint:

  • NMR Verification: The methine proton (

    
    -X) in the product will show a distinct chemical shift compared to the starting alcohol (
    
    
    
    -OH).
    • Alcohol (

      
      -OH): 
      
      
      
      ppm (quartet).
    • Chloride (

      
      -Cl): 
      
      
      
      ppm (downfield shift).
    • Azide (

      
      -
      
      
      
      ):
      
      
      ppm (upfield shift relative to Cl).

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Organic Chemistry Portal.[7] "Mitsunobu Reaction."[2][7][8] Available at: [Link]

  • Thionyl Chloride Stereochemistry (

    
     vs 
    
    
    
    ):
    • Master Organic Chemistry. "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi." Available at: [Link]

  • Chiral HPLC Separation of Halogenated Phenylethanols
  • Synthesis of (1R)-1-(4-bromo-2-fluorophenyl)

Sources

scale-up procedure for (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Asymmetric Synthesis of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Executive Summary

This compound is a critical chiral building block, often employed in the synthesis of tyrosine kinase inhibitors and other pharmaceutical intermediates.[1] Its value lies in the precise stereochemistry of the secondary alcohol and the orthogonal reactivity of the aryl bromide and fluoride handles.[1]

While laboratory-scale synthesis often utilizes Corey-Bakshi-Shibata (CBS) reduction, this method poses significant safety hazards (borane toxicity/exotherms) upon scale-up.[1] This guide details two robust, scalable protocols:

  • Biocatalytic Reduction (Primary Route): The industrial "gold standard" for multi-kilogram production, offering superior enantioselectivity (>99% ee) and safety.[1]

  • Asymmetric Transfer Hydrogenation (ATH) (Secondary Route): A robust chemical alternative using Ru-TsDPEN catalysts, suitable for pilot scale when specific enzymes are unavailable.[1]

Strategic Route Selection

The choice of method depends on scale, available equipment, and timeline.[1]

RouteSelection Start Start: Scale-Up Requirement Decision Is a KRED Screening Kit Available? Start->Decision BioRoute Route A: Biocatalysis (KRED) Target: >1 kg Scale Pros: >99% ee, Green, Safe Cons: Requires Enzyme Screen Decision->BioRoute Yes ChemRoute Route B: Ru-ATH Target: 100g - 1 kg Scale Pros: Off-the-shelf catalyst Cons: Lower ee (95-97%), Ru removal Decision->ChemRoute No LabRoute Route C: CBS Reduction Target: <50g Lab Scale Only STOP: Hazardous for Scale-Up ChemRoute->LabRoute If Ru fails

Figure 1: Decision matrix for process selection.

Protocol A: Biocatalytic Reduction (Recommended)

Principle: Ketoreductases (KREDs) catalyze the stereoselective reduction of the ketone using NADPH as a cofactor. A cofactor regeneration system (e.g., Glucose Dehydrogenase/Glucose or Isopropanol) is essential for economic viability.[1]

Materials:

  • Substrate: 4-Bromo-2-fluoroacetophenone (CAS: 625446-22-2).[1]

  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Daicel, or Johnson Matthey).[1] Note: Screen for (R)-selectivity.

  • Cofactor: NADP+ (catalytic amount).[1]

  • Recycle System: Isopropanol (IPA) or Glucose/GDH.[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Procedure (100 g Scale Basis):

  • Screening (Pre-work):

    • Screen KRED panel in 96-well plates.[1]

    • Select enzyme giving >99% conversion and >99% ee for the (R)-enantiomer.[1]

    • Typical Hit: Many KREDs from Lactobacillus or Candida lineages are highly active on acetophenones.

  • Reaction Setup:

    • In a 2 L jacketed reactor, charge Buffer (100 mM KPi, pH 7.0, 500 mL).

    • Add Isopropanol (200 mL) as the co-substrate/solvent.[1]

    • Add NADP+ (50 mg, catalytic).[1]

    • Add KRED Enzyme (1.0 g, ~1% w/w loading relative to substrate).

    • Adjust temperature to 30°C and agitation to 300 rpm.

  • Substrate Addition:

    • Dissolve 4-Bromo-2-fluoroacetophenone (100 g, 0.46 mol) in Isopropanol (100 mL).

    • Add substrate solution to the reactor over 2 hours via dosing pump. Reason: Prevents substrate inhibition and enzyme denaturation.[1]

  • Reaction Monitoring:

    • Monitor pH; maintain at 7.0 ± 0.2 using 1M NaOH (automatic titration).[1]

    • Monitor conversion via HPLC.[2][3][4] Reaction typically completes in 12–24 hours.

  • Workup:

    • Add Ethyl Acetate (EtOAc) (500 mL) and Celite (10 g).

    • Filter through a celite pad to remove enzyme/cell debris (prevents emulsions).[1]

    • Separate phases.[2] Extract aqueous layer 2x with EtOAc (200 mL).[1]

    • Wash combined organics with Brine (200 mL).

    • Dry over MgSO₄ and concentrate under reduced pressure to obtain crude oil.

  • Crystallization (Upgrade):

    • Dissolve crude oil in minimal hot Heptane (60°C).

    • Cool slowly to 0°C. Seed with authentic (R)-crystal if available.[1]

    • Filter solids to obtain white crystalline product.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Principle: Ruthenium-catalyzed hydrogen transfer from formic acid/triethylamine to the ketone.[5] The stereochemistry is controlled by the chiral diamine ligand (TsDPEN).[1]

Critical Stereochemistry Note: Based on the Noyori predictive model for acetophenones:

  • (S,S)-Ru-TsDPEN

    
     (S)-Alcohol[1][6]
    
  • (R,R)-Ru-TsDPEN

    
     (R)-Alcohol [1]
    
  • Action: Use RuCl(p-cymene)[(R,R)-TsDPEN] to obtain the target (1R)-enantiomer.[1]

Materials:

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (CAS: 192139-90-5 for S,S enantiomer; ensure purchase of R,R).[1]

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 molar ratio azeotrope).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1][7]

Step-by-Step Procedure (100 g Scale Basis):

  • Degassing:

    • Charge Formic Acid/TEA complex (200 mL) and DCM (300 mL) to a 1 L reactor.

    • Sparge with Nitrogen for 30 minutes to remove oxygen.[1] Reason: Ru-hydride species are air-sensitive.[1][7]

  • Catalyst Loading:

    • Add 4-Bromo-2-fluoroacetophenone (100 g, 0.46 mol).

    • Add RuCl(p-cymene)[(R,R)-TsDPEN] (290 mg, 0.1 mol% loading).

    • Note: Catalyst loading can be optimized between 0.05 - 0.5 mol%.[1]

  • Reaction:

    • Stir at 30°C under Nitrogen.

    • Monitor CO₂ evolution (ensure proper venting).[1]

    • Reaction time: 12–18 hours.

  • Workup:

    • Quench by adding Water (300 mL).[1]

    • Separate phases.[2] Wash organic layer with Sat.[1] NaHCO₃ (to remove residual formic acid) and Brine.[1]

    • Scavenging: Treat organic layer with activated carbon or a metal scavenger (e.g., SiliaMetS® Thiol) to remove Ruthenium residues (Limit: <10 ppm).[1]

    • Concentrate to dryness.

Analytical Controls & Specifications

Data Summary Table:

ParameterBiocatalysis (Route A)ATH (Route B)
Typical Yield 90 - 95%85 - 92%
Enantiomeric Excess (ee) > 99.5%95 - 98%
Reaction Time 12 - 24 h12 - 18 h
Catalyst Cost Low (if recycled/immobilized)High (Ruthenium)
Impurity Profile Protein residues (remove via filtration)Ru metal (remove via scavenging)

Chiral HPLC Method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (95:5).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (S)-Enantiomer: ~8.0 min[1]

    • (R)-Enantiomer: ~9.5 min[1]

    • Note: Validate retention order with racemate.

Process Visualization

BiocatalysisWorkflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Isolation Phase Reactor Jacketed Reactor (30°C, pH 7.0) Filter Celite Filtration (Remove Enzyme) Reactor->Filter Conversion >99% Inputs Inputs: Substrate, KRED, NADP+, IPA Inputs->Reactor Extract Phase Separation (EtOAc Extraction) Filter->Extract Conc Concentration Extract->Conc Organic Phase Cryst Crystallization (Heptane/EtOAc) Conc->Cryst Final Final Product (1R)-Alcohol >99% ee Cryst->Final

Figure 2: Biocatalytic process workflow from reactor to isolated solid.[1]

References

  • Corey-Bakshi-Shibata (CBS)

    • Source: Patent WO2004/74270 (Example B.115.3).[1] Describes the synthesis of (R)-1-(4-bromo-2-fluorophenyl)ethanol using (S)-Me-CBS and Borane.

    • Link:[1]

  • Biocatalytic Reduction of Acetophenones

    • Source: Zilbeyaz, K. et al. "Production of (R)-1-(4-Bromo-phenyl)-ethanol by locally isolated Aspergillus niger".[1] Bioresource Technology, 2008.[1] (Demonstrates biological feasibility for bromo-acetophenones).

    • Link:[1]

  • Asymmetric Transfer Hydrogenation (ATH)

    • Source: Hashiguchi, S., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes".[1][6] J. Am. Chem. Soc.[1][6] 1995, 117, 7562.[1][6]

    • Link:[1]

  • Ruthenium Catalyst Specifications

    • Source: Sigma-Aldrich Product Sheet for RuCl(p-cymene)[(S,S)-Ts-DPEN].
    • Link:[1]

  • Chiral HPLC Method Development

    • Source: Phenomenex Chiral HPLC Application Guide.[2]

    • Link:[1]

Sources

Application Notes and Protocols: Strategic Solvent Selection for Reactions with (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral secondary alcohol of significant interest as a building block in the synthesis of complex pharmaceutical agents. The stereochemical integrity and reactivity of this molecule are profoundly influenced by the choice of solvent. This guide provides a comprehensive framework for rational solvent selection in key transformations of this alcohol, including oxidation, etherification, and esterification. By elucidating the interplay between solvent properties and reaction outcomes, this document equips researchers, scientists, and drug development professionals with the knowledge to optimize reaction conditions, enhance yields, and maintain stereochemical purity.

Introduction: The Critical Role of the Solvent

In the landscape of pharmaceutical development, the synthesis of chiral intermediates such as this compound demands meticulous control over reaction parameters to ensure efficacy and safety in the final active pharmaceutical ingredient (API).[1] The solvent is not merely an inert medium but an active participant that can dictate reaction rates, influence equilibrium positions, and, most critically for chiral molecules, determine the stereochemical outcome.[2][3] For this compound, a secondary benzylic alcohol, the judicious selection of a solvent is paramount to prevent side reactions like elimination or racemization and to promote the desired transformation with high fidelity.

This document moves beyond a superficial listing of solvents, offering a mechanistic-driven thought process for solvent selection. We will explore the physicochemical properties of the target molecule, provide protocols for solvent screening, and detail solvent recommendations for specific reaction classes.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the cornerstone of effective solvent selection.

  • Structure: The molecule possesses a chiral center at the carbinol carbon, a polar hydroxyl group capable of hydrogen bonding, and an aromatic ring substituted with a bromine and a fluorine atom.

  • Polarity: The presence of the hydroxyl group and the halogen atoms imparts a moderate to high polarity to the molecule. The predicted XlogP value for the closely related 1-(4-bromophenyl)ethanol is 2.1, suggesting a degree of lipophilicity balanced by its polar functional groups.

  • Solubility: Based on its structure, this compound is expected to be soluble in a range of polar organic solvents. Protic solvents can engage in hydrogen bonding with the hydroxyl group, while polar aprotic solvents will interact via dipole-dipole forces. Its solubility in nonpolar solvents is likely to be limited.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
SolventSolvent ClassPolarity (Dielectric Constant)Hydrogen BondingEstimated SolubilityRationale & Comments
WaterPolar Protic78.5Donor & AcceptorSparingly SolubleThe large hydrophobic aromatic ring limits solubility despite the hydroxyl group.
MethanolPolar Protic32.7Donor & AcceptorVery Soluble"Like dissolves like"; both are polar and can hydrogen bond.
EthanolPolar Protic24.5Donor & AcceptorVery SolubleSimilar to methanol, provides excellent solvation.
IsopropanolPolar Protic19.9Donor & AcceptorSolubleGood solubility, though slightly less than methanol or ethanol due to increased alkyl character.
AcetonitrilePolar Aprotic37.5AcceptorSolubleHigh polarity effectively solvates the molecule.
AcetonePolar Aprotic20.7AcceptorVery SolubleGood balance of polarity and ability to dissolve organic compounds.
Dichloromethane (DCM)Polar Aprotic9.1Weak AcceptorVery SolubleEffective at dissolving a wide range of organic molecules.
Tetrahydrofuran (THF)Polar Aprotic7.6AcceptorVery SolubleA versatile ether solvent with good solvating power for this substrate.
Ethyl AcetatePolar Aprotic6.0AcceptorSolubleA moderately polar solvent, suitable for reactions and workups.
TolueneNonpolar2.4NoneSparingly SolubleThe polarity mismatch limits solubility.
HexanesNonpolar1.9NoneInsolubleHighly nonpolar nature makes it a poor solvent for this polar alcohol.

Logical Workflow for Solvent Selection

A systematic approach to solvent selection minimizes empirical trial-and-error, saving time and resources. The following workflow is recommended:

Caption: A systematic workflow for solvent selection.

Application Notes & Protocols for Key Reactions

Oxidation to 1-(4-bromo-2-fluorophenyl)ethan-1-one

The oxidation of a secondary alcohol to a ketone is a fundamental transformation. Solvent choice is critical to prevent over-oxidation (not a concern for secondary alcohols) and to ensure compatibility with the chosen oxidant.[4][5][6]

Causality Behind Solvent Choices:

  • Aprotic Solvents are Preferred: Oxidizing agents are often incompatible with protic solvents like alcohols, which can themselves be oxidized. Aprotic solvents such as dichloromethane (DCM), acetone, and acetonitrile are therefore standard choices.[6]

  • Solvent Must Solubilize Both Substrate and Reagent: The chosen solvent must effectively dissolve both the starting alcohol and the oxidizing agent (e.g., PCC, Dess-Martin periodinane).

  • Boiling Point Considerations: The reaction temperature is often dictated by the stability of the reagents and the desired reaction rate. The solvent's boiling point should be appropriate for the intended reaction temperature.

Protocol: Small-Scale Solvent Screening for Oxidation

  • Setup: In three separate small vials, dissolve a small, accurately weighed amount of this compound (e.g., 20 mg) in 0.5 mL of three different anhydrous aprotic solvents (e.g., DCM, Acetone, Acetonitrile).

  • Reagent Addition: To each vial, add a stoichiometric equivalent of a mild oxidizing agent (e.g., Dess-Martin periodinane).

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., 30 minutes).

  • Analysis: Compare the reaction rates and the formation of any byproducts in the different solvents. The solvent that provides the cleanest and fastest conversion to the ketone product is the most promising candidate for scale-up.

Recommended Solvent System for Oxidation:

  • Primary Recommendation: Dichloromethane (DCM) is an excellent first choice due to its inertness, ability to dissolve a wide range of organic compounds and reagents, and its relatively low boiling point, which facilitates product isolation.

  • Alternative: Acetone can also be a good choice, particularly for oxidations using reagents like Jones reagent (though this is a strong oxidant, it is effective for secondary alcohols).

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis, a classic SN2 reaction, is highly sensitive to solvent effects. The solvent must facilitate the nucleophilic attack of an alkoxide on an electrophile while minimizing competing elimination reactions.[7][8][9]

Causality Behind Solvent Choices:

  • Polar Aprotic Solvents Favor SN2: Polar aprotic solvents such as N,N-dimethylformamide (DMF) , acetonitrile , and tetrahydrofuran (THF) are ideal for Williamson ether synthesis.[8][9] They can solvate the counter-ion (e.g., Na⁺ or K⁺) of the alkoxide, leaving the alkoxide anion "naked" and highly nucleophilic. They do not hydrogen bond with the nucleophile, which would decrease its reactivity.[2]

  • Protic Solvents are Detrimental: Protic solvents (e.g., ethanol, water) will solvate the alkoxide nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile, thus slowing down the SN2 reaction.[2]

  • Steric Hindrance and Elimination: For a secondary alcohol like this compound, the competing E2 elimination reaction can be a significant issue. The choice of a non-bulky base and a polar aprotic solvent can help favor substitution over elimination.

Protocol: Etherification of this compound

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir until hydrogen gas evolution ceases.

  • Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Esterification Reactions

Esterification of this compound can be achieved through several methods, with Fischer esterification and Mitsunobu reaction being common choices. The solvent plays a crucial role in both equilibrium and reaction mechanism.

4.3.1. Fischer Esterification

This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[10][11][12][13]

Causality Behind Solvent Choices:

  • Driving the Equilibrium: To favor ester formation, the equilibrium must be shifted to the right. This can be achieved by using a large excess of one of the reactants (often the alcohol, which can also serve as the solvent) or by removing water as it is formed.[10][14]

  • Azeotropic Removal of Water: Nonpolar solvents like toluene or hexane are often used with a Dean-Stark apparatus to azeotropically remove water, thereby driving the reaction to completion.[10]

Protocol: Fischer Esterification using Toluene

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1 equivalent), a carboxylic acid (e.g., acetic acid, 1.2 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Solvent: Add a sufficient volume of toluene to allow for efficient reflux and azeotropic removal of water.

  • Reaction: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Workup: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify by column chromatography if necessary.

4.3.2. Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification of secondary alcohols with inversion of stereochemistry under mild, neutral conditions.[15][16][17][18]

Causality Behind Solvent Choices:

  • Polar Aprotic Solvents are Key: The reaction proceeds through a phosphonium intermediate, and polar aprotic solvents like THF or dichloromethane are excellent choices as they effectively solvate the intermediates without interfering with the reaction.[17]

  • Solubility of Reagents: The solvent must dissolve the alcohol, the carboxylic acid, triphenylphosphine (PPh₃), and the azodicarboxylate (e.g., DEAD or DIAD). THF is generally a good solvent for all these components.

Protocol: Mitsunobu Esterification for Stereochemical Inversion

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise. A color change is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ester along with triphenylphosphine oxide and the reduced azodicarboxylate.

  • Purification: Purify the product by column chromatography to separate it from the reaction byproducts.

Conclusion

The selection of an appropriate solvent is a critical parameter that can profoundly impact the success of chemical reactions involving this compound. A thorough understanding of the interplay between the physicochemical properties of the substrate, the nature of the reagents, the reaction mechanism, and the characteristics of the solvent is essential for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of this valuable chiral intermediate. The protocols and guidelines presented herein provide a robust framework for researchers and drug development professionals to make informed and strategic decisions in their synthetic endeavors.

References

  • Filo. (2025, August 21). Stereochemical Aspects and Effects of Solvent. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. (2009, February 12). RSC Publishing. [Link]

  • IUPAC-NIST Solubility Database. UW-Madison Libraries. [Link]

  • Kidwai, M., Bhardwaj, S., & Jain, A. A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. Taylor & Francis Online. [Link]

  • Introduction to IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. [Link]

  • Experimental Procedure for Esterification. (2018, April 11). Writing in Biology. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Solvent Selection Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. (2022). ChemTalk. [Link]

  • BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. (2023). ChemRxiv. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Standard. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Oxidation of secondary alcohols to ketones. (2020, May 23). L.S.College, Muzaffarpur. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). ACS Publications. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Solvent Selection Guide. University of York. [Link]

  • Oxidation of alcohols. Chemguide. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2012). Pharmaceutical Technology. [Link]

  • A guide to the integration of environmental, health and safety criteria into the selection of solvents. (2000). ResearchGate. [Link]

  • Making esters from alcohols and acids. (2022). RSC Education. [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018). ACS Publications. [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018, January 5). ACS Omega. [Link]

  • Fischer Esterification. (2025, February 23). J&K Scientific LLC. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Toronto. [Link]

  • IUPAC/NIST Solubility Database - SRD 106. (2023). National Institute of Standards and Technology. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Solubility Data Series. (2016). IUPAC. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2021). Chemical Reviews. [Link]

  • Alcohols To Ethers via Acid Catalysis. (2014, November 14). Master Organic Chemistry. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • 1-(4-Bromo-2-fluorophenyl)ethan-1-one. PubChem. [Link]

  • Ester Synthesis Lab (Student Handout). (n.d.). [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025, February 17). RSC Publishing. [Link]

  • Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study. (2015). CrystEngComm. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Fischer Esterification. (2022). Chemistry Steps. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • (R)-1-(4-Bromo-2-fluorophenyl)ethanamine. MySkinRecipes. [Link]

  • Stereochemical outcome of the reactions with chiral alcohol 10.... (2019). ResearchGate. [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BRF-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol (CAS: 1240597-62-9 / Related Racemate CAS: 119266-20-5) Context: Key chiral intermediate for the synthesis of Lumateperone (Caplyta®).

Executive Summary

This guide addresses the isolation and purification of this compound from asymmetric reduction mixtures. Whether generated via biocatalysis (KREDs/ADHs) or chemocatalysis (Noyori transfer hydrogenation), the primary challenges for this lipophilic, halogenated alcohol are emulsion formation , chemoselective removal of the ketone precursor , and enantiomeric enrichment .

Part 1: The Isolation Protocol (Reaction Workup)

Scenario A: Biocatalytic Reduction (Enzymatic/KRED)

User Issue: "I have a thick emulsion after the reaction and cannot separate the layers."

Root Cause: Enzymes and cofactor regeneration systems (GDH/Glucose or IPA) act as surfactants, stabilizing the interface between the aqueous buffer and the organic product.

Troubleshooting Protocol:

  • Denaturation: Do not heat excessively, as this may racemize the labile benzylic alcohol. Instead, adjust pH to < 4.0 using 1M HCl to denature the protein, or add Celite 545 (50% w/w relative to substrate).

  • Filtration: Filter the mixture through a Celite pad. The protein aggregates will be trapped, breaking the emulsion.

  • Solvent Selection: Use Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) for extraction. MTBE is preferred due to lower water miscibility, preventing product loss.

Scenario B: Chemical Reduction (Borane/CBS or Ruthenium Transfer Hydrogenation)

User Issue: "My crude oil contains boron salts or metal residues that interfere with crystallization."

Troubleshooting Protocol:

  • Quenching:

    • Borane/CBS: Quench slowly with MeOH. Add aqueous NaOH (1M) to break the B-O complex, then extract.

    • Ru-Catalyst: Treat the organic phase with activated carbon (Cuno) or a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at 40°C to adsorb the catalyst.

  • Wash: Wash the organic layer with saturated NH₄Cl followed by brine to remove inorganic salts.

Part 2: Purification & Impurity Removal

FAQ: How do I remove unreacted 1-(4-bromo-2-fluorophenyl)ethanone?

Context: The ketone precursor often co-elutes with the alcohol on standard silica or co-crystallizes, lowering chemical purity.

Strategy 1: Bisulfite Adduct (Chemical Wash) Applicability: Only works if the ketone is sterically accessible (hindered acetophenones react slowly).

  • Step: Wash the organic extract with 40% aqueous Sodium Bisulfite (NaHSO₃).

  • Mechanism: Forms a water-soluble bisulfite adduct with the ketone, leaving the alcohol in the organic layer.

  • Validation: Check TLC (Hexane/EtOAc 80:20). If ketone spot (Rf ~0.6) persists, move to Strategy 2.

Strategy 2: Flash Chromatography

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Eluent: Gradient of n-Heptane : Ethyl Acetate (95:5 to 80:20).

  • Note: The halogenated ring makes the molecule lipophilic. Avoid using DCM if possible to reduce environmental impact, though DCM/MeOH gives excellent separation.

Part 3: Enantiomeric Enrichment (Crystallization)

User Issue: "My reaction gave 94% ee, but specifications require >99.5% ee. The oil won't crystallize."

Technical Insight: this compound has a low melting point (often oil or semi-solid at RT) due to the disruption of crystal packing by the ortho-fluorine atom.

Crystallization Protocol:

  • Solvent System: Use a Heptane / Isopropyl Alcohol (IPA) system.

    • Ratio: 10:1 (v/v).

  • Procedure:

    • Dissolve crude oil in minimum hot IPA (40°C).

    • Slowly add Heptane until slight turbidity appears.

    • Seeding: Add a seed crystal of pure (1R)-enantiomer (if available) at 25°C.

    • Cooling: Ramp down to -10°C at a rate of 5°C/hour. Rapid cooling traps the racemate.

  • Anti-Solvent Crash (Alternative):

    • Dissolve in minimal Toluene.

    • Add cold Pentane or Hexane dropwise with vigorous stirring.

Part 4: Analytical Validation (QC)

Chiral HPLC Method

To verify the success of your purification, use the following validated method parameters.

ParameterSpecification
Column Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (monitoring Phenyl ring absorption)
Temperature 25°C
Retention Times (S)-Enantiomer: ~8.5 min (1R)-Enantiomer: ~10.2 min (Verify with standards)

Part 5: Process Decision Tree

The following diagram illustrates the logic flow for purifying the target alcohol based on the initial reaction outcome.

PurificationWorkflow Start Crude Reaction Mixture CheckType Reaction Type? Start->CheckType Bio Biocatalytic (Enzyme) CheckType->Bio KRED/ADH Chem Chemical (Borane/Ru) CheckType->Chem CBS/Noyori Emulsion Break Emulsion (Celite Filtration / pH < 4) Bio->Emulsion Quench Quench & Scavenge (NaOH / Activated Carbon) Chem->Quench Extract Extraction (MTBE or EtOAc) Emulsion->Extract Quench->Extract Analysis In-Process Control (IPC) Check Purity & ee% Extract->Analysis KetoneCheck Ketone > 2%? Analysis->KetoneCheck Bisulfite Bisulfite Wash (Remove Ketone) KetoneCheck->Bisulfite Yes (Low Impurity) Column Flash Chromatography (Heptane/EtOAc) KetoneCheck->Column Yes (High Impurity) EECheck ee% < 99.0%? KetoneCheck->EECheck No Bisulfite->EECheck Column->EECheck Cryst Crystallization (Heptane/IPA -10°C) EECheck->Cryst Yes (Enrichment needed) Final Pure (1R)-Alcohol (>99% ee, >98% purity) EECheck->Final No (Spec met) Cryst->Final

Figure 1: Decision matrix for the isolation and purification of this compound.

References

  • Li, P., et al. (2014).[1] "Discovery of a Tetracyclic Quinoxaline Derivative as a Potent and Orally Active Multifunctional Drug Candidate for the Treatment of Neuropsychiatric and neurological Disorders."[1] Journal of Medicinal Chemistry, 57(6), 2670–2682.[1] Link

    • Context: Describes the synthesis of Lumateperone and the isolation of the (1R)
  • Intra-Cellular Therapies, Inc. (2019). "Method for the manufacture of lumateperone and its salts."[2] World Intellectual Property Organization Patent WO2019102240A1. Link

    • Context: Detailed industrial protocols for handling the 4-bromo-2-fluoro intermediates and diastereomeric resolution str
  • BenchChem. (2025).[3] "A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Bromo-1-(4-fluorophenyl)ethanol." Link

    • Context: Validated HPLC conditions for separating halogen
  • Phillips, R. S., et al. (2019). "Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH." ACS Omega, 4(5). Link

    • Context: Mechanistic insight into the enzymatic reduction of 4-bromo-2-fluoroacetophenone and establishing the (S) vs (R) selectivity rules.

Sources

troubleshooting low yields in (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol reduction

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TICKET-8842-BrF Status: Open Priority: High (API Intermediate) Subject: Troubleshooting Low Yields in Asymmetric Reduction

Diagnostic Interface

Welcome to the Technical Support Center. You are experiencing low yields in the reduction of 1-(4-bromo-2-fluorophenyl)ethan-1-one to its (1R)-alcohol congener.

This transformation is chemically sensitive due to the ortho-fluorine substituent , which introduces steric strain and electronic deactivation, and the para-bromo group , which increases the acidity of the benzylic position.

Please identify your specific failure mode using the decision matrix below before proceeding to the relevant module.

Troubleshooting Decision Matrix

TroubleshootingMatrix Start Identify the Failure Mode CheckHPLC Check HPLC/GC Conversion Start->CheckHPLC LowConv Low Conversion (< 90% SM consumed) CheckHPLC->LowConv Stalled HighConv High Conversion (> 95% SM consumed) CheckHPLC->HighConv Complete Issue1 Catalyst Deactivation or Equilibrium Limit LowConv->Issue1 CheckYield Check Isolated Yield HighConv->CheckYield Root1 Module A: Oxygen Poisoning or Reversibility Issue1->Root1 LowYield Low Isolated Yield (Product missing) CheckYield->LowYield Mass Balance Fail LowEE Low Enantiomeric Excess (Racemic/Wrong Isomer) CheckYield->LowEE Wrong Chirality Root2 Module B: Workup Loss or Elimination (Styrene) LowYield->Root2 Root3 Module C: Ligand Mismatch or Racemization LowEE->Root3

Figure 1: Diagnostic workflow for isolating the root cause of yield loss in asymmetric reduction.

Module A: Solving Incomplete Conversion (The Stall)

Context: The reaction starts but stalls at 50-70% conversion. Most Common Cause: Catalyst poisoning (Ru-systems) or Cofactor exhaustion (Biocatalysis).

Method 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Noyori ATH)

Targeting (1R): Requires (R,R)-TsDPEN ligand.

Q: Why does my reaction stall even with fresh catalyst? A: The ortho-fluoro group creates steric hindrance that slows the hydride transfer. If the reaction is too slow, trace oxygen will deactivate the Ruthenium hydride species.

  • Fix: Degas solvents vigorously (3x freeze-pump-thaw or 30 min sparge with Ar).

  • Fix: Increase catalyst loading from 0.5 mol% to 1.0 mol%. The electron-deficient nature of the ring makes the ketone more reactive electronically, but the steric bulk opposes this.

Q: I am using Isopropanol (IPA) as the hydrogen source. Is this a problem? A: Yes. IPA reduction is reversible . The accumulation of acetone (byproduct) shifts the equilibrium back toward the ketone.

  • Fix: Switch to Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 molar ratio). This reduction is irreversible because the byproduct is CO₂ (gas), which leaves the system.

Method 2: Biocatalysis (KRED/ADH)

Q: The enzyme works on acetophenone but fails on this substrate. A: The 2-fluoro substituent often blocks the enzyme's small binding pocket.

  • Fix: Screen "Ortho-tolerant" KRED variants.

  • Fix: Check solubility. This substrate is highly lipophilic. Add 5-10% DMSO or Triton X-100 to the buffer to improve bioavailability.

Module B: Solving Low Isolated Yield (The Phantom Product)

Context: HPLC shows 99% conversion, but you isolate only 60% yield.

Q: Is the product volatile? A: No (MW ~219). Volatility is not the issue.

Q: Where is my product going? A: Elimination to Styrene. The (1R)-1-(4-bromo-2-fluorophenyl)ethanol benzylic position is destabilized by the electron-withdrawing fluorine and bromine. Under acidic conditions (or high heat during distillation), the alcohol can dehydrate to form 4-bromo-2-fluorostyrene , which polymerizes or is lost.

  • Evidence: Check crude NMR for olefinic protons (5.0–6.0 ppm).

  • Fix: Avoid strong acid workups. If using the FA/TEA method, quench with water and extract immediately. Do not distill the product at high temperatures (>100°C); use column chromatography or crystallization.

Q: I have a massive emulsion during extraction. A: Fluorinated aromatics are notorious for forming emulsions with water/DCM.

  • Fix: Filter the biphasic mixture through a pad of Celite before separation to remove precipitated Ru-salts or denatured proteins (if biocatalytic) that stabilize the emulsion.

Module C: Stereochemical Integrity (Getting the 1R Isomer)

Context: You need >98% ee, but are getting 80% or the wrong enantiomer.

The "Match" Guide

To obtain the (1R)-alcohol , you must select the correct catalyst chirality based on the method.

MethodCatalyst ConfigurationMechanism Basis
Noyori ATH RuCl(p-cymene)[(R,R)-TsDPEN] Metal-Ligand Bifunctional
CBS Reduction (S)-Me-CBS (Oxazaborolidine)Steric Steering (Prelog)
Biocatalysis ADH (Anti-Prelog) Enzyme Pocket Specificity

Q: I used (S,S)-TsDPEN and got the (1S) isomer. A: Correct. The Noyori formalism for acetophenones dictates that (S,S)-ligands yield (S)-alcohols. You must switch to the (R,R)-TsDPEN catalyst to target the (1R) product.

Q: My ee drops over time. A: Racemization. The benzylic carbocation is stabilized by the pi-system, allowing the alcohol to racemize in the presence of acid.

  • Fix: Neutralize the reaction mixture immediately after completion. Store the isolated alcohol at -20°C.

Standardized Protocols

Protocol A: Ru-Catalyzed Transfer Hydrogenation (Recommended)

Best for scale-up and reproducibility.

Reagents:

  • Substrate: 1-(4-bromo-2-fluorophenyl)ethan-1-one (1.0 equiv)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 – 1.0 mol%)

  • H-Source: Formic Acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or neat (if liquid)

Step-by-Step:

  • Preparation: In a glovebox or under Argon, dissolve the ketone in DCM (1.0 M concentration).

  • Catalyst Addition: Add the Ru-catalyst solid. Stir until dissolved (purple/orange solution).

  • Initiation: Add the FA/TEA mixture (2.0 equiv of formate relative to ketone) via syringe.

  • Reaction: Stir at 25-30°C . Do not reflux. Monitor by HPLC every 2 hours.

  • Quench: Once conversion >98%, add water (equal volume).

  • Workup: Separate layers. Wash organic layer with sat. NaHCO₃ (to remove residual formic acid) and Brine. Dry over Na₂SO₄.

  • Purification: Evaporate solvent at <40°C. Purify via silica gel flash chromatography (Hexane/EtOAc).

Protocol B: Corey-Bakshi-Shibata (CBS) Reduction

Best for very high enantioselectivity if ATH fails.

Reagents:

  • Catalyst: (S)-Me-CBS (10 mol%)

  • Reductant: Borane-Dimethylsulfide (BH₃[1]·DMS) or Catecholborane (0.6 - 1.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a flask and cool to -20°C under N₂.

  • Charge: Add (S)-Me-CBS solution (in toluene/THF).

  • Borane Addition: Add BH₃·DMS. Stir for 10 mins.

  • Substrate Addition: Dissolve ketone in THF. Add slowly dropwise over 1 hour to the catalyst/borane mixture. Slow addition is critical to prevent non-catalyzed (racemic) background reduction.

  • Quench: Add Methanol dropwise (Caution: H₂ gas evolution).

  • Workup: Standard aqueous extraction.

Visualizing the Mechanism (Ru-ATH)

Understanding the "Metal-Ligand Bifunctional Mechanism" helps explain why pH and ligand choice matter.

ATH_Mechanism PreCat Pre-Catalyst Ru-Cl species ActiveCat Active Catalyst Ru-H species (16e-) PreCat->ActiveCat + Formate/Base - CO2, - Cl TS Transition State 6-Membered Ring (Hydride Transfer) ActiveCat->TS + Ketone (Substrate Binding) Product Product (1R)-Alcohol TS->Product H-Transfer (Stereoselective) Product->ActiveCat Regeneration (+ Formate)

Figure 2: The catalytic cycle of Noyori Transfer Hydrogenation. Note that the formate regenerates the Ru-H species.

References

  • ChemicalBook. (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol Synthesis & Properties.

  • Organic Syntheses. Asymmetric Reduction of Acetophenones via CBS Reduction. (General Protocol Adaptation).

  • BenchChem. Protocol for (S)-1-(4-fluorophenyl)ethanol via CBS.[1][2] (Stereochemical inversion applies for 1R target).

  • Noyori, R., et al. Asymmetric Transfer Hydrogenation of Ketones.[3] Acc.[4] Chem. Res. 1997. (Foundational Mechanism).[5]

  • ResearchGate. Enantioselective microbial reduction of substituted acetophenones. (Biocatalytic Route).[6][7]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(4-bromo-2-fluorophenyl)ethan-1-one before handling, as halogenated aromatics can be skin irritants and environmental hazards.

Sources

Technical Support Center: Catalyst Removal from (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the removal of metal catalysts from the synthesis of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol, a chiral fluorinated alcohol of interest in pharmaceutical development. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide: Common Issues in Metal Catalyst Removal

This section addresses specific challenges you may encounter during the purification of this compound.

Question 1: After my reaction work-up and initial purification, I still detect significant levels of palladium/ruthenium in my this compound product. What are the likely causes and how can I resolve this?

Answer:

Residual metal catalysts are a common issue, particularly with highly efficient modern catalysts used at low loadings. The persistence of these metals can be attributed to several factors:

  • Strong Coordination: The catalyst may form stable complexes with your product or impurities. The hydroxyl group of your alcohol, or even the aromatic ring, can coordinate to the metal center.

  • Inadequate Initial Removal: The initial work-up (e.g., simple filtration or extraction) may not be sufficient to remove finely dispersed or soluble catalyst species.

  • Catalyst State: The oxidation state and coordination sphere of the metal can significantly affect its solubility and reactivity, making it challenging to remove with a single method.

Troubleshooting Workflow:

To address this, a systematic approach is recommended. The following flowchart outlines a decision-making process for effective catalyst removal.

troubleshooting_workflow start High Residual Metal Content Detected check_solubility Is the catalyst soluble or heterogeneous? start->check_solubility soluble Soluble Catalyst check_solubility->soluble Soluble heterogeneous Heterogeneous Catalyst check_solubility->heterogeneous Heterogeneous (or finely dispersed) scavenger Employ Metal Scavenger soluble->scavenger extraction Liquid-Liquid Extraction soluble->extraction activated_carbon Activated Carbon Treatment heterogeneous->activated_carbon precipitation Precipitation of Metal heterogeneous->precipitation analysis Analyze Metal Content (ICP-MS) scavenger->analysis activated_carbon->analysis extraction->analysis precipitation->analysis pass Metal Content Below Acceptable Limit analysis->pass Success fail Re-evaluate Strategy analysis->fail Failure fail->start

Caption: Decision workflow for troubleshooting high residual metal content.

Recommended Actions:

  • Metal Scavengers: For soluble catalysts, solid-supported scavengers are highly effective.[1][2] These materials contain functional groups with a high affinity for the metal, allowing for its removal by simple filtration. A screening of different scavenger types is often beneficial.

  • Activated Carbon: For finely dispersed heterogeneous catalysts or to remove colored impurities, treatment with activated carbon can be very effective.[3][4] However, be aware of potential product loss due to adsorption on the carbon surface.

  • Extraction: Acidic or basic washes can be used to extract the metal catalyst into an aqueous phase. The choice of aqueous solution depends on the nature of the metal and its ligands.

  • Precipitation: In some cases, the metal can be precipitated from the organic solution by adding a specific reagent that forms an insoluble salt with the metal.[5]

Question 2: I'm concerned about the stability of my chiral alcohol, this compound, during the purification process, especially on silica gel. How can I mitigate potential degradation or racemization?

Answer:

Your concern is valid. Chiral benzylic alcohols, particularly those with electron-withdrawing groups like fluorine, can be sensitive to acidic conditions, which can be present on standard silica gel.[5] This can lead to degradation or racemization.

Strategies for Stable Purification:

  • Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) or other non-silica-based stationary phases for chromatography.

  • Non-Chromatographic Methods:

    • Crystallization: If your product is a solid, crystallization is an excellent method for purification that can also be highly effective at removing metal impurities.

    • Distillation: For thermally stable compounds, distillation under reduced pressure can be an option, although this is less common for complex chiral molecules.

Preventative Measures:

  • Minimize Contact Time: Do not let your product sit on a chromatography column for extended periods.

  • Temperature Control: Perform chromatographic separations at room temperature unless there is a specific reason to heat or cool the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of metal catalysts I am likely to encounter in the synthesis of a chiral alcohol like this compound?

A1: The synthesis of such a chiral alcohol often involves asymmetric reduction of the corresponding ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one. Common catalysts for this transformation include ruthenium and rhodium-based complexes with chiral ligands. Palladium catalysts are also frequently used in cross-coupling reactions to create precursors to your starting material.

Q2: How do I choose the right metal scavenger for my specific application?

A2: The selection of a metal scavenger depends on the metal to be removed, its oxidation state, and the solvent system. Many manufacturers provide selection guides based on these parameters. It is often most effective to perform a small-scale screen of several different scavengers to identify the most efficient one for your system. Common functional groups on scavengers include thiols, amines, and phosphines.[1][2][6]

Scavenger Functional GroupTarget Metals (Examples)Typical Use Case
Thiol (-SH)Pd, Ru, Rh, Pt, CuBroad-spectrum scavenger for late transition metals.
Amino (-NH2, -NR2)Pd, Ru, RhEffective for a range of metals, can also act as a base.
Phosphine (-PR2)Pd, RhGood for specific palladium and rhodium complexes.
Thiourea (-NH(C=S)NH2)Pd, Ru, RhStrong binding for platinum group metals.

Q3: What analytical techniques should I use to quantify the amount of residual metal in my final product?

A3: The most common and sensitive technique for quantifying trace metals in pharmaceutical products is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[7][8][9] This method can detect metals at the parts-per-billion (ppb) level, which is necessary to meet the stringent limits set by regulatory agencies like the FDA.[10][11]

Q4: Are there any "green" or more environmentally friendly methods for metal catalyst removal?

A4: Yes, several strategies align with the principles of green chemistry:

  • Catalyst Recovery and Reuse: Employing heterogeneous catalysts or catalyst systems that can be easily recovered and reused is a primary green approach.

  • Bio-based Scavengers: Research is ongoing into the use of biodegradable materials as metal scavengers.

  • Solvent Selection: Choosing less hazardous solvents for extraction and chromatography processes contributes to a greener process.

Experimental Protocols

Protocol 1: General Procedure for Metal Scavenger Screening

This protocol provides a framework for efficiently identifying the optimal solid-supported metal scavenger.

  • Preparation: In separate vials, dissolve a known amount of your crude this compound in a suitable solvent (e.g., ethyl acetate, toluene).

  • Scavenger Addition: To each vial, add a different metal scavenger (typically 5-20 equivalents relative to the metal content). Include a control vial with no scavenger.

  • Agitation: Stir the vials at room temperature for a set period (e.g., 2-4 hours). Temperature can be increased to accelerate scavenging if the product is stable.

  • Sampling and Analysis: At various time points, take a small aliquot from each vial, filter it through a syringe filter, and analyze the metal content using ICP-MS.

  • Evaluation: Compare the efficiency of each scavenger to identify the most effective one for your system.

scavenger_screening cluster_prep Preparation cluster_screening Screening cluster_agitation Agitation & Sampling cluster_analysis Analysis & Evaluation prep1 Dissolve Crude Product screen1 Add Scavenger A prep1->screen1 screen2 Add Scavenger B prep1->screen2 screen3 Add Scavenger C prep1->screen3 screen4 Control (No Scavenger) prep1->screen4 agitate Stir at RT screen1->agitate screen2->agitate screen3->agitate screen4->agitate sample Sample at T=0, 1, 2, 4h agitate->sample analyze ICP-MS Analysis sample->analyze evaluate Identify Best Scavenger analyze->evaluate

Caption: Workflow for metal scavenger screening.

Protocol 2: Activated Carbon Treatment for Metal Removal

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-4 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the activated carbon.

  • Rinsing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the product for residual metal content and purity.

References

  • Anderson's Process Solutions. (2017, September 25).
  • Wheeler, K. et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(6), 1146-1163.
  • Fogg, D. E. et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(6), 1146-1163.
  • SciSpace. (n.d.).
  • EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products.
  • Pacific BioLabs. (n.d.). ICP-MS Detection of Trace Elements and Heavy Metals.
  • Sopachem. (n.d.). Metal Scavenger Guide.
  • Chemie Brunschwig. (n.d.).
  • Benchchem. (n.d.).
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Thermo Fisher Scientific. (n.d.). Analysis of elemental impurities in pharmaceutical products by ICP-MS.
  • Sigma-Aldrich. (n.d.). User Guide QuadraPure Metal Scavengers.
  • Shimadzu. (2010, April 21).
  • ResearchGate. (2025, August 6). A simple oxidative procedure for the removal of ruthenium residues.
  • Johnson Matthey Technology Review. (2013, October 1).
  • BrJAC. (n.d.). Analysis of Pharmaceutical Products for their Elemental Impurities with the Thermo Scientific iCAP RQ ICP-MS.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
  • Environmental Genome Initiative. (2022, July 25).
  • ACS Publications. (n.d.).
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Biotage. (n.d.). Metal Scavenger User Guide.
  • Biotage. (n.d.). Biotage® Metal Scavenging Toolkit.
  • ResearchGate. (2026, January 3).
  • Encino Environmental Services. (n.d.).
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • (2024, April 23).
  • ResearchGate. (2025, August 10). Deactivation of metal catalysts in liquid phase organic reactions.
  • ResearchGate. (2014, May 16). How do you remove the trace amount of Palladium in the products?.
  • PMC. (2024, April 3). The Detection of Trace Metal Contaminants in Organic Products Using Ion Current Rectifying Quartz Nanopipettes.
  • SpinChem. (n.d.).
  • RJ Mann & Associates, Inc. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • ACS Publications. (n.d.). Organic Process Research & Development Journal.
  • ACS Publications. (n.d.). Organic Process Research & Development Ahead of Print.
  • Powertherm Maxim. (n.d.).
  • RSC Blogs. (2011, November 24).
  • Reddit. (2020, October 16).
  • secrets of science. (n.d.).
  • ACS Publications. (n.d.). The Journal of Organic Chemistry.
  • PubMed. (n.d.). Palladium-catalyzed enantioselective oxidation of chiral secondary alcohols: access to both enantiomeric series.
  • chemicalbook. (n.d.). This compound synthesis.
  • Organic Syntheses Procedure. (n.d.).
  • SCBT. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one | CAS 625446-22-2.
  • ACS Public
  • YouTube. (2014, November 24).

Sources

Technical Support Center: Stability of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject: (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol CAS Context: Analogous to intermediates for androgen receptor antagonists (e.g., Enzalutamide precursors). Critical Quality Attribute (CQA): Enantiomeric Excess (ee%) > 99.0%.

Technical Abstract: This guide addresses the stability profile of this compound (henceforth BFPE-OH ) under acidic conditions. While the electron-withdrawing substituents (4-Br, 2-F) render the benzylic position less labile than electron-rich analogs (e.g., methoxy-benzyl alcohols), the molecule remains susceptible to acid-catalyzed degradation. The two primary failure modes are racemization (via reversible carbocation formation) and dehydration (elimination to the styrene).

Acid Stability Matrix

The following table summarizes the observed behavior of BFPE-OH in various acidic environments based on kinetic principles of benzylic systems.

Acid ClassExample ReagentsRisk LevelPrimary Degradation ModeRecommended Action
Weak / Organic Acetic acid, SiO₂ (slightly acidic)LowNone (at RT)Safe for flash chromatography if contact time is short.
Strong / Aqueous 1M HCl, H₂SO₄ (dilute)ModerateRacemization (Loss of ee%)Keep T < 5°C. Quench immediately.
Strong / Anhydrous HCl (gas in ether), p-TsOHHighSubstitution (S_N1) or Elimination AVOID. Will form chloro-analog or styrene.
Lewis Acids BF₃·OEt₂, AlCl₃CriticalPolymerization / Rearrangement Strictly incompatible.

Troubleshooting Guides

Issue A: Loss of Enantiomeric Excess (Racemization)

Symptom: User observes a drop in ee% (e.g., from 99% to 92%) after acidic workup or storage in unbuffered solvents, without significant formation of new chemical impurities by HPLC.

Root Cause Analysis: The 2-fluoro and 4-bromo substituents are electron-withdrawing groups (EWG). While they destabilize the benzylic carbocation (making it harder to form than in unsubstituted 1-phenylethanol), they do not prevent it entirely. In the presence of protons (


), the hydroxyl group is protonated (

), leading to the transient formation of a planar

carbocation. Re-attack by water occurs from either face, leading to racemization.

Diagnostic Protocol:

  • Check pH: Is the aqueous layer pH < 3?

  • Check Temperature: Was the extraction performed above 20°C?

  • Solvent Check: Are you using chlorinated solvents (DCM/CHCl₃)? (Acidic stabilizers in chloroform can trigger this).

Corrective Actions:

  • Buffer Control: Always quench reactions into a pre-cooled saturated NaHCO₃ solution. Ensure final pH is 7–8.

  • Temperature: Perform all acidic washes at 0–5°C. The activation energy (

    
    ) for cation formation is significant; cooling effectively shuts down this pathway.
    
  • Solvent Switch: Use 2-MeTHF or Toluene instead of DCM for workups to minimize acid accumulation.

Issue B: Appearance of "Styrene" Impurity (Dehydration)

Symptom: HPLC analysis shows a new, non-polar peak with a distinct UV spectrum (extended conjugation). Mass spec shows [M-18] peak (Loss of water).

Root Cause Analysis: This is an E1 Elimination reaction. The protonated alcohol loses water to form the carbocation, which then loses a


-proton to form 4-bromo-2-fluorostyrene . This is irreversible.

Diagnostic Protocol:

  • Heat Exposure: Was the rotary evaporator bath > 40°C?

  • Acid Concentration: Was concentrated acid used (e.g., H₂SO₄)?

Corrective Actions:

  • Eliminate Strong Acids: If acid is required for a prior step, neutralize before concentration.

  • Vacuum Control: Use high vacuum to remove solvents at low bath temperatures (< 30°C).

Mechanistic Visualization

The following diagram illustrates the divergent pathways for BFPE-OH under acidic stress.

BFPE_Stability cluster_conditions Critical Factors Start (1R)-BFPE-OH (Chiral Alcohol) Protonated Protonated Species [R-OH2]+ Start->Protonated + H+ (Reversible) Cation Benzylic Carbocation (Planar/Achiral) Protonated->Cation - H2O (Slow, RDS) Racemic Racemic Alcohol (50% R / 50% S) Cation->Racemic + H2O (Attack from both faces) Styrene Styrene Derivative (Elimination Product) Cation->Styrene - H+ (Elimination) Promoted by Heat Chloro Benzylic Chloride (Substitution Product) Cation->Chloro + Cl- (If HCl is present) Temp Temperature AcidStrength Acid Strength (pKa)

Caption: Mechanistic pathways of this compound degradation in acid. The formation of the carbocation is the rate-determining step (RDS).[1]

Frequently Asked Questions (FAQ)

Q: Can I use HCl in dioxane to remove a protecting group on another part of the molecule? A: High Risk. While the electron-withdrawing groups on the phenyl ring slow down the reaction compared to simple benzyl alcohol, anhydrous HCl in dioxane is a potent system for converting benzylic alcohols to benzylic chlorides (via S_N1). You will likely observe significant conversion to 1-(4-bromo-2-fluorophenyl)ethyl chloride. Consider hydrogenolysis (if compatible with Br) or milder Lewis acids if possible.

Q: Is the compound stable on silica gel? A: Generally, yes , for short periods. However, "acidic" silica grades can induce slow racemization.

  • Tip: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your chiral alcohol.

Q: Why does this molecule racemize slower than 1-(4-methoxyphenyl)ethanol? A: Stability is dictated by the carbocation intermediate. The methoxy group is an electron-donating group (EDG) which stabilizes the cation, making it form very easily (fast racemization). The 4-Br and 2-F groups in your molecule are electron-withdrawing; they destabilize the cation, raising the energy barrier for its formation. It reacts slower, but it will still react if the acid is strong enough [1].

Q: How should I store the reference standard? A: Store as a solid at -20°C under argon. Avoid storing as a solution in CDCl₃ (chloroform) for long periods, as CDCl₃ can form HCl over time upon exposure to light/air, leading to "silent" racemization in the freezer.

Experimental Validation Protocol (Stress Test)

To validate the stability limits for your specific process, run this micro-scale stress test:

  • Prepare: 10 mg of BFPE-OH in 1 mL of solvent (e.g., MeOH/Water 1:1).

  • Spike: Add 1 equivalent of Acid (e.g., Acetic Acid for mild, 1M HCl for strong).

  • Monitor: Analyze by Chiral HPLC at T=0, 1h, and 24h.

  • Criteria:

    • Pass:

      
       ee% < 0.5%.
      
    • Fail:

      
       ee% > 1.0% or new impurity peaks > 1.0%.
      

References

  • Electronic Effects on Benzylic Racemization

    • Source: The Journal of Organic Chemistry (ACS).
    • Context: Electron-deficient benzylic alcohols undergo racemization at significantly slower rates than electron-rich analogs due to carbocation destabilization.[2]

    • URL:[Link]

  • General Mechanism of Alcohol Dehydration

    • Source: Master Organic Chemistry.
    • Context: Detailed mechanism of E1 elimination in secondary alcohols using strong acids (H₂SO₄/p-TsOH).
    • URL:[Link]

  • Enzalutamide Intermediate Context

    • Source: PubChem / N
    • Context: Structural data for 1-(4-bromo-2-fluorophenyl)ethan-1-one and related chiral alcohols used in androgen receptor antagonist synthesis.
    • URL:[Link]

Sources

Technical Support Center: High-Fidelity Synthesis of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Agent: Senior Application Scientist (AI Division) Ticket Focus: Impurity Profiling & Process Optimization

Introduction: The "Halogen Trap"

Welcome to the technical support hub for (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol (CAS: 749932-80-7). This chiral alcohol is a high-value pharmacophore, often serving as a key intermediate in the synthesis of tyrosine kinase inhibitors and LRRK2 inhibitors.

The Core Challenge: You are likely encountering a "triad of instability." The ortho-fluorine activates the ring electronically, while the para-bromine is a labile leaving group under reductive conditions. Simultaneously, you must establish a specific chiral center (


-configuration).

Standard hydrogenation (H₂/Pd-C) will fail you here—it will strip the bromine (hydrodebromination) before it reduces the ketone enantioselectively. This guide provides the troubleshooting protocols to navigate these competing reactivities.

Visualizing the Problem Space

Before diving into specific tickets, use this decision matrix to diagnose where your process might be failing.

SynthesisDecisionTree Start Starting Material: 1-(4-bromo-2-fluorophenyl)ethan-1-one Method Select Reduction Method Start->Method PdCat Catalytic Hydrogenation (H2, Pd/C or Raney Ni) Method->PdCat Standard Protocol ATH Asymmetric Transfer Hydrogenation (ATH) (Ru-TsDPEN) Method->ATH Chemoselective Biocat Biocatalysis (KRED/ADH) Method->Biocat Green Chem DesBromo CRITICAL FAILURE: Hydrodebromination (Loss of Br) PdCat->DesBromo High Risk Racemate FAILURE: Racemic Product (50% ee) PdCat->Racemate No Chiral Ligand Success SUCCESS: (1R)-Alcohol >98% ee, >99% Chemoselectivity ATH->Success Uses Formic Acid/TEA Biocat->Success Enzyme Specificity

Figure 1: Synthetic Decision Matrix highlighting the high risk of hydrodebromination in standard hydrogenation protocols.

Troubleshooting Guide (Ticket System)

Ticket #101: The "Vanishing Bromine" (Hydrodebromination)

User Report: "I used Pd/C with H₂ gas to reduce the ketone. The ketone is gone, but Mass Spec shows a mass of M-80 (loss of Br). What happened?"

Diagnosis: You have triggered Hydrodebromination (HDB) . Palladium is an excellent catalyst for oxidative addition into C-Br bonds. In the presence of H₂, Pd facilitates the replacement of the bromine atom with hydrogen. The ortho-fluorine atom electronically destabilizes the ring, making the C-Br bond slightly more susceptible to attack than in a neutral bromo-benzene.

The Fix: Switch to Asymmetric Transfer Hydrogenation (ATH) Do not use H₂ gas.[1] Use a hydrogen donor (Formic Acid or Isopropanol) with a Ruthenium catalyst. Ruthenium is far less active toward Ar-Br bonds than Palladium.

Protocol:

  • Catalyst: Use RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori’s Catalyst).

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).

  • Mechanism: The reaction proceeds via a concerted proton/hydride transfer (outer-sphere mechanism), which avoids the formation of metal-aryl intermediates required for debromination.

Quantitative Comparison:

MethodReagentRisk of DebrominationEnantioselectivity (ee)
Hydrogenation H₂ / Pd-CHigh (>40%) 0% (Racemic)
Hydride Reduction NaBH₄Low0% (Racemic)
ATH (Recommended) Ru-TsDPEN / HCOOH Negligible (<0.1%) >97% (R)
Ticket #102: "I'm getting the (S)-Enantiomer"

User Report: "I used the Noyori catalyst, but chiral HPLC shows I made the (1S)-isomer. I need the (1R)."

Diagnosis: You likely selected the wrong ligand enantiomer. The stereochemical outcome is dictated by the chiral diamine ligand.

The Logic (Cahn-Ingold-Prelog & Noyori Rules):

  • Substrate Priority: OH (1) > Ar (2) > CH₃ (3) > H (4).

  • Empirical Rule: For simple acetophenones, the (S,S)-TsDPEN ligand typically yields the (S)-alcohol .

  • Correction: To obtain the (1R)-alcohol , you must use the (R,R)-TsDPEN ligand.

Corrective Workflow:

  • Select Catalyst: Chlororuthenium(II).[2]

  • Solvent Check: Ensure you are using DMF or Dichloromethane if using the Formic Acid/TEA system. If using Isopropanol (IPA), the reaction is reversible, and prolonged reaction times can erode ee due to equilibration.

Ticket #103: Styrene Formation (Elimination By-product)

User Report: "My conversion is good, but I see a peak at roughly M-18 (Water loss) in the GC-MS. It looks like a styrene derivative."

Diagnosis: Benzylic alcohols with electron-donating or withdrawing groups can be prone to dehydration (elimination) to form styrenes, especially under acidic conditions or high heat. The ortho-fluorine can stabilize the carbocation intermediate, facilitating elimination.

The Fix: Workup Optimization

  • Quench: Do not use strong mineral acids (HCl) to quench the reaction. Use a saturated NH₄Cl solution or simply water.

  • Distillation Warning: Do not attempt to distill the product at high temperatures (>100°C) at atmospheric pressure. This alcohol should be purified via crystallization (from Hexane/EtOAc) or vacuum distillation.

  • pH Control: Ensure the final product is stored at neutral pH. Residual Formic acid can catalyze slow dehydration over time.

Master Protocol: ATH of 1-(4-bromo-2-fluorophenyl)ethan-1-one

This protocol is designed to minimize both debromination and racemization.

Reagents:

  • Substrate: 1-(4-bromo-2-fluorophenyl)ethan-1-one (1.0 equiv)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)

  • H-Donor: Formic Acid/Triethylamine (5:2 molar ratio) complex (5.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (0.5 M concentration)

Step-by-Step:

  • Inerting: Charge a reaction vessel with the ketone and catalyst.[3] Purge with Nitrogen (

    
    ) for 15 minutes. Oxygen damages the Ruthenium hydride species.
    
  • Solvation: Dissolve in degassed DCM.

  • Initiation: Add the HCOOH/TEA complex dropwise at 0°C.

    • Note: The reaction is exothermic. Control the temperature to stay below 25°C. Higher temperatures increase the risk of background racemic reduction.

  • Monitoring: Stir at 25°C for 12–24 hours. Monitor by HPLC.

    • Stop Criteria: >99% conversion.[1][3][4][5] Do not "over-cook" the reaction, as this risks eroding ee.

  • Workup: Wash the organic layer with water (2x) and saturated

    
     (to remove residual formic acid). Dry over 
    
    
    
    .[3]
  • Purification: Recrystallize from Hexanes/Ethyl Acetate (9:1) to upgrade ee if necessary.

Mechanistic Insight: Why ATH Works

The following diagram illustrates the "Outer-Sphere" mechanism. Unlike hydrogenation, the substrate never binds directly to the metal, which prevents the metal from "seeing" the sensitive C-Br bond.

ATH_Mechanism Ru_Cl Pre-Catalyst Ru-Cl Ru_H Active Species Ru-Hydride (16e-) Ru_Cl->Ru_H HCOOH/TEA (-CO2, -HCl) TS Transition State (6-Membered Ring) Ru_H->TS + Ketone (H-bonding) TS->Ru_H Regeneration (+ HCOOH) Product Product (1R)-Alcohol TS->Product Hydride Transfer

Figure 2: The concerted proton/hydride transfer mechanism of Ru-TsDPEN. The metal center interacts with the oxygen, not the aromatic ring, preserving the bromine.

References & Authority

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][6] Accounts of Chemical Research, 30(2), 97–102.

    • Foundational text on the mechanism and ligand choice.

  • Org. Process Res. Dev. (2012). Scalable Synthesis of Chiral Halo-Alcohols via Transfer Hydrogenation. Organic Process Research & Development.

    • Supports the use of Formic Acid/TEA for halogenated substrates.

  • ChemicalBook. (n.d.). This compound Product Properties.

    • Verification of CAS and physical properties.

  • Santa Cruz Biotechnology. (n.d.). 1-(4-Bromo-2-fluorophenyl)ethan-1-one Safety Data.

    • Safety data for the starting material.

Sources

overcoming solubility issues of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol in water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

User Query: "I am experiencing precipitation when diluting (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol into aqueous buffers. The compound appears as a viscous oil or low-melting solid.[1][2] How can I achieve a stable solution for biological assays?"

Scientist’s Analysis: this compound is a lipophilic chiral intermediate often used in the synthesis of kinase inhibitors and receptor modulators.[3][1] Its structural core—a halogenated phenyl ring attached to a secondary alcohol—confers a high octanol-water partition coefficient (LogP ~2.4–3.0).[3][1][2]

Unlike crystalline solids that precipitate as particles, this compound often presents as a "clear oil" at room temperature [1].[2] Consequently, upon dilution in water, it undergoes "oiling out" (phase separation) rather than crystal precipitation.[1][2] Standard filtration will fail; you must utilize cosolvency , complexation , or emulsification .[2]

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Solubility
Physical State Viscous Liquid / Low-melting SolidProne to "oiling out"; requires emulsification or solvent miscibility.[3][1][2]
LogP (Calc.) ~2.4 – 3.0High lipophilicity; insoluble in pure water (< 0.1 mg/mL).[1][2]
H-Bond Donors 1 (Hydroxyl group)Potential for cyclodextrin complexation.[3][1][2]
pKa ~13-14 (Neutral Alcohol)pH adjustment (acid/base) will not improve solubility.[3][1][2]

Troubleshooting Module: In Vitro Assays (Cell/Enzyme)

Q1: Why does the compound precipitate immediately upon adding the DMSO stock to the media?

Diagnosis: This is the "Solvent Shift" effect.[3][1][2] The compound is soluble in DMSO, but the moment the water content exceeds ~80-90%, the hydrophobic effect forces the lipophilic molecules to aggregate.[1]

Solution: The "Step-Down" Dilution Protocol Do not add high-concentration DMSO stock directly to the final volume of media.[3][1][2] This causes local supersaturation and immediate crashing out.[1][2]

Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO to 1000x the final concentration (e.g., 10 mM).

  • Intermediate Dilution: Dilute the stock 1:10 into a compatible cosolvent (e.g., PEG-400 or Ethanol) before hitting the water.[1][2]

  • Final Dilution: Slowly add the intermediate mix to the vortexing media.

Q2: DMSO is toxic to my cells. What is the best alternative for high solubility?

Recommendation: Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard.[3][1][2] It forms an inclusion complex, encapsulating the hydrophobic phenyl ring while presenting a hydrophilic exterior to the water.[1]

Experimental Workflow: HP-β-CD Complexation

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[3][1][2] Filter sterilize (0.22 µm).

  • Addition: Add the compound (as an oil or DMSO stock) to the CD solution.

  • Equilibration: Shake at 250 rpm for 4-6 hours at Room Temperature.

  • Verification: The solution should turn from cloudy/oily to clear.

Visualization: Solubility Decision Matrix

Use this logic flow to select the correct formulation strategy based on your experimental constraints.

SolubilityDecisionTree Start Start: Select Application AppType Application Type? Start->AppType InVitro In Vitro (Cells/Enzymes) AppType->InVitro InVivo In Vivo (Animal Dosing) AppType->InVivo Toxicity Is DMSO/Ethanol tolerated? InVitro->Toxicity Route Route of Admin? InVivo->Route YesSolvent Use Cosolvent System: 0.1% DMSO + Media Toxicity->YesSolvent Yes (<0.5%) NoSolvent Use Complexation: HP-β-Cyclodextrin Toxicity->NoSolvent No (Sensitive Cells) IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SolIV Formulation: 5% DMSO + 40% PEG400 + Saline IV->SolIV SolPO Formulation: Tween 80 (1-5%) + MC (0.5%) OR Corn Oil Solution PO->SolPO

Caption: Decision matrix for selecting the optimal solubilization strategy based on biological application and toxicity constraints.

Troubleshooting Module: In Vivo & Formulation

Q3: I need to dose mice at 50 mg/kg orally. The compound is an oil.[2][3] Can I just dissolve it in corn oil?

Answer: Yes. Since this compound is a lipophilic oil, it is likely fully miscible with long-chain triglycerides (LCT) like corn oil or sesame oil.[3][1]

Pros:

  • High payload capacity.[2]

  • Excellent stability (no hydrolysis).[2]

  • Promotes lymphatic absorption (potentially bypassing first-pass metabolism).[3][1][2]

Cons:

  • Slow absorption kinetics compared to aqueous suspensions.[2]

Alternative (Rapid Absorption): Create a Self-Emulsifying Drug Delivery System (SEDDS) pre-concentrate:

  • Formula: 10% Compound + 30% Tween 80 + 60% PEG 400.[2]

  • Method: Mix to form a clear concentrate. When dosed into the stomach (aqueous environment), it spontaneously forms fine micelles.[1][2]

Q4: How do I verify if the compound has actually dissolved or is just a suspension?

Technique: The Tyndall Effect & Centrifugation

  • Visual Check: Shine a laser pointer through the solution.[1][2] A true solution allows the beam to pass invisibly.[1][2] If you see a solid beam path (scattering), you have a suspension/colloid.[1][2]

  • Centrifugation: Spin at 10,000 x g for 5 minutes.

    • Pellet/Oil droplet at bottom: Unstable suspension.[3][2]

    • Clear supernatant: Stable solution.[1][2]

Experimental Workflow: HP-β-CD Complex Preparation

This is the most robust method for creating aqueous stocks without organic solvents.[2]

CD_Workflow Step1 1. Weigh HP-β-CD (Prepare 20% w/v in PBS) Step2 2. Add Compound (Add excess oil/solid) Step1->Step2 Step3 3. Equilibrium (Shake 24h @ 25°C) Step2->Step3 Step3->Step3 Vortex periodically Step4 4. Filtration (0.45 µm PVDF Filter) Step3->Step4 Step5 5. Analysis (HPLC for Conc.) Step4->Step5

Caption: Step-by-step workflow for generating a cyclodextrin-inclusion complex to enhance aqueous solubility.

References

  • Synthesis and Characterization

    • Patent WO2004074270A2.[2] "Process for the preparation of chiral 1-(4-bromo-2-fluorophenyl)ethanol."[3][1] (Describes the compound as a clear oil/liquid and outlines CBS reduction synthesis).

    • [1][2]

  • General Solubility Strategies for Lipophilic Drugs

    • Savjani, K. T., et al. "Drug solubility: importance and enhancement techniques."[1] ISRN Pharmaceutics (2012).[2]

    • [1][2]

  • Cyclodextrin Complexation Protocols

    • Loftsson, T., & Brewster, M. E.[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology (2010).[2]

    • [1][2]

  • Chemical Properties & Safety

    • PubChem CID: 11466848 (Related ketone precursor and derivatives).[1][2]

    • [1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methodologies for the Analysis of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereoselective analysis of chiral compounds is a cornerstone of modern pharmaceutical development. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the safety and efficacy of drug products. This guide provides an in-depth comparison of two distinct chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical agents.

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the formation of transient diastereomeric complexes.[1] This is most commonly achieved in HPLC by employing a chiral stationary phase (CSP). Polysaccharide-based CSPs, derived from cellulose and amylose, are widely recognized for their broad applicability and high selectivity in resolving a diverse range of chiral molecules, including aromatic alcohols.[2][3] This guide will compare two prominent polysaccharide-based columns, Lux® Cellulose-1 and Chiralpak® AD-H, under normal phase conditions to provide a practical framework for method selection and development.

The Critical Role of Chiral Stationary Phases

The mechanism of chiral recognition on polysaccharide-based CSPs is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[4][5] The helical structure of the polysaccharide polymers creates chiral grooves and cavities where analyte molecules can bind.[5] The subtle differences in how each enantiomer fits into these chiral pockets lead to differences in retention time, enabling their separation.[1]

The choice of the specific polysaccharide derivative and the mobile phase composition are critical factors that influence the selectivity and resolution of the separation. This guide will explore these variables by comparing a cellulose-based and an amylose-based CSP.

Comparative Analysis of Two Chiral HPLC Methods

This section details two distinct HPLC methods for the enantioselective analysis of this compound. The methods utilize different chiral stationary phases, leading to variations in performance.

Method 1: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

The Lux® Cellulose-1 is a widely used CSP based on cellulose tris(3,5-dimethylphenylcarbamate).[3][4] Its linear cellulose backbone provides a well-defined structure with grooves and cavities that facilitate steric interactions, while the carbamate derivatives offer sites for hydrogen bonding and π-π interactions.[4][5]

Method 2: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

The Chiralpak® AD-H is an amylose-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate).[6] Amylose-based phases are known to provide complementary, and sometimes superior, enantioselectivity compared to their cellulose counterparts for certain classes of compounds.[3]

Visualizing the Chiral HPLC Workflow

The following diagram illustrates the typical workflow for a chiral HPLC analysis, from initial method development screening to final data analysis.

Chiral_HPLC_Workflow cluster_prep Method Development cluster_analysis Analysis cluster_data Data Interpretation screening Column & Mobile Phase Screening optimization Optimization of Mobile Phase & Temperature screening->optimization Select best conditions sample_prep Sample Preparation optimization->sample_prep Finalized Method hplc_analysis HPLC Injection & Data Acquisition sample_prep->hplc_analysis peak_integration Peak Integration & Identification hplc_analysis->peak_integration purity_calc Enantiomeric Purity Calculation peak_integration->purity_calc

Caption: A typical workflow for chiral HPLC method development and analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two compared chiral HPLC methods.

Protocol for Method 1: Lux® Cellulose-1
  • Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Protocol for Method 2: Chiralpak® AD-H
  • Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Ethanol (EtOH) (85:15, v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. It is recommended to use 100% 2-propanol as a transition solvent when switching between polar and non-polar mobile phases.[7]

Performance Comparison

The performance of the two methods is summarized in the table below. The data is based on typical results for the separation of structurally similar aromatic alcohols.

ParameterMethod 1: Lux® Cellulose-1Method 2: Chiralpak® AD-H
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / IPA (90:10)n-Hexane / EtOH (85:15)
Retention Time (min) Enantiomer 1: ~8.5, Enantiomer 2: ~10.2Enantiomer 1: ~12.1, Enantiomer 2: ~14.5
Resolution (Rs) > 2.0> 2.5
Selectivity (α) ~ 1.25~ 1.35
Analysis Time ShorterLonger

Discussion and Insights

Both the Lux® Cellulose-1 and Chiralpak® AD-H columns provide excellent resolution for the enantiomers of this compound. However, there are key differences in their performance that should be considered when selecting a method.

The Lux® Cellulose-1 method offers a faster analysis time due to the shorter retention times. This can be advantageous for high-throughput screening applications. The choice of isopropanol as the polar modifier in the mobile phase is a common starting point for method development with polysaccharide-based CSPs.[8]

The Chiralpak® AD-H method, while having a longer analysis time, provides a higher selectivity and resolution. This can be critical for applications requiring very accurate determination of enantiomeric purity, especially when one enantiomer is present as a minor impurity. The use of ethanol as a modifier can sometimes lead to different selectivity compared to isopropanol.[9] It is important to note that when using coated polysaccharide columns like the standard Chiralpak AD-H, certain solvents such as acetone, chloroform, and THF should be avoided as they can damage the stationary phase.[6][10]

For method development, a screening approach using a variety of polysaccharide-based columns and mobile phases is often the most efficient strategy to find the optimal separation conditions.[1][11] The choice between a cellulose-based and an amylose-based CSP is often empirical, as the chiral recognition mechanisms can be highly analyte-dependent.[3]

Conclusion

Both the Lux® Cellulose-1 and Chiralpak® AD-H columns are highly effective for the chiral separation of this compound. The choice between the two methods will depend on the specific requirements of the analysis. For rapid screening, the Lux® Cellulose-1 method is a suitable option. For applications demanding the highest resolution and accuracy, the Chiralpak® AD-H method is recommended. This guide provides a solid foundation for researchers to make an informed decision and to further optimize their chiral separation methods for this important pharmaceutical intermediate.

References

  • A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Bromo-1-(4-fluorophenyl)ethanol - Benchchem. 2

  • Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART. 4

  • Screening Approach for the Separation of Pharmaceutical Compounds using Lux®. Polysaccharide-Based Chiral Stationary Phases in SFC Mode - Phenomenex. 11

  • Lux Cellulose-1 Chiral LC Columns - Phenomenex. 5

  • CHIRALPAK AD-H - Daicel. 12

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.

  • The Chiral Notebook - Phenomenex. 13

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation.

  • CHIRAL STATIONARY PHASES - HPLC - Regis Technologies. 14

  • Efficient method development for chiral separation by using CHIRAL ART columns - YMC. 8

  • DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES - MavMatrix. 15

  • Chiral FAQs - MZ-Analysentechnik. 6

  • Develop Chiral Separation Methods with Daicel's Immobilized Columns - Daicel. 16

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. 1

  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS - UVISON Technologies. 10

  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column - SIELC Technologies. 17

  • INSTRUCTION MANUAL FOR CHIRALPAK® AS-H - Daicel Chiral Technologies. 9

Sources

1H NMR spectrum interpretation of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This guide provides an in-depth interpretation of the proton nuclear magnetic resonance (


H NMR) spectrum for (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol , a chiral intermediate often utilized in the synthesis of kinase inhibitors.

Unlike standard alkyl-aryl alcohols, the interpretation of this molecule is complicated by two factors:

  • Heteronuclear Coupling: The presence of a fluorine atom at the ortho position creates a complex spin system (

    
    H-
    
    
    
    F coupling) that splits aromatic signals beyond standard multiplicity rules.
  • Chirality: As a drug intermediate, the distinction between the pure (1R) enantiomer and the racemic mixture is critical.

This guide compares the Standard Structural Analysis (for chemical identity) against the Chiral Shift Reagent Analysis (for enantiomeric purity), demonstrating why standard NMR is insufficient for full characterization in drug development.

Structural & Spin System Analysis

Before interpreting the spectrum, we must map the magnetic environment. The molecule consists of an ABC spin system on the aromatic ring, further split by a


F nucleus (

, 100% abundance), and an aliphatic AMX system (if OH coupling is visible) or A3X system.
The Coupling Network

The fluorine atom is not "silent"; it couples to protons up to 4-5 bonds away.

G F 19F (Pos 2) H3 H-3 (Aromatic) F->H3 3J (Ortho) ~9-11 Hz H5 H-5 (Aromatic) F->H5 5J (Para) ~1-2 Hz H6 H-6 (Aromatic) F->H6 4J (Meta) ~6-8 Hz H3->H5 4J (Meta) ~2 Hz H5->H6 3J (Ortho) ~8 Hz Methine CH (Methine) Methine->H6 NOE Proximity Methyl CH3 (Methyl) Methine->Methyl 3J ~6.5 Hz

Figure 1: Spin-spin coupling network. Red lines indicate heteronuclear coupling (


), which often exceeds homonuclear coupling (

) in magnitude.

Comparative Analysis: Identity vs. Purity

For a drug developer, "performance" relates to the analytical method's ability to answer specific questions. We compare Method A (Standard CDCl


 Spectrum) and Method B  (Chiral Shift Reagent Spectrum).
Method A: Standard Characterization (CDCl )

Objective: Confirm chemical structure and regiochemistry of the halogen substituents.

Spectral Data Summary
ProtonShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Interpretation
H-6 7.35 – 7.45dd (apparent t)

,

Deshielded by ethanol group. Appears as a pseudo-triplet due to similar

values.
H-3 7.20 – 7.28dd

,

Ortho to Fluorine. Large

dominates the splitting.
H-5 7.10 – 7.18ddd

,

,

Meta to Fluorine. Most complex multiplet.
-CH- 5.10 – 5.20q (or dq)

Quartet due to methyl. May show broadening from long-range F coupling.
-OH ~2.0 (variable)br s or d-Chemical shift concentration-dependent.
-CH

1.45 – 1.50d

Classic methyl doublet.
Key Diagnostic Feature: The "Fluorine Fingerprint"

In a non-fluorinated analog (e.g., 1-(4-bromophenyl)ethanol), the aromatic region shows a simple AA'BB' system (two doublets).

  • The Difference: In the title compound, the

    
    F nucleus breaks the symmetry. H-3 and H-5 are no longer equivalent. You must look for the large coupling (~9-10 Hz)  in the H-3 signal, which is characteristic of ortho-fluorine substitution.
    
Method B: Enantiomeric Purity Determination (CSR)

Objective: Determine the Enantiomeric Excess (ee%) of the (1R) isomer. Alternative Used: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)


).

Standard NMR is "blind" to chirality; the (1R) and (1S) enantiomers have identical spectra in achiral solvents. To assess performance (purity), a Chiral Shift Reagent (CSR) is required.[1][2]

Mechanism of Action

The Eu(hfc)


 is a Lewis acid that coordinates with the oxygen of the hydroxyl group. Because the Eu-complex is chiral, it forms diastereomeric complexes with the (1R) and (1S) substrates.
  • Result: The diastereomers have different magnetic environments, causing the NMR signals to split (induced shift).

Protocol & Data Comparison
FeatureStandard Spectrum (Method A)CSR Spectrum (Method B)
Methyl Signal Single Doublet at 1.48 ppmTwo Doublets (separated by

ppm)
Resolution None (Racemate looks pure)Baseline resolution of enantiomers
Quantification Integration = 100% (Chemical Purity)Integration Ratio = ee% (Optical Purity)
Experimental Protocol for Method B
  • Preparation: Dissolve 10 mg of substrate in 0.6 mL CDCl

    
    .
    
  • Baseline: Acquire a standard

    
    H spectrum.
    
  • Titration: Add solid Eu(hfc)

    
     in 0.1 equivalent increments (up to 0.5 eq).
    
  • Observation: Monitor the methyl doublet (~1.48 ppm). It will shift downfield (paramagnetic shift) and split into two distinct doublets if the sample is racemic.

  • Calculation:

    
    [3]
    

Detailed Workflow: From Synthesis to Validation

The following diagram illustrates the decision-making process for characterizing this molecule in a drug discovery context.

Workflow Start Crude Product This compound StdNMR Method A: Standard 1H NMR (CDCl3) Start->StdNMR Check1 Check Aromatic Region: Is 3J(H-F) ~9Hz visible? StdNMR->Check1 IdentityConfirmed Chemical Identity Confirmed (Regiochemistry correct) Check1->IdentityConfirmed Yes RegioFail Regiochemistry Incorrect (Check 4-F or 3-F isomers) Check1->RegioFail No CSRStep Method B: Add Eu(hfc)3 (Chiral Shift Reagent) IdentityConfirmed->CSRStep Required for Drug Dev Check2 Check Methyl Region: Single or Double set of peaks? CSRStep->Check2 Pure >98% ee (Single Doublet Observed) Check2->Pure Single Set Racemic Low ee (Two Doublets Observed) Check2->Racemic Split Set

Figure 2: Validation workflow ensuring both chemical identity and enantiomeric purity.

Technical Nuances & Troubleshooting

The "Deceptive" Triplet

The H-6 proton (adjacent to the ethanol group) often appears as a triplet.

  • Cause: It is a doublet of doublets (

    
    ). However, the coupling to H-5 (
    
    
    
    Hz) and the long-range coupling to F (
    
    
    Hz) are nearly identical.
  • Verification: Run the spectrum at a higher field (e.g., 600 MHz vs 300 MHz). At higher fields, the Hz difference translates to a smaller ppm difference, potentially merging them further, but mathematical deconvolution can prove it is a

    
    .
    
Solvent Effects

If the aromatic region is overlapped:

  • Switch from CDCl

    
      to DMSO-
    
    
    
    .
  • Effect: DMSO often sharpens the hydroxyl proton into a doublet (coupling to the methine CH), proving the alcohol is not an ether. It also shifts aromatic protons differently, often resolving H-5 and H-3 overlaps.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on coupling constants).

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link (Source for Eu(hfc)3 protocols).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4] Link (Source for H-F coupling magnitudes).

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link (Verified data for aromatic coupling).

Sources

Comparative Guide: Optical Purity Determination for (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

[1]

Executive Summary

This compound (CAS 749932-80-7) is a critical chiral building block in the synthesis of androgen receptor antagonists and other fluorinated pharmaceuticals.[1][2] Ensuring the enantiomeric purity of this intermediate is vital, as the "wrong" (1S) enantiomer can significantly alter the pharmacological profile of the final drug substance.

This guide objectively compares the two primary methods for characterizing the optical purity of this molecule: Specific Optical Rotation (SOR) Polarimetry and Chiral High-Performance Liquid Chromatography (HPLC) . While SOR provides a rapid physicochemical constant for identification, Chiral HPLC remains the definitive quantitative method for enantiomeric excess (ee) determination.[1]

Part 1: The Characterization Challenge

The specific rotation

  • Solvent Effects: Hydrogen bonding in protic solvents (MeOH) vs. aprotic solvents (CHCl3) can shift the rotation magnitude significantly.

  • Concentration: Non-linear association at high concentrations can skew results.

  • Wavelength: The standard Sodium D-line (589 nm) is common, but lower wavelengths (Hg 546 nm) often provide higher sensitivity.[1]

Based on structural analogs (e.g., (R)-1-(4-chlorophenyl)ethanol and (R)-1-(4-fluorophenyl)ethanol), the target molecule is expected to be dextrorotatory (+) in chloroform, but this must be empirically validated against a certified reference standard.[1]

Part 2: Method A – Polarimetry (Specific Optical Rotation)[1]

Role: Rapid Identity Confirmation & Batch Consistency Check.

Mechanism

Polarimetry measures the angle (

345
15

Where:

  • 
     = Observed rotation (
    
    
    )[1][6]
  • 
     = Path length (dm)[1][5][6][7]
    
  • 
     = Concentration (g/mL)[1][5][6][7]
    
Optimized Protocol for this compound
  • Sample Preparation: Weigh exactly 1.00 g of the substance. Dissolve in HPLC-grade Chloroform (

    
    ) to a final volume of 100.0 mL (c = 1.0 g/100mL).
    
    • Note: Chloroform is preferred over Ethanol for halogenated aromatics to minimize solvent-solute H-bonding variability.

  • Instrumentation: Use a digital polarimeter with a temperature-controlled cell.

  • Conditioning: Equilibrate the cell at 20.0°C ± 0.1°C . Temperature fluctuations cause density changes and molecular conformation shifts.

  • Measurement: Record the average of 5 readings at 589 nm (Na D-line).

  • Validation: Verify system suitability using a sucrose standard or a quartz control plate.

Pros:

  • Speed: < 5 minutes per sample.

  • Cost: Low operational cost (no columns/solvents).[1]

  • Utility: Excellent for "Go/No-Go" checks during recrystallization.

Cons:

  • Blind Spots: Cannot accurately quantify low levels of enantiomeric impurity (e.g., distinguishing 99% ee from 95% ee is difficult).[1]

  • Interference: Highly susceptible to light-scattering from particulate matter or colored impurities.

Part 3: Method B – Chiral HPLC

Role: Quantitative Determination of Enantiomeric Excess (ee%).

Mechanism

Chiral HPLC separates the (1R) and (1S) enantiomers using a Chiral Stationary Phase (CSP).[1] For phenyl ethanol derivatives, polysaccharide-based CSPs (Amylose or Cellulose derivatives) are the industry standard due to their ability to form multiple interaction points (H-bonding,


1
Recommended Protocol

Based on structural analogs (e.g., 1-(4-chlorophenyl)ethanol), the following conditions provide high resolution (

  • Column: Chiralpak OD-H or Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

    • Dimensions: 250 x 4.6 mm, 5 µm particle size.[1][8]

  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).[1][9]

    • Note: The low polarity of the mobile phase favors the interaction between the hydroxyl group of the analyte and the carbamate linkage of the CSP.

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Detection: UV at 214 nm or 254 nm. (The 2-fluoro-4-bromo ring absorbs strongly in the UV region).

  • Temperature: 25°C.

Pros:

  • Accuracy: Can detect < 0.1% of the undesired (1S) enantiomer.

  • Specificity: Separates chemical impurities (byproducts) from the enantiomers simultaneously.

  • Robustness: Less affected by sample concentration or trace particulates.

Cons:

  • Throughput: 15–30 minute run times.

  • Cost: High consumable costs (Chiral columns ~$1,000+).[1]

Part 4: Comparative Data Summary
FeaturePolarimetry (SOR)Chiral HPLC
Primary Use Identity Testing (USP <781>)Purity Quantification (USP <621>)
Precision Low (± 0.5% error)High (± 0.1% error)
Sample Required High (~100 mg - 1 g)Low (~1 mg)
Time per Run 5 Minutes20 Minutes
Solvent Dependency Critical (Must match monograph)Critical (Affects separation factor

)
Limit of Detection N/A (Physical Constant)< 0.05% impurity
Part 5: Decision Workflow (Diagram)

The following diagram illustrates the recommended workflow for integrating both methods into a drug development pipeline.

OpticalPurityWorkflowStartCrude Synthesis ProductThis compoundPurificationPurification(Flash Chromatography / Recrystallization)Start->PurificationSOR_CheckMethod A: Polarimetry Check(Rapid QC)Purification->SOR_CheckDecision_SORRotation withinExpected Range?SOR_Check->Decision_SORHPLCMethod B: Chiral HPLC(Definitive Quantitation)Decision_SOR->HPLCYes (Pass)ReprocessReprocess / RejectDecision_SOR->ReprocessNo (Fail)Calc_EECalculate Enantiomeric Excess%ee = (R-S)/(R+S) * 100HPLC->Calc_EEFinal_DecisionRelease Specification(e.g., ee > 99.5%)Calc_EE->Final_DecisionReleaseRelease BatchFinal_Decision->ReleasePassFinal_Decision->ReprocessFail

Caption: Integrated workflow for optical purity determination. Polarimetry serves as the initial gatekeeper, while Chiral HPLC provides the definitive release data.

References
  • ChemicalBook. this compound Synthesis and Characterization Data. Retrieved from .[1]

  • Royal Society of Chemistry. Supplementary Information: Synthesis and Characterization of Halogenated Phenyl Ethanols. Retrieved from .[1]

  • BenchChem. Comparative Guide to Chiral Columns for Aromatic Alcohols. Retrieved from .[1]

  • Phenomenex. Chiral HPLC Separations Guide: Polysaccharide Phases. Retrieved from .[1]

  • Master Organic Chemistry. Specific Rotation and Optical Purity Calculations. Retrieved from .

The Ortho-Fluorine Effect: A Comparative Guide to the Reactivity of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry and drug development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's reactivity, conformational preference, and metabolic stability. This guide provides an in-depth comparison of the reactivity of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol and its non-fluorinated counterpart, (1R)-1-(4-bromophenyl)ethan-1-ol. Through an objective analysis supported by established principles and experimental data from analogous systems, we will explore how the seemingly subtle addition of an ortho-fluorine atom dramatically alters the chemical behavior of a benzylic alcohol.

The Understated Influence: Electronic and Steric Effects of the Ortho-Fluorine

The presence of a fluorine atom at the ortho position to the hydroxyethyl group in this compound introduces a fascinating interplay of electronic and steric effects that are absent in the non-fluorinated analog.

Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. However, fluorine can also participate in resonance, donating a lone pair of electrons to the aromatic π-system (+R effect). While generally weaker than its inductive effect, this resonance donation is most pronounced at the ortho and para positions. In the case of our target molecule, the ortho-fluorine's -I effect is expected to be the dominant electronic factor influencing the reactivity of the benzylic alcohol.

Steric Effects: The fluorine atom, although relatively small for a halogen, is larger than a hydrogen atom. Its presence in the ortho position can create steric hindrance around the benzylic alcohol, potentially influencing the approach of reagents and favoring certain reaction pathways over others.

Comparative Reactivity Analysis

To understand the practical implications of these effects, we will now compare the expected reactivity of this compound and (1R)-1-(4-bromophenyl)ethan-1-ol in three key classes of reactions: oxidation, nucleophilic substitution, and reduction.

Oxidation to the Corresponding Ketone

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This process typically involves the removal of a hydride ion from the carbon bearing the hydroxyl group.

Compound Expected Relative Rate of Oxidation Rationale
This compoundSlowerThe strong electron-withdrawing inductive effect of the ortho-fluorine atom destabilizes the transition state of the oxidation, which often has some degree of positive charge development on the benzylic carbon. This leads to a higher activation energy and a slower reaction rate.
(1R)-1-(4-bromophenyl)ethan-1-olFasterThe absence of the deactivating ortho-fluorine group results in a more electron-rich benzylic carbon, facilitating hydride removal and leading to a faster oxidation rate.

This trend is consistent with studies on the oxidation of substituted benzyl alcohols, where electron-withdrawing groups generally decrease the reaction rate.[1]

Nucleophilic Substitution (SN1 vs. SN2)

The reactivity of benzylic alcohols in nucleophilic substitution reactions is highly dependent on the reaction mechanism, which can be either unimolecular (SN1) or bimolecular (SN2).

SN1 Reactivity: The SN1 mechanism proceeds through a carbocation intermediate. The stability of this carbocation is paramount to the reaction rate.

Compound Expected Relative Rate of SN1 Reaction Rationale
This compoundSignificantly SlowerThe powerful electron-withdrawing inductive effect of the ortho-fluorine atom strongly destabilizes the adjacent benzylic carbocation intermediate. This makes its formation highly unfavorable, thus significantly retarding the SN1 reaction rate.
(1R)-1-(4-bromophenyl)ethan-1-olFasterThe absence of the destabilizing ortho-fluoro group allows for the formation of a more stable benzylic carbocation, leading to a faster SN1 reaction.

SN2 Reactivity: The SN2 mechanism involves a backside attack by a nucleophile in a single, concerted step. Steric hindrance around the reaction center is a critical factor.

Compound Expected Relative Rate of SN2 Reaction Rationale
This compoundSlowerThe ortho-fluorine atom introduces steric bulk around the benzylic carbon, hindering the approach of the nucleophile for a backside attack. This increased steric hindrance is expected to decrease the rate of an SN2 reaction.
(1R)-1-(4-bromophenyl)ethan-1-olFasterWith only a hydrogen atom at the ortho position, there is less steric hindrance, allowing for a more facile backside attack by the nucleophile and a faster SN2 reaction.
Reduction to the Corresponding Alkane

The reduction of benzylic alcohols to the corresponding alkanes typically proceeds through the formation of a good leaving group (e.g., by protonation of the hydroxyl group in acidic media) followed by nucleophilic attack by a hydride or a related reductive process.

Compound Expected Relative Rate of Reduction Rationale
This compoundSlightly SlowerThe electron-withdrawing ortho-fluorine may slightly hinder the initial protonation of the hydroxyl group, making it a less effective leaving group. If the reaction proceeds via an SN1-like mechanism with a carbocation intermediate, the destabilizing effect of the fluorine would also slow the reaction.
(1R)-1-(4-bromophenyl)ethan-1-olSlightly FasterThe absence of the electron-withdrawing group facilitates the formation of the leaving group and any potential carbocation intermediate, leading to a slightly faster reduction.

It is important to note that the effect of the ortho-fluorine on reduction is generally less pronounced than in oxidation or nucleophilic substitution reactions.

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed, step-by-step methodologies for key transformations are presented below. These protocols are based on well-established procedures for similar substrates.

Oxidation using Pyridinium Chlorochromate (PCC)

This method is a reliable way to oxidize secondary alcohols to ketones with minimal over-oxidation.[2][3]

Protocol:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite (an equal weight to PCC) in dichloromethane (DCM) (5 mL per mmol of alcohol) at room temperature, add a solution of the benzylic alcohol (1.0 equivalent) in DCM.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone.

  • Purify the crude product by flash column chromatography on silica gel.

Reduction using Sodium Borohydride

Sodium borohydride is a mild and selective reducing agent for the conversion of ketones to secondary alcohols.[4][5] While this protocol describes the reverse of the oxidation, it is a fundamental reaction for these classes of compounds. For the reduction of the alcohol to the alkane, stronger reducing systems like those involving hydriodic acid would be employed.[6]

Protocol for Reduction of the Corresponding Ketone:

  • Dissolve the ketone (1.0 equivalent) in methanol (10 mL per mmol of ketone) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Conversion to Alkyl Halide (Nucleophilic Substitution)

This protocol outlines the conversion of the alcohol to the corresponding bromide, a common nucleophilic substitution reaction.

Protocol using Phosphorus Tribromide (PBr3):

  • Dissolve the alcohol (1.0 equivalent) in anhydrous diethyl ether (10 mL per mmol of alcohol) in a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr3) (0.4 equivalents) dropwise via the dropping funnel.

  • After the addition, allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkyl bromide.

  • Purify the product by flash column chromatography or distillation under reduced pressure.

Visualizing the Mechanistic Rationale

To further clarify the concepts discussed, the following diagrams illustrate the key electronic effects and a representative reaction workflow.

electronic_effects cluster_fluorinated This compound cluster_non_fluorinated (1R)-1-(4-bromophenyl)ethan-1-ol F Ortho-Fluorine Ring_F Aromatic Ring F->Ring_F -I (Inductive Withdrawal) +R (Resonance Donation) OH_F Benzylic Alcohol Ring_F->OH_F Decreased Nucleophilicity Destabilized C+ H Ortho-Hydrogen Ring_H Aromatic Ring H->Ring_H Minimal Electronic Effect OH_H Benzylic Alcohol Ring_H->OH_H Baseline Reactivity

Caption: Electronic effects of ortho-substituents.

oxidation_workflow Start Benzylic Alcohol Reagent PCC, Celite in DCM Start->Reagent 1. Add Reagent Reaction Stir at Room Temperature (Monitor by TLC) Reagent->Reaction 2. React Workup Filter through Silica Wash with Ether Reaction->Workup 3. Quench & Filter Purification Column Chromatography Workup->Purification 4. Purify Product Ketone Purification->Product 5. Isolate Product

Caption: General workflow for PCC oxidation.

Conclusion

The presence of an ortho-fluorine atom in this compound significantly alters its reactivity profile compared to its non-fluorinated analog. The strong inductive electron-withdrawing effect of fluorine generally leads to a decrease in the rates of oxidation and SN1-type nucleophilic substitution reactions by destabilizing electron-deficient transition states and intermediates. Furthermore, the steric bulk of the fluorine atom can hinder SN2 reactions. The impact on reduction reactions is generally less pronounced but still observable.

Understanding these nuanced effects is crucial for medicinal chemists and process development scientists. The strategic placement of fluorine can be used to temper the reactivity of a functional group, prevent unwanted side reactions, or direct a synthesis towards a desired pathway. This guide serves as a foundational resource for predicting and harnessing the powerful influence of fluorine in modern organic synthesis.

References

  • Jones, E. R. H. (1946). The Jones Oxidation. Nature, 158, 4013, 554. [Link]

  • Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]

  • Banerji, K. K. (1978). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate. Journal of the Chemical Society, Perkin Transactions 2, (6), 639-641. [Link]

  • Carruthers, W., & Coldham, I. (2004). Modern methods of organic synthesis. Cambridge university press. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

  • Gribble, G. W. (2000). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 29(5), 335-346. [Link]

Sources

X-ray crystallography data for (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive confirmation of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol using X-ray crystallography, contrasting it with alternative methods like Mosher's ester analysis and Chiral HPLC.[1]

A Comparative Technical Guide for Structural Validation

Executive Summary

In the development of halogenated pharmaceutical intermediates, determining the absolute configuration (AC) of chiral secondary alcohols is a critical quality gate. For This compound , Single Crystal X-ray Crystallography (SC-XRD) is the gold standard for confirmation.[1] Unlike NMR or optical rotation methods, SC-XRD provides a direct, probability-based determination of stereochemistry without the need for reference standards or chiral derivatization, primarily due to the strong anomalous scattering of the bromine substituent.

This guide compares the X-ray confirmation workflow against the primary alternative, Mosher's Ester Analysis, providing experimental criteria and decision frameworks for researchers.

Molecule Profile & Challenge

  • Target Molecule: this compound[1]

  • Structural Features: Chiral center at C1; Phenyl ring substituted with Bromine (4-pos) and Fluorine (2-pos).[1]

  • The Challenge: Distinguishing the (1R) enantiomer from the (1S) enantiomer with >99% confidence.

  • Key Advantage: The Bromine atom (Z=35) serves as a heavy atom "flag," enabling the use of anomalous dispersion to solve the absolute structure directly.

Method 1: X-ray Crystallography (The Gold Standard)

Mechanism of Confirmation

SC-XRD confirms absolute configuration via the Bijvoet Method (anomalous dispersion). Standard X-rays (Mo K


 or Cu K

) interact with the inner-shell electrons of the heavy Bromine atom, causing a phase lag in the scattered wave. This breaks the symmetry of Friedel pairs (

), allowing the crystallographer to mathematically distinguish the correct enantiomorph from its inverted image.
Experimental Protocol

Step 1: Crystallization

  • Solvent System: Slow evaporation of Hexane/Ethyl Acetate (3:1) or Dichloromethane/Pentane.[1]

  • Objective: Obtain a single crystal >0.1 mm in at least one dimension.

  • Note: The 2-fluoro substituent often aids crystallization by creating specific intermolecular H-bond networks (O-H[1]···F or O-H···O).

Step 2: Data Collection

  • Source: Mo K

    
     (
    
    
    
    Å) is preferred to minimize absorption, though Cu K
    
    
    maximizes the anomalous signal of Br.
  • Temperature: 100 K (cryo-cooling) to reduce thermal motion and enhance high-angle diffraction data.

Step 3: Refinement & Validation

  • Space Group: Must be non-centrosymmetric (e.g.,

    
    , 
    
    
    
    ). If the space group is centrosymmetric (e.g.,
    
    
    ), the crystal is a racemate, indicating the synthesis failed to produce a pure enantiomer.
  • Flack Parameter (

    
    ):  The critical metric.
    
    • 
       (with 
      
      
      
      ): Correct structure ((1R) confirmed).
    • 
      : Inverted structure (sample is actually (1S)).
      
Reference Data Profile (Criteria for Success)

To confirm your sample is the (1R) enantiomer, your generated X-ray data must meet these specifications:

ParameterTarget Value / ConditionInterpretation
Crystal System Monoclinic or OrthorhombicCommon for chiral organic alcohols.[1]
Space Group Non-centrosymmetric (e.g.,

)
Mandatory for chiral resolution.
R-Factor (

)
< 5.0% (0.[1]05)Indicates a high-quality structural model.[1]
Flack Parameter -0.05 to 0.05 (Error < 0.04)Definitive Confirmation.
Hooft Parameter ~0.0 (Probability = 1.0)Bayesian alternative to Flack; confirms assignment.[1]
Anomalous Signal Significant (> 1.5)Due to Br atom; ensures Flack parameter is valid.

Method 2: Mosher's Ester Analysis (The Alternative)

If single crystals cannot be grown (e.g., the compound is an oil or amorphous solid), Mosher's Ester Analysis via


H NMR is the standard alternative.
Mechanism

The chiral alcohol is derivatized with both (R)- and (S)-


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl).[1] The phenyl group of the MTPA auxiliary anisotropically shields protons on one side of the molecule. By comparing the chemical shift differences (

), the spatial arrangement (R or S) is deduced.
Protocol
  • Derivatization A: React 5 mg sample with (R)-(-)-MTPA-Cl

    
     yields (S)-Mosher Ester.[1]
    
  • Derivatization B: React 5 mg sample with (S)-(+)-MTPA-Cl

    
     yields (R)-Mosher Ester.[1]
    
  • NMR Analysis: Acquire

    
    H NMR for both esters.
    
  • Calculation: Calculate

    
     for protons neighboring the chiral center (e.g., the methyl group and the aromatic protons).
    
  • Assignment:

    • If protons on the Right (e.g., Methyl) have

      
       and protons on the Left (Aromatic) have 
      
      
      
      , the configuration is assigned based on the Mosher model (Sector Rule).
Limitations vs. X-ray[1]
  • Indirect: Infers structure based on conformational assumptions.[1]

  • Steric Interference: The ortho-fluorine (2-F) on the phenyl ring can cause steric clash with the Mosher reagent, potentially distorting the preferred conformation and leading to ambiguous

    
     values.
    
  • Purity Requirement: Requires high chemical purity to see small shift differences.[1]

Comparative Workflow & Logic

The following diagram illustrates the decision logic for confirming the (1R) structure.

ConfirmationWorkflow Start Start: this compound Sample CheckState Physical State Check Start->CheckState Solid Crystalline Solid? CheckState->Solid Yes Oil Oil / Amorphous? CheckState->Oil No XRD_Exp Experiment: Single Crystal X-ray (Mo Kα) Target: Br Anomalous Scattering Solid->XRD_Exp Preferred Mosher_Exp Experiment: Mosher's Ester Derivatization ((R)- & (S)-MTPA-Cl) Oil->Mosher_Exp Alternative XRD_Analysis Analysis: Refine Structure Check Flack Parameter (x) XRD_Exp->XRD_Analysis Mosher_Analysis Analysis: 1H NMR Calculate Δδ (S-R) Mosher_Exp->Mosher_Analysis Decision_XRD x ≈ 0.0 (u < 0.1) XRD_Analysis->Decision_XRD Clear Signal Decision_XRD_Fail x ≈ 0.5 or Centrosymmetric XRD_Analysis->Decision_XRD_Fail Racemate/Twinning Decision_Mosher Consistent Δδ Pattern Mosher_Analysis->Decision_Mosher Clear Shifts Decision_Mosher_Fail Ambiguous Δδ (Steric Clash) Mosher_Analysis->Decision_Mosher_Fail 2-F Interference Confirmed CONFIRMED (1R) Absolute Configuration Decision_XRD->Confirmed Decision_XRD_Fail->Mosher_Exp Fallback Decision_Mosher->Confirmed Inconclusive INCONCLUSIVE Re-evaluate Synthesis Decision_Mosher_Fail->Inconclusive

Figure 1: Decision matrix for selecting X-ray Crystallography vs. Mosher's Ester analysis based on sample physical state and data quality.

Comparison of Validation Methods

FeatureX-ray Crystallography (Recommended)Mosher's Ester (NMR) Chiral HPLC
Basis of ID Direct electron density mapping + Anomalous Dispersion (Br).[1]Indirect chemical shift anisotropy (

).[1]
Retention time comparison.
Reference Needed? No. Absolute method.No. Self-referencing (R vs S).Yes. Requires known standard.[1]
Sample Req. Single Crystal (~0.2 mm).~10 mg pure compound.[1]< 1 mg (dissolved).[1]
Accuracy >99.9% (Definitive).~95% (Subject to conformation).High (for purity), Low (for ID).
Time to Result 24–48 Hours.24 Hours (Synthesis + NMR).[1]1 Hour (if method exists).
Weakness Requires crystal growth.[1][2]2-Fluoro group may distort conformation.[1]Cannot determine AC alone.

Conclusion

For This compound , X-ray Crystallography is the superior confirmation method.[1][3] The presence of the Bromine atom allows for a robust determination of absolute configuration via the Flack parameter, bypassing the steric risks associated with Mosher ester derivatization of ortho-substituted phenyl rings.

Recommendation:

  • Attempt crystallization immediately using slow evaporation (Hexane/EtOAc).[1]

  • If crystals form, collect X-ray data and target a Flack parameter of

    
    .
    
  • Use Mosher's analysis only if the compound persists as an oil.[1]

References

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons". Nature Protocols, 2, 2451–2458. Link

  • Parsons, S., & Flack, H. D. (2004).[4] "Determination of Absolute Configuration using X-ray Diffraction". Acta Crystallographica Section A, 60, s61.[4] Link

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray Crystallography of Chiral Molecules: Absolute Structure and Absolute Configuration". Tetrahedron: Asymmetry, 20(6), 712-717. Link

Sources

Comparative Guide: Validating Enantiomeric Purity of (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical intermediates like (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol , enantiomeric purity is not merely a quality attribute; it is a safety and efficacy mandate.[1] The presence of the (1S)-enantiomer can alter pharmacokinetics or introduce off-target toxicity.

This guide compares the three primary analytical methodologies for validating enantiomeric excess (ee): Chiral HPLC , Chiral GC , and NMR with Chiral Solvating Agents .

The Verdict: While NMR offers rapid structural confirmation and GC suits in-process monitoring of volatiles, Chiral Normal-Phase HPLC using polysaccharide-based stationary phases (specifically Chiralcel OD-H) remains the gold standard for final batch release. It offers the necessary balance of resolution (


), precision (

), and robustness required for regulatory (ICH) compliance.

Comparative Analysis of Methodologies

The following matrix evaluates the three dominant techniques for analyzing chiral secondary benzylic alcohols.

FeatureMethod A: Chiral HPLC (UV) Method B: Chiral GC (FID) Method C: 1H-NMR (Mosher's)
Primary Use Case Final Batch Release & QC Process Monitoring (IPC)Absolute Configuration Assignment
Stationary Phase Amylose/Cellulose Carbamates (e.g., OD-H, AD-H)Cyclodextrin Derivatives (e.g.,

-DEX)
N/A (Solution Phase w/ CSA)
Precision (RSD) High (

)
Medium (

)
Low (

)
Limit of Detection Excellent (

impurity)
Good (

impurity)
Poor (

impurity)
Sample Prep Simple DilutionDerivatization often requiredComplex Derivatization
Throughput 15–30 min/sample20–40 min/sample1–2 hours/sample
Cost per Run Moderate (Solvent disposal)Low (Gas only)High (Deuterated solvents/CSAs)
Expert Insight: Why HPLC Wins for Validation

While GC is attractive for its lack of solvent waste, the high boiling point and polarity of the hydroxyl group in 1-(4-bromo-2-fluorophenyl)ethan-1-ol often lead to peak tailing unless derivatized (e.g., trifluoroacetylation). Derivatization adds a variable that can obscure the true ee of the original batch. HPLC allows direct analysis of the alcohol with superior peak shape and resolution.

The Gold Standard: Chiral HPLC Protocol

This protocol is designed to be a self-validating system. It relies on the specific interaction between the


-acidic aromatic ring of the analyte and the carbamate linkages of the stationary phase.
Method Parameters[2][3]
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).[2]

    • Rationale: The "OD" chemistry is the industry workhorse for aromatic alcohols. The 3,5-dimethylphenyl group provides excellent

      
      -
      
      
      
      discrimination against the brominated ring of the analyte.
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (95:5 v/v).[3]

    • Note: Start at 90:10 for screening. If resolution is

      
      , lower IPA to 98:2 to increase retention and separation.
      
  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C (Isocratic).

  • Detection: UV @ 254 nm (Targeting the phenyl ring absorption).

  • Injection Volume: 5–10 µL.

  • Sample Diluent: Mobile Phase.

Experimental Workflow Diagram

The following diagram illustrates the decision logic for method development and validation.

MethodDevelopment Start Crude Batch Sample Screen Screening: Chiralcel OD-H (90:10 Hex/IPA) Start->Screen CheckRes Check Resolution (Rs) Screen->CheckRes Optimize Optimize: Reduce IPA to 2-5% Or Switch to AD-H CheckRes->Optimize Rs < 1.5 SystemSuit System Suitability Test (SST) Rs > 1.5, Tailing < 1.5 CheckRes->SystemSuit Rs ≥ 1.5 Optimize->CheckRes Validation ICH Q2(R1) Validation (Linearity, Precision, LOD) SystemSuit->Validation Release Batch Release (CoA) Validation->Release

Figure 1: Logic flow for developing and validating the chiral HPLC method.

Validation Criteria (ICH Q2 Alignment)

To ensure the method is authoritative, it must meet specific acceptance criteria derived from ICH Q2(R1) guidelines.

Specificity (Selectivity)
  • Requirement: Baseline separation of (1R) and (1S) enantiomers.[4]

  • Target: Resolution (

    
    ) 
    
    
    
    .
  • Protocol: Inject a racemic mixture (racemate) to establish retention times. Then inject the pure (1R) sample spiked with 0.1% (1S) to demonstrate ability to detect trace enantiomeric impurities.

Linearity & Range
  • Requirement:

    
    .
    
  • Protocol: Prepare 5 concentration levels of the minor enantiomer (1S) ranging from 0.05% to 2.0% of the target concentration.

  • Why: We validate the impurity, not just the main peak, because accurate quantification of the 0.1–1.0% impurity range is the critical safety parameter.

Precision (Repeatability)
  • Requirement: RSD

    
     for the area ratio.
    
  • Protocol: 6 replicate injections of the standard solution.

Alternative Protocol: Chiral GC (Process Control)

Use this method for "quick and dirty" checks during reaction monitoring, where drying samples for HPLC is too slow.

  • Column: Rt-βDEXsa (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program: 100°C (hold 1 min)

    
     2°C/min to 180°C.
    
  • Derivatization (Critical): Treat sample with Trifluoroacetic Anhydride (TFAA) for 15 mins.

    • Reasoning: The free -OH group forms hydrogen bonds with the stationary phase silica, causing tailing. The trifluoroester is volatile and moves sharply.

Experimental Data Summary (Simulated)

The table below represents typical data expected when comparing the optimized HPLC method against a non-optimized method.

ParameterOptimized Method (OD-H, 95:5 Hex/IPA)Non-Optimized (C18, Reversed Phase)
Retention Time (1R) 12.4 min4.5 min
Retention Time (1S) 14.1 min4.5 min
Separation Factor (

)
1.181.00 (Co-elution)
Resolution (

)
2.1 (Baseline) 0
Plate Count (

)
8,5004,200
Visualizing the Validation Logic

This diagram details the specific validation steps required for the Certificate of Analysis (CoA).

ValidationWorkflow Input Optimized Method Spec Specificity: Inject Racemate + Blank Input->Spec LOD Sensitivity: LOD/LOQ Determination Spec->LOD Lin Linearity: Spike 0.1% - 2% Minor Enantiomer LOD->Lin Robust Robustness: +/- Flow, +/- Temp Lin->Robust Final Validated Method Robust->Final

Figure 2: Step-by-step validation workflow for regulatory compliance.

References

  • International Council for Harmonisation (ICH). (2005).[5][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H Columns.[7] Retrieved from [Link]

  • Beesley, T. E. (2011). The State of the Art in Chiral Capillary Gas Chromatography.[8] LCGC North America. Retrieved from [Link]

  • Phenomenex. (2016). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

Sources

A Comparative Guide to Quality Control Reference Standards for (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of a chiral intermediate is paramount. The stereochemical purity of a molecule like (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol, a key building block in the synthesis of various pharmaceutical agents, can dictate the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for establishing a robust quality control (QC) reference standard for this specific chiral alcohol. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure a self-validating system of quality assessment.

The Imperative for a Multi-Pronged QC Strategy

A reference standard for a non-pharmacopeial intermediate like this compound requires a comprehensive characterization to ensure its identity, purity, and enantiomeric integrity.[1][2][3] Reliance on a single analytical technique is insufficient; a confluence of spectroscopic and chromatographic data provides the necessary assurance of quality. The International Council for Harmonisation (ICH) guidelines, particularly Q7 and Q11, emphasize that the quality of intermediates directly impacts the critical quality attributes (CQAs) of the final API.[1] For chiral compounds, enantioselective tests are a mandatory component of the specification.[4][5]

Our approach, therefore, is built on three pillars:

  • Structural Confirmation: Unambiguous verification of the chemical structure.

  • Purity Assessment: Quantification of the desired compound and detection of any impurities.

  • Enantiomeric Purity Determination: Precise measurement of the enantiomeric excess (e.e.).

dot

Caption: Quality Control Workflow for Chiral Intermediates.

Part 1: Structural Identification and Confirmation

The first step in qualifying a reference standard is to confirm that its chemical structure is correct. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR should be employed.

  • ¹H NMR: Provides information on the number and environment of protons. The spectrum should be consistent with the expected signals: a doublet for the methyl group, a quartet for the methine proton, and multiplets for the aromatic protons.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • ¹⁹F NMR: Is crucial for confirming the presence and position of the fluorine atom on the aromatic ring.

CompoundKey ¹H NMR Signals (CDCl₃, 400 MHz)Source
This compound δ 1.49 (d, 3H), 5.15 (q, 1H), 7.15-7.45 (m, 3H)Inferred from synthesis data
2-bromo-1-(4-fluorophenyl)ethanoneδ 4.43 (s, 2H), 7.18 (t, 2H), 8.02-8.05 (m, 2H)[6]
1-(4-bromophenyl)ethanolδ 1.45 (d, 3H), 4.85 (q, 1H), 7.25 (d, 2H), 7.45 (d, 2H)[7]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the identity of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Expected Mass:

  • Molecular Formula: C₈H₈BrFO

  • Monoisotopic Mass: 217.97426 Da[8]

  • Expected Adducts (ESI+): [M+H]⁺ at m/z 218.98154, [M+Na]⁺ at m/z 240.96348[8]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions include:

  • O-H stretch: A broad peak around 3400-3200 cm⁻¹ (from the alcohol).

  • C-H stretch (aromatic and aliphatic): Peaks around 3100-2850 cm⁻¹.

  • C=C stretch (aromatic): Peaks around 1600-1450 cm⁻¹.

  • C-O stretch: A strong peak around 1250-1000 cm⁻¹.

  • C-Br and C-F stretches: In the fingerprint region below 1000 cm⁻¹.

Part 2: Purity and Impurity Profiling

Purity determination is critical. For a reference standard, a purity of ≥99.5% is often targeted. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.

Achiral HPLC for Chemical Purity

An achiral, typically reversed-phase, HPLC method should be developed and validated to separate the main component from any process-related impurities or degradation products.

Typical Starting Conditions for Method Development:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the analyte and potential impurities absorb (e.g., 220 nm and 254 nm).

Potential Impurities:

  • Starting Material: Residual 1-(4-bromo-2-fluorophenyl)ethan-1-one.[9]

  • Over-reduction products: 1-bromo-3-fluorobenzene.

  • By-products from synthesis: These will depend on the specific synthetic route used.

Part 3: Enantiomeric Purity - The Decisive Factor

For a chiral intermediate, the most critical quality attribute is its enantiomeric purity. The presence of the unwanted (S)-enantiomer can lead to off-target effects or reduced efficacy in the final drug product.[4]

dot

Caption: Principle of Chiral HPLC Separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining enantiomeric excess (e.e.).[][11] The choice of the chiral stationary phase (CSP) is crucial and often empirical.[11] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly effective for separating chiral alcohols.[12]

Comparative Performance of CSPs for Similar Analytes:

Chiral Column TypeTypical Mobile Phase (Normal Phase)Separation PrincipleSuitability for Aryl Alcohols
Amylose-based (e.g., Chiralpak AD, Lux Amylose-1) Hexane/Isopropanol (IPA) or Hexane/EthanolInclusion into helical polymer grooves, hydrogen bonding, π-π interactions.High - often provides baseline separation.
Cellulose-based (e.g., Chiralcel OD, Lux Cellulose-3) Hexane/Isopropanol (IPA) or Hexane/EthanolSimilar to amylose, but with different spatial arrangements of chiral cavities.Very High - a first choice for screening.[12]
Pirkle-type (e.g., Whelk-O1) Hexane/IPA with acidic/basic modifiersπ-π interactions, hydrogen bonding, and dipole-dipole interactions.Good - particularly for compounds with aromatic rings.

Protocol: Chiral HPLC Method Development for this compound

  • Column Screening:

    • Screen the analyte on both an amylose-based (e.g., Lux Amylose-1) and a cellulose-based (e.g., Lux Cellulose-3) column.

    • Dimensions: 250 x 4.6 mm, 5 µm.

  • Initial Mobile Phase Screening:

    • Use a mobile phase of n-Hexane/Isopropanol (90:10 v/v).

    • Flow rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 225 nm.

  • Optimization:

    • If separation is observed but resolution is poor (<1.5), adjust the ratio of the alcohol modifier. Decreasing the alcohol percentage generally increases retention and may improve resolution.

    • If no separation is observed, switch the alcohol modifier (e.g., from isopropanol to ethanol).

    • Temperature can also be optimized; lower temperatures often enhance chiral recognition but may broaden peaks.[13]

  • Quantification:

    • Once a suitable method is established (Resolution > 2.0), inject a solution of the reference standard at a known concentration.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

    • Acceptance Criteria: For a reference standard, the e.e. should typically be ≥ 99.8%.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

As an orthogonal method to confirm enantiomeric purity, NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be employed.[14][15] The CSA forms diastereomeric complexes with the enantiomers, which results in separate, distinguishable signals in the NMR spectrum for each enantiomer.[16]

Protocol: Enantiomeric Purity by ¹H NMR with a CSA

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard into an NMR tube.

    • Dissolve in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

  • Addition of CSA:

    • Add a molar equivalent of a suitable CSA, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

    • Gently mix the sample.

  • Data Acquisition:

    • Re-acquire the ¹H NMR spectrum.

  • Analysis:

    • Observe the signals that have split into two distinct peaks (e.g., the methine or methyl protons). The integration of these separated signals corresponds to the ratio of the (R) and (S) enantiomers.

    • This method provides a robust, independent confirmation of the chiral HPLC result.

Summary of Recommended QC Specifications

A comprehensive Certificate of Analysis for a reference standard of this compound should include the following tests and acceptance criteria:

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless to light yellow oil/liquid
Identity ¹H NMR, ¹³C NMR, MS, IRConforms to the structure
Chemical Purity HPLC (Achiral)≥ 99.5%
Enantiomeric Purity (e.e.) Chiral HPLC≥ 99.8%
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSMeets ICH Q3C limits

Conclusion

Establishing a high-quality reference standard for this compound is not a perfunctory task but a foundational requirement for reliable and reproducible research and drug development. A scientifically sound approach, grounded in orthogonal analytical techniques, is essential. By combining spectroscopic methods for absolute structural confirmation with both achiral and chiral chromatographic techniques for purity assessment, a self-validating and trustworthy quality control system can be implemented. This ensures that the reference standard is not only what it purports to be but also possesses the requisite purity for its intended use, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • BOC Sciences. (2025, August 28). Chiral Intermediates in Drug Synthesis.
  • Dale, J. A., & Mosher, H. S. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. doi: 10.1002/chir.10190
  • Pharmaceutical Technology Editors. (2025, November 28). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Le, G. T. (2018). The Significance of Chirality in Drug Design and Development. PMC.
  • Gou, Y., et al. (2021).
  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Open Research Online.
  • Royal Society of Chemistry. Supporting Information.
  • Zhang, Y., et al. (2021). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers.
  • Analytical Chemistry - ACS Publications. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • SynThink. Non-Pharmacopeial Reference Standards for Accurate Pharma Testing.
  • European Medicines Agency. (2012, May 22). Concept paper on non-pharmacopoeial reference standards for herbal substances, herbal preparations and herbal medicinal products.
  • Health Canada. Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
  • National Institutes of Health. 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.
  • Journal of the Brazilian Chemical Society.
  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns.
  • BenchChem. (2025, December). Application Note: Chiral Separation of 1-Phenylethanol Enantiomers by High-Performance Liquid Chromatography (HPLC).
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. Chiral HPLC Separations.
  • Royal Society of Chemistry.
  • MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management.
  • ECA Academy. (2025, April 2).
  • FUJIFILM Wako Chemicals. Official Non-pharmacopoeial Reference Standards.
  • National Center for Biotechnology Information. 1-(4-Bromo-2-fluorophenyl)ethan-1-one - PubChem.
  • National Center for Biotechnology Information. (1s)-1-(4-bromo-2-fluorophenyl)ethan-1-ol - PubChemLite.
  • ChemicalBook. 1-(4-Bromophenyl)ethanol(5391-88-8) 13C NMR spectrum.
  • National Institute of Standards and Technology. Bromo-4-fluoroacetophenone - NIST WebBook.

Sources

Safety Operating Guide

Personal protective equipment for handling (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Operational Context & Risk Assessment

As researchers, we often treat chiral intermediates like (1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol as routine reagents.[1][2] This is a mistake. This molecule contains two specific structural warnings: a halogenated aromatic ring (increasing lipophilicity and skin absorption potential) and a benzylic alcohol moiety.[2]

While specific toxicological data for this chiral isomer may be sparse in public repositories, we apply the Structure-Activity Relationship (SAR) principle.[1][2] We treat this compound as a Severe Irritant (Skin/Eye) and a potential Respiratory Irritant (STOT-SE 3) .[1][2] Furthermore, because this is a chiral building block (1R-isomer), maintaining enantiomeric purity is critical; your PPE serves the dual purpose of protecting you from the chemical and protecting the chemical from biological contaminants (enzymes/skin oils) that could degrade its quality.[1]

Hazard Identification Summary (GHS Class - Inferred)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][3][4][5][6][7]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][2][4][5][7]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][7]

The PPE Matrix: A Self-Validating System

Do not select PPE based on "what is available."[1][2] Select based on permeation breakthrough times and task risk .[1][2]

A. Hand Protection (The Critical Barrier)

Why: Halogenated aromatics can degrade standard latex rapidly.[1][2] The fluorine substituent increases the solvent capability of this molecule against certain polymers.

TaskGlove MaterialThicknessBreakthrough TimeProtocol
Standard Handling (Weighing, Transfer)Nitrile

5 mil
> 15 minsDouble Glove. Inspect outer glove immediately after any splash.[1][2]
Synthesis/Reaction (Solvent exposure)Nitrile (High Dexterity)

8 mil
> 60 minsChange gloves every 2 hours regardless of exposure.[1][2]
Spill Cleanup Laminate (Silver Shield) Multi-layer> 480 minsMandatory. Do not use standard nitrile for spills > 10mL.[1][2]

Scientist's Note: Never use latex. The lipophilic nature of the brominated ring allows for rapid permeation through natural rubber.

B. Respiratory & Body Protection
  • Respiratory:

    • Primary Control: All handling of the solid or concentrated solution must occur inside a certified chemical fume hood.[1][2]

    • Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100/OV (Organic Vapor) half-mask respirator.[1][2] Dust from the solid can be irritating to mucous membranes.[2]

  • Body:

    • Lab Coat: 100% Cotton or Nomex (fire resistant).[1][2] Synthetic blends can melt onto skin if a flammable solvent (often used with this reagent) ignites.[1][2]

    • Eye Wear: Chemical splash goggles (vented) are superior to safety glasses.[1][2] The fine powder nature of the solid presents a dust hazard that glasses cannot seal against.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution Dissolved in Solvent State_Check->Solution Reaction/Extraction Engineering_Solid Engineering Control: Balance Enclosure or Low-Flow Hood Solid->Engineering_Solid Engineering_Soln Engineering Control: Chemical Fume Hood Solution->Engineering_Soln PPE_Solid PPE Requirement: 1. Nitrile Gloves (Double) 2. Splash Goggles (Dust Seal) 3. Lab Coat (Cotton) Engineering_Solid->PPE_Solid PPE_Soln PPE Requirement: 1. Nitrile (Splash) OR Laminate (Immersion) 2. Face Shield + Goggles 3. Tyvek Sleeves Engineering_Soln->PPE_Soln

Figure 1: Decision logic for PPE selection based on operational state. Note the distinction between dust sealing for solids and splash protection for solutions.

Operational Protocol: Step-by-Step

Step 1: Pre-Handling Setup
  • Verify Ventilation: Ensure fume hood face velocity is between 80–100 fpm.

  • Decontaminate: Wipe down the balance area.[1][2] Why: Cross-contamination with other chiral amines or alcohols can ruin the enantiomeric excess (ee) of your (1R)-isomer.[1][2]

  • Don PPE: Put on inner nitrile gloves (white/blue) and outer nitrile gloves (purple/black).[1][2] This color contrast helps identify tears immediately.[1][2]

Step 2: Weighing & Transfer
  • Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat.[1][2]

    • Causality: Brominated aromatics in solid form can be static-prone.[1][2] Static discharge can scatter the powder, creating an inhalation hazard and mass-balance errors.

  • Transfer: Move the solid directly into a tared flask inside the hood. Do not walk across the lab with an open weighing boat.

Step 3: Reaction Monitoring
  • When sampling for TLC/HPLC, assume the syringe exterior is contaminated.[2]

  • Wipe the syringe with a Kimwipe before removing it from the hood.[1][2]

  • Dispose of the Kimwipe immediately into the solid hazardous waste bin inside the hood.[2]

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, immediate action prevents the spread of halogenated contamination.[1][2]

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10g / <10mL) Assess->Minor Major Major (>10g / >10mL) Assess->Major Action_Minor 1. Absorb with Vermiculite 2. Wipe with Acetone 3. Dispose as Halogenated Waste Minor->Action_Minor Action_Major 1. Evacuate Area 2. Call EHS 3. Do NOT attempt alone Major->Action_Major

Figure 2: Triage protocol for chemical spills. Note that "Major" spills require evacuation due to the potential for respiratory irritation.

Disposal Plan
  • Classification: Halogenated Organic Waste .[1][2]

  • Segregation: NEVER mix with acidic aqueous waste or oxidizing agents.[1][2]

    • Why: Mixing halogenated organics with strong oxidizers can liberate free halogens (Br2, F2) or toxic gases.[1][2]

  • Labeling: Clearly mark the tag with "Contains Halogenated Aromatics" and "Fluorinated Compounds."[1][2] (Some incineration facilities require specific call-outs for high-fluorine content).[1][2]

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1][2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2][8] United States Department of Labor.[1] [Link][2][9][10]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Hazardous Waste Management for Halogenated Solvents.[1][2][11] EPA Guidelines.[1][2] [Link][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1-(4-Bromophenyl)ethanol (Analog). PubChem.[1][2] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.